Methyl 6-amino-4-bromopicolinate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 6-amino-4-bromopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)5-2-4(8)3-6(9)10-5/h2-3H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNUJUSMGMFTJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90652032 | |
| Record name | Methyl 6-amino-4-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885326-88-5 | |
| Record name | Methyl 6-amino-4-bromo-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885326-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-amino-4-bromopyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90652032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Synthesis and Emergence of Methyl 6-amino-4-bromopicolinate: A Technical Guide for Medicinal Chemists
Abstract
Methyl 6-amino-4-bromopicolinate is a strategically important heterocyclic building block in modern drug discovery. Its unique substitution pattern, featuring an amino group, a bromine atom, and a methyl ester on a pyridine core, offers a versatile platform for the synthesis of complex molecular architectures. This technical guide provides an in-depth analysis of a proposed synthetic pathway for this compound, grounded in established chemical principles and analogous transformations of related picolinate derivatives. Furthermore, this document explores the compound's discovery within the broader context of substituted aminopicolinates and its potential applications in the development of novel therapeutics.
Introduction: The Significance of Substituted Picolinates in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs and clinical candidates. Picolinates, or pyridine-2-carboxylates, and their derivatives are of particular interest due to their ability to act as key intermediates in the synthesis of pharmacologically active agents. The strategic placement of functional groups, such as amino and halogen moieties, provides synthetic handles for diversification and the introduction of pharmacophoric features. 2-Aminopyridine derivatives, for instance, are recognized as crucial components in the development of molecules for various biological targets.[1] The presence of a bromine atom allows for a range of cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl structures, which are prevalent in many kinase inhibitors and other targeted therapies.
This compound emerges as a valuable intermediate by combining these key functionalities. The amino group can be acylated, alkylated, or serve as a directing group, while the bromine atom is a versatile point for modification via reactions like Suzuki, Stille, and Buchwald-Hartwig couplings. The methyl ester provides a site for hydrolysis to the corresponding carboxylic acid or conversion to amides, further expanding the synthetic possibilities.
Proposed Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a logical and efficient multi-step synthetic route can be proposed based on established methodologies for the synthesis of related substituted picolinates. The proposed pathway commences with the commercially available 6-aminopicolinic acid.
The overall proposed synthetic workflow is depicted below:
Caption: Proposed two-step synthesis of this compound.
Step 1: Electrophilic Bromination of 6-Aminopicolinic Acid
The introduction of a bromine atom at the 4-position of the 6-aminopicolinic acid ring is a critical step. The amino group at the 6-position is an activating, ortho-, para-directing group, which should facilitate electrophilic substitution at the 3- and 5-positions. However, the carboxylic acid at the 2-position is a deactivating, meta-directing group. The interplay of these electronic effects, along with steric considerations, suggests that bromination at the 4-position is feasible, although regioselectivity might need careful control.
Protocol: Synthesis of 6-Amino-4-bromopicolinic acid
-
Reaction Setup: To a solution of 6-aminopicolinic acid (1.0 eq) in a suitable solvent such as concentrated sulfuric acid or acetic acid, cool the mixture to 0 °C in an ice bath.
-
Brominating Agent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1.0-1.2 eq) or bromine (1.0-1.2 eq) in the same solvent, maintaining the temperature below 5 °C. The use of a catalyst, such as iron(III) bromide, might be necessary to enhance the reaction rate and selectivity.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium hydroxide or sodium bicarbonate) to precipitate the product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality Behind Experimental Choices:
-
Solvent: Concentrated sulfuric acid or acetic acid can protonate the pyridine nitrogen, further influencing the directing effects of the substituents and often improving the solubility of the starting material.
-
Brominating Agent: NBS is often preferred over elemental bromine for its ease of handling and milder reaction conditions, which can help in controlling regioselectivity and minimizing side reactions.
-
Temperature Control: Keeping the temperature low during the addition of the brominating agent is crucial to control the exothermic nature of the reaction and prevent over-bromination or degradation of the starting material.
Step 2: Fischer Esterification of 6-Amino-4-bromopicolinic Acid
The final step in the proposed synthesis is the conversion of the carboxylic acid to its corresponding methyl ester. Fischer esterification is a classic and reliable method for this transformation, especially for aromatic carboxylic acids.
Protocol: Synthesis of this compound
-
Reaction Setup: Suspend 6-amino-4-bromopicolinic acid (1.0 eq) in an excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride (SOCl₂), to the suspension. The use of SOCl₂ will first form the acid chloride, which then reacts with methanol.[2]
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Causality Behind Experimental Choices:
-
Excess Methanol: Using methanol as both the solvent and the reactant drives the equilibrium of the esterification reaction towards the product side.
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reflux: Heating the reaction mixture increases the reaction rate, allowing the equilibrium to be reached more quickly.
Discovery and Applications in Drug Development
The "discovery" of a specific synthetic intermediate like this compound is often not a singular event but rather an outcome of the ongoing need for novel, functionalized building blocks in drug discovery programs. The value of such a compound is recognized through its potential to enable the synthesis of new chemical entities with desirable pharmacological properties. The broader class of aminopicolinates has been explored in various therapeutic areas. For instance, substituted aminopyridines have been investigated as c-Met kinase inhibitors for cancer therapy.[3]
The structural motifs accessible from this compound are relevant to a range of biological targets. The core can be elaborated to generate libraries of compounds for high-throughput screening, accelerating the identification of lead compounds.
Caption: Key synthetic transformations of this compound.
Data Summary
The following table summarizes the key properties of the starting material, intermediate, and final product in the proposed synthetic pathway.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |
| 6-Aminopicolinic acid | C₆H₆N₂O₂ | 138.12 | Carboxylic acid, Amino, Pyridine |
| 6-Amino-4-bromopicolinic acid | C₆H₅BrN₂O₂ | 217.02 | Carboxylic acid, Amino, Bromo, Pyridine |
| This compound | C₇H₇BrN₂O₂ | 231.05 | Methyl ester, Amino, Bromo, Pyridine |
Conclusion
References
An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-amino-4-bromopicolinate
This guide provides a comprehensive overview of the physicochemical properties of Methyl 6-amino-4-bromopicolinate, a key building block in modern medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a compilation of essential data but also expert insights into the practical application of this versatile molecule.
Chemical Identity and Molecular Structure
This compound, with the CAS Number 885326-88-5, is a substituted pyridine derivative. Its structure features a pyridine ring substituted with a methyl ester at the 2-position, a bromine atom at the 4-position, and an amino group at the 6-position.
-
Molecular Formula: C₇H₇BrN₂O₂
-
Molecular Weight: 231.05 g/mol
-
IUPAC Name: methyl 6-amino-4-bromopyridine-2-carboxylate
-
Synonyms: 2-Amino-4-bromo-6-carboxypyridine methyl ester
The strategic placement of these functional groups imparts a unique electronic and steric profile to the molecule, making it a valuable intermediate for the synthesis of complex molecular architectures. The electron-donating amino group and the electron-withdrawing bromine atom and methyl ester group create a distinct reactivity pattern that can be exploited in various chemical transformations.
Physicochemical Properties
| Property | Value | Source/Method |
| Melting Point | Not available | Experimental data not found. |
| Boiling Point | Predicted: 333.4 ± 37.0 °C | Computational Prediction |
| Solubility | Soluble in methanol. | [General knowledge of similar compounds] |
| pKa | Predicted: ~3-4 | Based on substituted pyridine derivatives.[1] |
| LogP | Predicted: 1.2129 | Computational Prediction |
Insight: The predicted pKa suggests that the pyridine nitrogen is significantly less basic than pyridine itself (pKa ≈ 5.2). This is a direct consequence of the electron-withdrawing effects of the bromine atom at the 4-position and the methyl ester at the 2-position, which counteract the electron-donating effect of the amino group at the 6-position. This reduced basicity is a critical consideration for reaction conditions, particularly in metal-catalyzed cross-coupling reactions where coordination to the catalyst can be influenced by the Lewis basicity of the substrate.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a dedicated, experimentally verified spectrum for this specific compound is not publicly available, the expected spectral features can be inferred from data on closely related analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the amino protons, and the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of their positions relative to the substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the ester and the carbons of the pyridine ring.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include:
-
N-H stretching of the primary amine.
-
C=O stretching of the methyl ester.
-
C-N stretching.
-
C-Br stretching.
-
Aromatic C-H and C=C stretching.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for confirming the molecular weight and elemental composition of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of this compound, with the characteristic isotopic pattern of a bromine-containing compound.
Reactivity and Synthetic Utility
The reactivity of this compound is governed by the interplay of its functional groups. The pyridine ring, substituted with both electron-donating and electron-withdrawing groups, along with the versatile bromine atom, opens up a wide range of synthetic possibilities.
Suzuki Coupling Reactions
The bromine atom at the 4-position of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki coupling.[2][3][4][5] This allows for the introduction of a wide variety of aryl and heteroaryl substituents at this position, enabling the construction of complex biaryl structures that are often found in pharmacologically active compounds.
Experimental Insight: The success of Suzuki coupling with bromopyridines can be sensitive to the choice of catalyst, ligand, and base. The lone pair of electrons on the pyridine nitrogen can potentially coordinate to the palladium catalyst and inhibit its activity.[2] Therefore, the use of bulky phosphine ligands is often beneficial to shield the palladium center and promote efficient catalysis.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is electron-deficient, and this is further enhanced by the electron-withdrawing bromine atom and methyl ester. This makes the ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6).[6][7][8] While the bromine at the 4-position is the primary leaving group, the reaction conditions will dictate the feasibility and regioselectivity of such substitutions.
Modification of the Ester and Amino Groups
The methyl ester and amino groups provide further opportunities for functionalization. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides. The amino group can undergo acylation, alkylation, or other modifications to introduce diverse functionalities.
Proposed Synthesis and Characterization Protocols
Proposed Synthetic Route
A plausible synthetic route to this compound can be envisioned starting from a suitable commercially available pyridine derivative. The following diagram outlines a potential synthetic workflow.
Step-by-Step Protocol:
-
Esterification of 6-Aminopicolinic Acid: To a solution of 6-aminopicolinic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for several hours until the reaction is complete (monitored by TLC). Cool the reaction mixture, neutralize with a suitable base (e.g., saturated NaHCO₃ solution), and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Methyl 6-aminopicolinate.
-
Bromination of Methyl 6-aminopicolinate: Dissolve Methyl 6-aminopicolinate in a suitable solvent such as acetonitrile. Add N-bromosuccinimide (NBS) portion-wise at room temperature. Stir the reaction mixture until the starting material is consumed (monitored by TLC). Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford this compound.
Rationale for Experimental Choices: The esterification is a standard Fischer esterification catalyzed by a strong acid. The bromination with NBS is a common and effective method for the regioselective bromination of activated aromatic rings. Acetonitrile is a suitable polar aprotic solvent for this transformation.
Analytical Characterization Protocol
A self-validating system for the characterization of the synthesized this compound should include the following analyses:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reactions and assess the purity of the final product.
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the molecule by analyzing the chemical shifts, integration, and coupling patterns of the protons and the chemical shifts of the carbon atoms. The solvent of choice would typically be CDCl₃ or DMSO-d₆.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule and confirm its elemental composition.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Melting Point Determination: To assess the purity of the crystalline solid product.
Applications in Drug Discovery and Development
The structural motifs present in this compound are frequently found in biologically active molecules. The substituted pyridine core is a common scaffold in medicinal chemistry, and the ability to introduce diverse substituents through the bromo functionality makes this compound a valuable starting material for the synthesis of compound libraries for high-throughput screening. Its derivatives have potential applications in various therapeutic areas, including oncology, infectious diseases, and neuroscience.
Conclusion
This compound is a strategically functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly in cross-coupling and nucleophilic substitution reactions, allows for the efficient construction of complex molecular targets. This guide provides a foundational understanding of its physicochemical properties and practical considerations for its use, empowering researchers to leverage its full potential in their drug discovery endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. (a) Propose a mechanism for the reaction of 2-bromopyridine with ... | Study Prep in Pearson+ [pearson.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Methyl 6-amino-4-bromopicolinate: A Key Intermediate in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 6-amino-4-bromopicolinate is a substituted pyridine derivative that has emerged as a valuable building block in the synthesis of complex organic molecules. Its unique arrangement of an amino group, a bromine atom, and a methyl ester on the picolinate scaffold makes it a versatile reagent for the construction of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its relevance in the field of drug discovery.
Nomenclature and Chemical Identity
-
Chemical Name : this compound
-
IUPAC Name : Methyl 6-amino-4-bromopyridine-2-carboxylate[1]
-
Synonyms : 2-Amino-4-bromo-6-carboxypyridine methyl ester[2]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical and Safety Data
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that experimentally determined physical properties such as melting and boiling points are not widely reported in public literature and would typically be found on a supplier's Certificate of Analysis.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂O₂ | [2][4] |
| Molecular Weight | 231.05 g/mol | [2][4] |
| Appearance | Not specified in literature (typically off-white to yellow solid for similar compounds) | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [3] |
Safety Information
This compound is classified as a hazardous substance. The following GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information has been reported by suppliers.
Hazard Statements:
-
H302 : Harmful if swallowed.[4]
-
H315 : Causes skin irritation.[4]
-
H319 : Causes serious eye irritation.[4]
-
H335 : May cause respiratory irritation.[4]
Precautionary Statements:
-
P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Synthesis and Purification
Proposed Synthetic Workflow
The synthesis could potentially be achieved through a multi-step process involving the protection of the amino group, followed by regioselective bromination, and finally esterification.
Caption: Proposed synthetic workflow for this compound.
Rationale for Experimental Choices:
-
Amino Group Protection : The amino group at the 6-position is a nucleophile and can interfere with subsequent reactions, particularly electrophilic bromination. Protection with a group like tert-butoxycarbonyl (Boc) is a standard procedure to prevent unwanted side reactions.
-
Regioselective Bromination : The directing effects of the substituents on the pyridine ring will influence the position of bromination. N-Bromosuccinimide (NBS) is a common and milder reagent for electrophilic bromination of aromatic rings. The reaction conditions, such as the choice of solvent and temperature, would need to be optimized to achieve bromination at the 4-position.
-
Esterification : The conversion of the carboxylic acid to a methyl ester can be achieved through Fischer esterification, using methanol in the presence of an acid catalyst like sulfuric acid.
-
Purification : After the reaction sequence, the crude product would likely require purification to remove unreacted starting materials and byproducts. Column chromatography on silica gel is a standard method for purifying organic compounds of this nature.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable intermediate in the synthesis of more complex molecules for pharmaceutical applications. The presence of multiple functional groups allows for a variety of chemical transformations.
-
Cross-Coupling Reactions : The bromine atom at the 4-position is a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, and alkyl groups, at this position. This is a powerful strategy for generating libraries of compounds for high-throughput screening.
-
Modification of the Amino Group : The amino group at the 6-position can be acylated, alkylated, or used in the formation of ureas and sulfonamides, further diversifying the chemical space that can be explored.
-
Ester Group Manipulation : The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol for further functionalization.
While specific drug candidates synthesized from this compound are not widely disclosed in public literature, the picolinate scaffold is a common motif in many biologically active compounds. For instance, compounds containing the 4-aminopicolinate core have been investigated as potential herbicides.
Illustrative Reaction Scheme
Caption: Potential synthetic transformations of this compound.
Analytical Characterization
Comprehensive analytical data for this compound is typically provided by the supplier on a lot-specific Certificate of Analysis. The primary techniques used for the structural elucidation and purity assessment of this compound would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR would show characteristic signals for the aromatic protons on the pyridine ring, the amino protons, and the methyl ester protons. The chemical shifts and coupling constants would be diagnostic of the substitution pattern.
-
¹³C NMR would provide information on the number and types of carbon atoms in the molecule.
-
-
Mass Spectrometry (MS) : Mass spectrometry would be used to confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) would be a key feature in the mass spectrum.
-
Infrared (IR) Spectroscopy : IR spectroscopy would show characteristic absorption bands for the N-H stretches of the amino group, the C=O stretch of the ester, and the C-Br stretch.
-
High-Performance Liquid Chromatography (HPLC) : HPLC would be used to determine the purity of the compound.
While specific spectra are not publicly available, chemical suppliers often provide access to this data upon request for a specific batch of the product.[4]
Conclusion
This compound is a strategically functionalized building block with significant potential in the field of medicinal chemistry and drug discovery. Its capacity to undergo a variety of chemical transformations makes it an attractive starting material for the synthesis of diverse compound libraries. While detailed public information on its synthesis and physical properties is limited, its commercial availability provides researchers with access to this versatile intermediate for the development of novel therapeutic agents. As with any chemical reagent, proper safety precautions are paramount when handling this compound.
References
Spectroscopic Characterization of Methyl 6-amino-4-bromopicolinate: A Technical Guide
This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopic data for Methyl 6-amino-4-bromopicolinate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the structural elucidation and characterization of this important heterocyclic compound.
Introduction: The Significance of Spectroscopic Analysis
This compound is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. Accurate structural confirmation is a critical first step in any research and development endeavor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination, providing unparalleled detail about the chemical environment of individual atoms.[1] This guide will focus on the interpretation of ¹H and ¹³C NMR data, offering a predictive analysis based on established principles of substituent effects on the pyridine ring.
Predicted ¹H and ¹³C NMR Spectroscopic Data
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring and the protons of the amino group, in addition to a singlet for the methyl ester protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Justification |
| H-3 | ~6.8 - 7.2 | Singlet | The H-3 proton is expected to be the most upfield of the aromatic protons due to the strong electron-donating effect of the adjacent amino group at the 6-position. |
| H-5 | ~7.8 - 8.2 | Singlet | The H-5 proton is anticipated to be the most downfield of the aromatic protons, influenced by the deshielding effect of the adjacent bromo group and the ester functionality. |
| -NH₂ | ~4.5 - 5.5 | Broad Singlet | The chemical shift of the amino protons is variable and concentration-dependent. The signal is often broad due to quadrupole effects of the nitrogen atom and exchange with trace amounts of water. |
| -OCH₃ | ~3.9 | Singlet | The methyl protons of the ester group will appear as a sharp singlet, typically in this region for methyl esters of aromatic carboxylic acids. |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will display signals for the six carbons of the pyridine ring and the carbonyl and methyl carbons of the ester group. The chemical shifts are influenced by the nature and position of the substituents.[5][6][7]
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| C-2 | ~165 | The carbon of the ester group is expected at a characteristic downfield shift. |
| C-3 | ~110 - 115 | This carbon is shielded by the adjacent electron-donating amino group at the 6-position. |
| C-4 | ~120 - 125 | The carbon bearing the bromo substituent will be influenced by its electronegativity. |
| C-5 | ~140 - 145 | This carbon is deshielded by the adjacent bromo and ester groups. |
| C-6 | ~155 - 160 | The carbon attached to the amino group will be significantly deshielded. |
| -C=O | ~168 - 172 | The carbonyl carbon of the methyl ester will appear at a characteristic downfield chemical shift. |
| -OCH₃ | ~52 - 55 | The methyl carbon of the ester group will resonate in this typical range. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra, a standardized and meticulous experimental procedure is paramount. The following protocol is a self-validating system designed to ensure reproducibility and accuracy.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[8][9]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[9][10] Ensure complete dissolution; gentle vortexing or sonication can be applied.[8]
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
The final sample height in the NMR tube should be approximately 4-5 cm.[11]
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.[9]
-
Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.[9]
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-pulse proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to thousands).
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale. For ¹H NMR, the residual solvent peak can be used as an internal reference (e.g., CHCl₃ at 7.26 ppm).[1] For ¹³C NMR, the solvent signal is also used for referencing (e.g., CDCl₃ at 77.16 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Experimental Workflow Diagram
Caption: Workflow for NMR data acquisition and processing.
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectroscopic data for this compound, grounded in the fundamental principles of substituent effects on aromatic systems. The detailed experimental protocol offers a robust framework for acquiring high-quality NMR spectra, ensuring the integrity and reproducibility of the data. By combining theoretical predictions with rigorous experimental methodology, researchers can confidently characterize this and other related heterocyclic molecules, accelerating the pace of discovery and innovation in chemical and pharmaceutical sciences.
References
- 1. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 7. NMR chemical shift prediction of pyridines [stenutz.eu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 11. sites.bu.edu [sites.bu.edu]
literature review on the synthesis of substituted picolinates
An In-Depth Technical Guide to the Synthesis of Substituted Picolinates
Authored by a Senior Application Scientist
Introduction: The Enduring Significance of the Picolinate Scaffold
The picolinate framework, characterized by a pyridine-2-carboxylate structure, represents a cornerstone in modern chemistry. Its prevalence stems from its versatile roles as a bidentate chelating ligand, a critical component in nutritional supplements like chromium picolinate, and a foundational building block for a vast array of pharmaceuticals and agrochemicals.[1][2][3] The unique electronic properties and steric profile of the picolinate ring system allow it to serve as a privileged scaffold in drug discovery, influencing molecular conformation, solubility, and target engagement. Furthermore, the corresponding picolinamide moiety is frequently employed as a robust directing group in transition metal-catalyzed C–H functionalization, enabling precise and efficient modification of complex molecules.[4]
This guide provides an in-depth exploration of the primary synthetic strategies for accessing substituted picolinates. We will move beyond a simple recitation of methods to dissect the underlying principles, empowering researchers to make informed decisions in their synthetic design. The focus will be on three dominant and mechanistically distinct approaches: transition metal-catalyzed cross-coupling reactions, direct C–H functionalization, and innovative multicomponent cycloaddition strategies.
Part 1: Constructing the Picolinate Core via Cross-Coupling Reactions
Cross-coupling reactions are arguably the most powerful and widely adopted methods for forming carbon-carbon and carbon-heteroatom bonds, fundamentally changing the landscape of synthetic chemistry.[5] These reactions offer a modular approach to building substituted picolinates by coupling pre-functionalized fragments, typically involving a transition metal catalyst, most commonly palladium or nickel.[6]
Mechanistic Underpinnings: The Catalytic Cycle
The efficacy of these reactions lies in a well-understood catalytic cycle. A low-valent metal center (e.g., Pd(0) or Ni(0)) initiates the cycle by undergoing oxidative addition into an organohalide bond (R-X), forming a higher-valent organometallic intermediate. This is followed by transmetalation , where an organometallic coupling partner (R'-M) transfers its organic group to the catalyst center. The final, product-forming step is reductive elimination , where the two organic fragments (R and R') are joined, forming the desired bond and regenerating the low-valent catalyst to continue the cycle.
Caption: General catalytic cycle for cross-coupling reactions.
Palladium-Catalyzed Decarboxylative Cross-Coupling
A particularly elegant strategy involves the decarboxylative coupling of picolinic acids themselves with aryl or heteroaryl halides. This approach, catalyzed by palladium, uses the readily available carboxylic acid functionality as a traceless coupling handle, obviating the need for pre-metalation of the picolinate ring.[7] The reaction proceeds by coupling 2-picolinic acid with a variety of aryl bromides, offering a direct route to 2-arylpyridines, which can then be esterified to the corresponding picolinates if desired.[7]
Table 1: Comparison of Selected Cross-Coupling Methods for Picolinate Synthesis
| Method | Catalyst/Ligand | Coupling Partners | Key Advantages | Ref. |
| Decarboxylative Coupling | Pd(OAc)₂ / SPhos | 2-Picolinic Acid + Aryl Bromides | Uses picolinic acid directly; avoids organometallic reagents. | [7] |
| Reductive Coupling | Ni(II) precatalyst / Picolinamide Ligand | (Hetero)aryl Bromides + Alkyl Bromides | Broad functional group tolerance; mild conditions. | [8][9] |
Detailed Protocol: Nickel-Catalyzed Reductive Cross-Coupling
The following protocol is adapted from a demonstrated synthesis of valuable arylcyclopropanes, showcasing the power of nickel catalysis with picolinamide-derived ligands.[9] This methodology is notable for its mild conditions and tolerance of a wide range of functional groups.[8][9]
Objective: To synthesize an aryl-substituted cyclopropane via Ni-catalyzed reductive cross-coupling.
Materials:
-
NiCl₂·glyme (Nickel(II) chloride dimethoxyethane complex)
-
Novel Picolinamide NN₂ Pincer Ligand
-
(Hetero)aryl bromide (Substrate 1)
-
Cyclopropyl bromide (Substrate 2)
-
Zinc (Zn) powder (reductant)
-
N,N-Dimethylacetamide (DMAc) (solvent)
-
Anhydrous, deoxygenated conditions (glovebox or Schlenk line)
Procedure:
-
Catalyst Pre-formation: In a glovebox, add NiCl₂·glyme (5 mol%) and the picolinamide ligand (5.5 mol%) to an oven-dried vial equipped with a magnetic stir bar.
-
Reaction Setup: To the vial, add the aryl bromide (1.0 equiv), DMAc (0.5 M), and Zn powder (2.0 equiv).
-
Substrate Addition: Add cyclopropyl bromide (2.0 equiv) to the mixture.
-
Reaction Execution: Seal the vial and remove it from the glovebox. Place it in a preheated oil bath at 60 °C and stir for 12-24 hours.
-
Workup and Purification: Upon completion (monitored by TLC or GC-MS), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality and Validation: The choice of a nickel catalyst is crucial; its redox chemistry is well-suited for coupling sp² and sp³ centers.[8] The picolinamide-based ligand provides the necessary steric and electronic environment to stabilize the nickel intermediates and facilitate the catalytic cycle. Zinc acts as the stoichiometric reductant to maintain the active Ni(0) state. The protocol's self-validating nature comes from the high yields and broad substrate scope demonstrated, proving its robustness.[9]
Part 2: Synthesis via C–H Functionalization
Direct C–H functionalization has emerged as a transformative strategy in synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling.[10][11] Instead of relying on pre-functionalized starting materials, this approach directly converts an inert C–H bond into a new C–C or C-heteroatom bond.[10] This is particularly powerful for modifying the picolinate scaffold.
The Role of Directing Groups
Achieving regioselectivity is the primary challenge in C–H functionalization due to the ubiquity of C–H bonds in an organic molecule.[10][12] This challenge is overcome by using directing groups, which chelate to the metal catalyst and position it in close proximity to a specific C–H bond, leading to selective activation. Picolinamide, the amide derivative of picolinic acid, is an exceptionally effective directing group for this purpose.[4]
Caption: Workflow for directed C-H functionalization.
While often used to functionalize other parts of a molecule, the principles of C–H activation can also be applied to construct the substituted pyridine ring of the picolinate itself, for example, by functionalizing a pre-existing pyridine ring at a specific position.
Protocol: Directed C-H Functionalization
This generalized protocol illustrates the key steps in a directed C-H functionalization reaction using a picolinamide directing group.
Objective: To achieve ortho-C–H arylation of a substrate containing a picolinamide directing group.
Materials:
-
Substrate with picolinamide group (1.0 equiv)
-
Pd(OAc)₂ (Palladium(II) acetate, 5-10 mol%)
-
Aryl iodide (1.5-2.0 equiv)
-
K₂CO₃ or Cs₂CO₃ (Base, 2.0 equiv)
-
Toluene or DMF (Solvent)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube, add the picolinamide-bearing substrate, Pd(OAc)₂, the aryl iodide, and the base.
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon). Add the anhydrous solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to 100-120 °C for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: After cooling, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water. Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Final Step: Purify the resulting product by column chromatography. The picolinamide directing group can then be hydrolyzed under acidic or basic conditions to yield the corresponding substituted picolinic acid, which can be esterified to the picolinate.
Part 3: Ring Construction via Cycloaddition and Multicomponent Reactions
While functionalization of pre-existing rings is powerful, building the picolinate heterocycle from acyclic precursors offers an alternative and highly convergent approach. Cycloaddition reactions, a class of pericyclic reactions, are a classic tool for ring formation.[13][14] More recently, novel multicomponent reactions (MCRs) have been developed that assemble the picolinate core in a single, highly efficient step.
Cooperative Vinylogous Anomeric-Based Oxidation
A notable example is the synthesis of substituted picolinates through a four-component reaction involving an aldehyde, malononitrile, ammonium acetate, and ethyl 2-oxopropanoate.[15][16] This reaction is facilitated by a heterogeneous nanoporous catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂, and proceeds through a cooperative vinylogous anomeric-based oxidation mechanism.[15]
Table 2: Data for Multicomponent Picolinate Synthesis
| Aldehyde Substrate | Product Yield (%) | Reaction Time (h) |
| 4-Chlorobenzaldehyde | 95 | 5 |
| 4-Nitrobenzaldehyde | 92 | 6 |
| 4-Methylbenzaldehyde | 93 | 5.5 |
| 2-Thiophenecarboxaldehyde | 89 | 7 |
| (Data adapted from reference[15]) |
The use of a heterogeneous catalyst is a key advantage, allowing for easy recovery and recycling, which aligns with the principles of green chemistry. The reaction's success at ambient temperature further enhances its practicality.[15]
Protocol: Four-Component Synthesis of a Substituted Picolinate
Objective: To synthesize a polysubstituted ethyl picolinate derivative via a one-pot multicomponent reaction.[15]
Materials:
-
Aldehyde (e.g., 4-chlorobenzaldehyde, 1 mmol)
-
Malononitrile (1 mmol)
-
Ethyl 2-oxopropanoate (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
UiO-66(Zr)-N(CH₂PO₃H₂)₂ catalyst (0.02 g)
-
Ethanol (5 mL)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aldehyde, malononitrile, ethyl 2-oxopropanoate, ammonium acetate, and the UiO-66(Zr) catalyst in ethanol.
-
Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC.
-
Catalyst Recovery: Upon completion (typically 5-7 hours), filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Product Isolation: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Recrystallize the solid residue from hot ethanol to obtain the pure picolinate product.
Trustworthiness and Causality: This protocol is self-validating through its high yields and the demonstrated recyclability of the catalyst.[16] The mechanism relies on a cascade of reactions, including a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and oxidation, all orchestrated by the multifunctional catalyst. The phosphorous acid tags on the catalyst are believed to be crucial for facilitating the key steps at ambient temperature.[15]
Conclusion and Future Outlook
The synthesis of substituted picolinates is a mature yet continually evolving field. While traditional methods remain relevant, modern catalytic approaches including palladium- and nickel-catalyzed cross-coupling and direct C–H functionalization have provided unprecedented access to structural diversity with high efficiency and selectivity. Furthermore, the development of novel multicomponent reactions highlights a paradigm shift towards more sustainable and atom-economical synthetic strategies.
For researchers and drug development professionals, a deep understanding of these varied methodologies is paramount. The choice of synthetic route—be it the modularity of cross-coupling, the efficiency of C–H activation, or the convergence of multicomponent reactions—will ultimately be dictated by the specific target molecule, available starting materials, and desired scale. The continued innovation in catalysis and reaction design promises to further expand the synthetic chemist's toolbox, enabling the rapid and robust production of novel picolinate-based molecules for the next generation of therapeutics and advanced materials.
References
- 1. Chromium Picolinate | Active Pharmaceutical Ingredients | Bayview Pharmacy [bayviewrx.com]
- 2. Chromium(III)_picolinate [chemeurope.com]
- 3. Articles [globalrx.com]
- 4. [PDF] Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and By-Product Recycling. | Semantic Scholar [semanticscholar.org]
- 5. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 6. jmcct.com [jmcct.com]
- 7. Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enzymatic C–H Functionalizations for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 12. mdpi.com [mdpi.com]
- 13. Cycloaddition - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Navigating the Synthetic Landscape: A Technical Guide to the Functional Group Tolerance of Methyl 6-amino-4-bromopicolinate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of medicinal chemistry and materials science, the strategic functionalization of heterocyclic scaffolds is paramount. Methyl 6-amino-4-bromopicolinate has emerged as a versatile building block, offering a unique combination of a nucleophilic amino group, a readily displaceable bromine atom, and a modifiable methyl ester. This guide provides an in-depth exploration of the functional group tolerance of this key intermediate in three of the most powerful cross-coupling methodologies: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. By understanding the compatibility of various functional groups, researchers can unlock the full synthetic potential of this valuable molecule.
The Strategic Importance of this compound
The pyridine core is a privileged scaffold in numerous biologically active molecules, including pharmaceuticals and agrochemicals.[1] The specific substitution pattern of this compound offers three distinct points for diversification:
-
The 4-Bromo Position: The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, vinyl, and alkynyl substituents.
-
The 6-Amino Group: This primary amine can be acylated, alkylated, or utilized in further coupling reactions, providing a vector for tuning solubility, polarity, and biological interactions.
-
The 2-Methyl Ester: The ester can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, expanding the possibilities for derivatization.[1]
This trifecta of reactive sites makes this compound a highly sought-after intermediate for the construction of complex molecular architectures.
Palladium-Catalyzed Cross-Coupling: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering a robust and versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds.[2] For this compound, the primary focus is on the reactivity of the C4-Br bond.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Broad Tolerance
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and exceptional functional group tolerance.[3] In the context of 4-aminopicolinate derivatives, this reaction is instrumental in the synthesis of novel herbicides and other bioactive compounds.[4]
General Workflow for Suzuki-Miyaura Coupling:
Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.
Functional Group Tolerance in Suzuki-Miyaura Coupling:
While specific studies on this compound are limited, extensive research on structurally similar 4-aminopicolinates provides valuable insights into the expected functional group tolerance on the boronic acid coupling partner.
| Functional Group Class | Tolerated Examples | Notes |
| Electron-Donating | -OCH3, -CH3, -N(CH3)2 | Generally well-tolerated, often leading to high yields. |
| Electron-Withdrawing | -F, -Cl, -CF3, -CN, -NO2 | Compatible, although reaction rates may be affected. Strong electron-withdrawing groups can sometimes lead to side reactions. |
| Sterically Hindered | ortho-substituted aryls | Can be challenging, may require more active catalysts, specialized ligands (e.g., bulky biarylphosphines), and longer reaction times. |
| Protic Groups | -OH, -NH2, -COOH | Generally require protection to avoid interference with the basic reaction conditions. However, some modern catalyst systems show tolerance for unprotected protic groups. |
| Heterocycles | Pyridines, Pyrimidines, Indoles, Thiophenes | Broadly compatible, enabling the synthesis of complex bi-heterocyclic structures.[1] |
Representative Suzuki-Miyaura Coupling Protocol:
This protocol is adapted from procedures for similar 4-aminopicolinate substrates and serves as a starting point for optimization.[4]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a suitable base such as K2CO3 or K3PO4 (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%) and a phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Solvent and Reaction: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of amines.[5] This reaction is particularly useful for introducing diverse amino substituents at the 4-position of the picolinate core.
General Workflow for Buchwald-Hartwig Amination:
Caption: Generalized workflow for the Buchwald-Hartwig amination of this compound.
Functional Group Tolerance in Buchwald-Hartwig Amination:
The choice of ligand and base is critical for achieving high yields and broad functional group tolerance in Buchwald-Hartwig aminations. The presence of the free amino group at the 6-position of the substrate may pose challenges due to potential catalyst inhibition.[6]
| Functional Group Class on Amine | Tolerated Examples | Notes |
| Aliphatic Amines | Primary and secondary cyclic and acyclic amines | Generally good coupling partners. Sterically hindered amines may require more active catalyst systems.[7] |
| Aromatic Amines | Anilines with electron-donating or -withdrawing groups | Anilines are generally effective nucleophiles. The electronic nature of substituents can influence reactivity.[8] |
| Heterocyclic Amines | Morpholine, Piperidine, Pyrrolidine, Indoles, Carbazoles | A wide range of N-heterocycles can be successfully coupled.[7] |
| Amides and Carbamates | Can be coupled under specific conditions | Requires careful selection of catalyst and base to avoid side reactions. |
| Alcohols and Thiols | Generally require protection | The strong bases typically used in Buchwald-Hartwig amination are incompatible with free hydroxyl and thiol groups. |
Representative Buchwald-Hartwig Amination Protocol:
This protocol is a general guideline and may require optimization for specific substrates.[7]
-
Reaction Setup: To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs2CO3 or NaOtBu, 1.4-2.0 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.1-1.2 equiv).
-
Solvent and Reaction: Add degassed, anhydrous solvent (e.g., toluene or dioxane). Seal the tube and heat the mixture to 80-120 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to introduce alkynyl groups, which are valuable for further transformations or as key structural elements in materials and pharmaceuticals.[9]
General Workflow for Sonogashira Coupling:
Caption: Generalized workflow for the Sonogashira coupling of this compound.
Functional Group Tolerance in Sonogashira Coupling:
The Sonogashira reaction is known for its good functional group tolerance, although certain groups can interfere with the catalytic cycle.[10]
| Functional Group Class on Alkyne | Tolerated Examples | Notes |
| Alkyl and Aryl | Phenylacetylene, Propyne, Trimethylsilylacetylene | A wide range of simple alkyl and aryl alkynes are well-tolerated. |
| Oxygen-containing | Propargyl alcohol, ethers, esters | Free hydroxyl groups are generally tolerated, although protection may be beneficial in some cases. |
| Nitrogen-containing | Amines, amides | Primary and secondary amines can be problematic due to their basicity and potential to coordinate to the metal centers. Protection is often necessary. |
| Halogens | Aryl chlorides, bromides | Generally tolerated, allowing for sequential cross-coupling reactions. |
| Other Alkynes | Diynes | Can be coupled, with the potential for both mono- and di-coupling depending on the reaction conditions.[11] |
Representative Sonogashira Coupling Protocol:
This protocol is based on general procedures for the Sonogashira coupling of bromopyridines.[12]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in a suitable solvent such as THF or DMF.
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a suitable amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., up to 100 °C) until the starting material is consumed.
-
Workup and Purification: Quench the reaction with aqueous ammonium chloride solution and extract with an organic solvent. Wash the combined organic layers with water and brine, dry, and concentrate. Purify the crude product by column chromatography.
Conclusion and Future Outlook
This compound stands as a powerful and versatile building block for the synthesis of a diverse array of functionalized pyridine derivatives. Its strategic substitution pattern allows for selective manipulation through Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. While the functional group tolerance is generally broad for these transformations, careful consideration of the catalyst system, ligands, and reaction conditions is crucial for achieving optimal results, particularly when dealing with sensitive functional groups or sterically demanding substrates. As the demand for novel, highly functionalized heterocyclic compounds continues to grow in the pharmaceutical and materials science sectors, a thorough understanding of the reactivity and functional group compatibility of key intermediates like this compound will be indispensable for the design and execution of efficient and innovative synthetic strategies.
References
- 1. WO2021188639A1 - Improved synthesis of 4-amino-6-(heterocyclic)picolinates - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. US10570114B2 - Synthesis of 6-aryl-4-aminopicolinates and 2-aryl-6-aminopyrimidine-4-carboxylates by direct suzuki coupling - Google Patents [patents.google.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
A Technical Guide to the Theoretical Electronic Structure of Methyl 6-amino-4-bromopicolinate: A DFT-Based Approach
This guide provides a comprehensive technical overview of the theoretical methodologies used to elucidate the electronic structure of Methyl 6-amino-4-bromopicolinate. As a substituted pyridine derivative, this molecule holds potential as a versatile building block in medicinal and materials chemistry.[1][2][3] Understanding its fundamental electronic properties is paramount for predicting its chemical behavior, stability, and interaction with biological targets.[4][5][6] This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for computational analysis. We will leverage Density Functional Theory (DFT), a powerful quantum chemical method that offers a favorable balance between computational accuracy and resource requirements for systems of this nature.[7][8][9]
Part 1: The Strategic Imperative for Computational Analysis
In modern chemical research, computational modeling is not merely a supplementary tool but a foundational pillar for strategic experimental design. For a molecule like this compound, a purely experimental approach to understanding its reactivity profile can be resource-intensive. Theoretical calculations provide a predictive framework, offering deep insights into the molecule's intrinsic properties before a single reagent is used.
The electronic structure dictates a molecule's entire chemical persona: where it is susceptible to nucleophilic or electrophilic attack, how it will interact with electromagnetic fields, and its overall kinetic stability. By calculating properties such as frontier molecular orbitals, charge distribution, and electrostatic potential, we can construct a detailed "reactivity map" that guides synthesis, functionalization, and application.
The Molecule of Interest: this compound
This compound is a heterocyclic compound featuring a pyridine core. The pyridine ring is substituted with three key functional groups:
-
An amino group (-NH₂) at the 6-position, which typically acts as an electron-donating group.
-
A bromine atom (-Br) at the 4-position, a halogen which exhibits both inductive electron-withdrawing and resonance electron-donating effects, though it is generally deactivating in electrophilic aromatic substitution.[10]
-
A methyl ester group (-COOCH₃) at the 2-position (picolinate), which is an electron-withdrawing group.
The interplay of these substituents creates a unique electronic landscape that governs the molecule's chemical properties.
Caption: 2D structure of this compound.
Part 2: Methodological Framework for Electronic Structure Calculation
Our approach is grounded in Density Functional Theory (DFT), a cornerstone of modern computational chemistry.[11] DFT methods calculate the electronic energy and its associated properties based on the molecule's electron density, providing a robust and efficient alternative to more computationally demanding wavefunction-based methods.[12] The entire workflow is designed as a self-validating system, where each step confirms the integrity of the previous one.
Caption: Self-validating workflow for electronic structure calculations.
Protocol: Geometry Optimization and Frequency Analysis
The initial step in any electronic structure calculation is to find the most stable three-dimensional arrangement of the atoms—the global minimum on the potential energy surface.
Objective: To obtain the equilibrium geometry of this compound.
Methodology:
-
Initial Structure Construction: The molecule is first built using a graphical interface such as GaussView 6.
-
Selection of Theory and Basis Set:
-
Theory: The B3LYP hybrid functional is chosen. It incorporates the Becke, 3-parameter, Lee-Yang-Parr functional, which has a long-standing track record of providing reliable results for a wide range of organic molecules.[9][13]
-
Basis Set: The 6-311++G(d,p) basis set is selected. This is a Pople-style, triple-zeta basis set. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and anionic species. The (d,p) denotes the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), allowing for greater flexibility in describing the shape of atomic orbitals and improving the accuracy of bond descriptions.
-
-
Execution of Calculation: The geometry optimization is performed using a computational chemistry package like Gaussian 16.[14][15][16] The calculation iteratively adjusts the atomic coordinates to minimize the total electronic energy until convergence criteria are met.
-
Verification with Frequency Calculation: Following a successful optimization, a frequency calculation is performed at the same level of theory.
Protocol: Electronic Property Analysis
With the validated, optimized geometry, a final single-point energy calculation is performed to derive the key electronic properties.
Objective: To calculate and analyze the frontier molecular orbitals, Mulliken atomic charges, and the molecular electrostatic potential.
Methodology:
-
Frontier Molecular Orbital (FMO) Analysis:
-
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the calculation output.[4][18][19]
-
The HOMO represents the ability to donate an electron, and its energy is related to the ionization potential. Regions with high HOMO density are likely sites for electrophilic attack.[20]
-
The LUMO represents the ability to accept an electron, and its energy is related to the electron affinity. Regions with high LUMO density are potential sites for nucleophilic attack.[21]
-
The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a crucial indicator of kinetic stability. A smaller gap generally implies higher chemical reactivity.[6][22]
-
-
Mulliken Population Analysis:
-
This analysis partitions the total electron density among the atoms in the molecule, providing a set of partial atomic charges.[23][24]
-
Causality: While Mulliken charges are known to be basis-set dependent, they provide a valuable qualitative picture of charge distribution, highlighting electronegative and electropositive centers within the molecule.[25] This helps identify polar bonds and potential sites for ionic interactions.
-
-
Molecular Electrostatic Potential (MEP) Mapping:
-
The MEP is calculated and mapped onto the molecule's electron density surface.
-
This creates a color-coded map where different colors represent varying electrostatic potentials. Typically, red indicates regions of most negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of most positive potential (electron-poor, attractive to nucleophiles).[9][26] The MEP provides a visually intuitive and chemically insightful representation of the molecule's reactive surface.
-
Part 3: Anticipated Results and Scientific Interpretation
While this guide outlines the methodology, we can predict the qualitative nature of the results based on established chemical principles. The quantitative data presented below are illustrative examples of what a typical DFT calculation would yield.
Optimized Geometric Parameters
The optimization process would yield precise bond lengths and angles. The pyridine ring is expected to be nearly planar. The C-Br bond length will be a key parameter, as will the bond lengths within the amino and ester groups.
Table 1: Predicted Optimized Geometric Parameters (Illustrative)
| Parameter | Bond/Angle | Predicted Value | Justification |
|---|---|---|---|
| Bond Length | C4-Br | ~1.89 Å | Typical for a C(sp²)-Br bond. |
| Bond Length | C6-N(amino) | ~1.37 Å | Shorter than a typical C-N single bond due to resonance with the ring. |
| Bond Length | C2-C(ester) | ~1.50 Å | Standard C(sp²)-C(sp²) single bond. |
| Bond Length | C=O (ester) | ~1.21 Å | Characteristic of a carbonyl double bond. |
| Bond Angle | C3-C4-C5 | ~118° | Slightly distorted from ideal 120° due to the bulky bromine substituent. |
| Dihedral Angle | C3-C2-C(ester)-O(ether) | ~0° or ~180° | The ester group will likely be coplanar with the ring to maximize conjugation. |
Frontier Molecular Orbitals and Reactivity
The FMO analysis is central to understanding the molecule's reactivity. The electron-donating amino group and the π-system of the pyridine ring are expected to contribute significantly to the HOMO, while the electron-withdrawing ester group and the pyridine ring will likely dominate the LUMO.
Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative)
| Parameter | Energy (eV) | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | -6.15 eV | Indicates electron-donating capability. Relevant for reactions with electrophiles. |
| LUMO Energy (ELUMO) | -1.20 eV | Indicates electron-accepting capability. Relevant for reactions with nucleophiles. |
| HOMO-LUMO Gap (ΔE) | 4.95 eV | A moderate gap suggests good kinetic stability but retained reactivity for synthetic transformations.[22] |
-
Interpretation: The HOMO would likely be localized over the amino group and the π-system of the pyridine ring, making these the primary sites for electrophilic attack. The LUMO is expected to be distributed across the pyridine ring, particularly towards the electron-withdrawing ester group, marking these areas as susceptible to nucleophilic attack. This analysis is critical in drug design, where HOMO-LUMO interactions often govern drug-receptor binding.[5][27]
Mulliken Charge Distribution
The calculated atomic charges reveal the internal electronic polarization of the molecule.
Table 3: Predicted Mulliken Atomic Charges (Illustrative)
| Atom | Charge (e) | Interpretation |
|---|---|---|
| N (pyridine ring) | -0.65 | Highly electronegative center, typical for pyridine. |
| N (amino group) | -0.85 | Strong negative charge, indicating a nucleophilic site. |
| O (carbonyl) | -0.60 | Significant negative charge, a key site for hydrogen bonding or metal coordination. |
| O (ether) | -0.58 | Another electronegative center. |
| C4 (attached to Br) | +0.20 | Rendered electropositive by the inductive effect of bromine. |
| C2 (attached to ester) | +0.45 | Made significantly electropositive by the attached electron-withdrawing group. |
| Br | -0.05 | The charge on bromine is a complex result of competing inductive and resonance effects. |
-
Interpretation: The charge distribution highlights the most polar bonds and potential reactive centers. The negative charges on the nitrogen and oxygen atoms confirm their status as nucleophilic and hydrogen-bond accepting sites. The positive charges on the carbons attached to the bromine and ester groups indicate their electrophilic character.
Molecular Electrostatic Potential (MEP) Map
The MEP map would provide a powerful visual confirmation of the FMO and Mulliken analyses. We would expect to see:
-
Deep Red Regions (Negative Potential): Concentrated around the nitrogen atom of the pyridine ring, the nitrogen of the amino group, and the carbonyl oxygen of the ester. These are the most likely sites to be attacked by electrophiles or to act as metal-coordinating centers.
-
Blue Regions (Positive Potential): Located around the hydrogen atoms of the amino group, indicating their potential to act as hydrogen bond donors.
Conclusion
Theoretical calculations provide an indispensable, predictive lens through which to view the chemical nature of this compound. By employing a robust and self-validating DFT-based workflow, we can determine its stable geometry and generate a detailed map of its electronic structure. The analyses of frontier molecular orbitals, atomic charges, and the molecular electrostatic potential converge to provide a coherent picture of the molecule's reactivity, stability, and intermolecular interaction potential. These insights are of immense value to drug development professionals seeking to design novel inhibitors and to synthetic chemists aiming to use this molecule as a versatile intermediate for creating more complex chemical architectures.
References
- 1. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. www2.oberlin.edu [www2.oberlin.edu]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. m.youtube.com [m.youtube.com]
- 6. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. fortunejournals.com [fortunejournals.com]
- 12. gaussian.com [gaussian.com]
- 13. researchgate.net [researchgate.net]
- 14. medium.com [medium.com]
- 15. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 16. gaussian.com [gaussian.com]
- 17. ritme.com [ritme.com]
- 18. Molecular orbital - Wikipedia [en.wikipedia.org]
- 19. Molecular Orbital Theory – LOUIS Sandbox [louis.pressbooks.pub]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 23. Mulliken population analysis in CASTEP [tcm.phy.cam.ac.uk]
- 24. Mulliken Charge Analysis — ABACUS documentation [abacus.deepmodeling.com]
- 25. Mulliken [cup.uni-muenchen.de]
- 26. worldscientific.com [worldscientific.com]
- 27. youtube.com [youtube.com]
Methodological & Application
Application Note: Strategic Use of Methyl 6-amino-4-bromopicolinate in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
Introduction: The Strategic Value of Substituted Picolinates
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability in constructing C-C bonds.[1][2] Its mild conditions, tolerance of diverse functional groups, and the low toxicity of its boron-based byproducts have cemented its role in pharmaceutical and fine chemical manufacturing.[1][3][4] Within this context, heteroaromatic building blocks are of paramount importance. Substituted picolinates, such as Methyl 6-amino-4-bromopicolinate, are particularly valuable scaffolds in medicinal chemistry. The picolinate core, especially with its amino group, can act as a crucial metal-binding pharmacophore, notably in the development of enzyme inhibitors.[5]
This guide provides an in-depth exploration of this compound as a substrate in Suzuki coupling. We will dissect the mechanistic nuances, outline field-proven protocols, and offer troubleshooting strategies to empower researchers to leverage this versatile building block effectively.
Substrate Profile: this compound
This compound is an electron-deficient heteroaryl bromide. Its utility in Suzuki coupling is defined by a confluence of electronic and steric factors:
-
Reactive Site: The bromine atom at the C4 position is the primary site for oxidative addition to the palladium catalyst.
-
Electronic Nature: The electron-withdrawing nature of the pyridine ring nitrogen and the methyl ester group activates the C-Br bond, facilitating the oxidative addition step, which is often rate-limiting in catalytic cycles.[3]
-
The Amino Group Influence: The 6-amino group presents a unique challenge and opportunity. As a Lewis basic site, the lone pair on the nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[6][7] However, this challenge is readily overcome with the appropriate choice of ligands, which sterically shield the metal center and promote the desired catalytic turnover.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is initiated by the active Pd(0) species and comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound. This step forms a square planar Pd(II) complex.[8][9] The electron-deficient nature of the picolinate ring makes this step relatively facile compared to electron-rich aryl bromides.
-
Transmetalation: This step requires the activation of the organoboron species (boronic acid or ester) by a base.[10] The base (e.g., CO₃²⁻, PO₄³⁻) reacts with the boronic acid to form a more nucleophilic borate anion (R-B(OH)₃⁻).[11][12] This borate then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic moieties on the Pd(II) complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[8][13]
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. benchchem.com [benchchem.com]
- 5. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. m.youtube.com [m.youtube.com]
Application Note & Protocols: Methyl 6-amino-4-bromopicolinate as a Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Methyl 6-amino-4-bromopicolinate
In the landscape of medicinal chemistry and materials science, the pyridine ring is a privileged scaffold due to its presence in numerous biologically active compounds and functional materials. This compound is an exceptionally valuable starting material, offering a trifecta of orthogonally reactive functional groups: a nucleophilic amino group, a versatile bromo-substituent amenable to cross-coupling, and a modifiable methyl ester. This unique arrangement allows for a modular and divergent approach to constructing complex heterocyclic systems.
This guide provides an in-depth exploration of synthetic strategies leveraging this building block. We will move beyond simple procedural lists to explain the rationale behind catalyst selection, reaction conditions, and workflow design, empowering researchers to adapt and innovate in their own synthetic campaigns.
// Central Node Start [label="this compound", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];
// Pathway 1: Cross-Coupling CC_Node [label="Cross-Coupling\n(C-4 Position)", shape=ellipse, style=filled, fillcolor="#4285F4", color="#4285F4", fontcolor="#FFFFFF"];
// Pathway 2: Cyclization Cyc_Node [label="Annulation Reactions\n(N-1 and C-6 Amino)", shape=ellipse, style=filled, fillcolor="#34A853", color="#34A853", fontcolor="#FFFFFF"];
// Sub-nodes for Cross-Coupling Suzuki [label="Suzuki-Miyaura", fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; Sonogashira [label="Sonogashira", fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; Buchwald [label="Buchwald-Hartwig", fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"];
// Sub-nodes for Cyclization Imidazo [label="Imidazo[1,2-a]pyridines", fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"]; Pyrido [label="Pyrido[2,3-d]pyrimidines", fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"];
// Edges Start -> CC_Node [color="#4285F4"]; Start -> Cyc_Node [color="#34A853"];
CC_Node -> Suzuki [dir=none, color="#4285F4"]; CC_Node -> Sonogashira [dir=none, color="#4285F4"]; CC_Node -> Buchwald [dir=none, color="#4285F4"];
Cyc_Node -> Imidazo [dir=none, color="#34A853"]; Cyc_Node -> Pyrido [dir=none, color="#34A853"]; }
Figure 1: Synthetic pathways from this compound.
Part 1: Diversification at the C-4 Position via Palladium-Catalyzed Cross-Coupling
The C4-bromo substituent is the primary handle for introducing molecular complexity through the formation of new carbon-carbon and carbon-nitrogen bonds. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their reliability, functional group tolerance, and vast substrate scope.[1]
Suzuki-Miyaura Coupling: Forging C-C (Aryl/Heteroaryl) Bonds
The Suzuki-Miyaura reaction is a robust method for coupling aryl or vinyl halides with organoboron compounds.[2] For this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl moieties, which is a common strategy in the development of kinase inhibitors and other pharmaceuticals.
Expertise & Causality: The success of a Suzuki coupling hinges on the catalytic cycle. The choice of a palladium(0) source, a suitable ligand, and a base are critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often preferred as they accelerate the rate-limiting oxidative addition step and promote the final reductive elimination. The base (e.g., K₂CO₃, Cs₂CO₃) is not merely a proton scavenger; it is essential for activating the boronic acid to form a more nucleophilic borate species, which facilitates the key transmetalation step.[2]
// Nodes pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; oa_complex [label="Oxidative Addition\nComplex\n(Ar-Pd(II)L₂-Br)", fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; trans_complex [label="Transmetalation\nComplex\n(Ar-Pd(II)L₂-Ar')", fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"]; product [label="Ar-Ar' (Product)", shape=ellipse, style=filled, fillcolor="#FBBC05", color="#FBBC05", fontcolor="#202124"]; arbr [label="Ar-Br (Starting Material)", shape=ellipse, style=filled, fillcolor="#EA4335", color="#EA4335", fontcolor="#FFFFFF", fontsize=9]; arboronic [label="Ar'B(OH)₂ + Base", shape=ellipse, style=filled, fillcolor="#EA4335", color="#EA4335", fontcolor="#FFFFFF", fontsize=9];
// Edges pd0 -> oa_complex [label=" Oxidative\n Addition"]; oa_complex -> trans_complex [label=" Transmetalation"]; trans_complex -> pd0 [label=" Reductive\n Elimination"]; arbr -> oa_complex; arboronic -> trans_complex; trans_complex -> product [style=dashed, arrowhead=none]; }
Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Protocol 1: Synthesis of Methyl 6-amino-4-(pyridin-3-yl)picolinate
-
Reagents & Setup:
-
To an oven-dried 50 mL Schlenk flask, add this compound (1.0 mmol, 247 mg).
-
Add pyridin-3-ylboronic acid (1.2 mmol, 147 mg).
-
Add potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol, 37 mg).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
-
Reaction Execution:
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the mixture to 90 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).
-
-
Work-up & Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Wash the combined organic filtrate with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 20-50% ethyl acetate in hexanes) to yield the product.
-
Data Summary Table
| R-B(OH)₂ Substrate | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | ~85-95 | Adapted from[3] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | DME/H₂O | ~90-98 | Adapted from[4] |
| Thiophen-2-ylboronic acid | XPhos Pd G3 (2) | K₃PO₄ | Toluene/H₂O | ~88-96 | Adapted from[4] |
Buchwald-Hartwig Amination: Forging C-N Bonds
This reaction is a powerful tool for forming carbon-nitrogen bonds, coupling aryl halides with a vast range of primary and secondary amines.[5] Applying this to our scaffold allows for the introduction of new amino substituents at the C-4 position, a key step in building molecules with diverse pharmacological profiles.
Expertise & Causality: The catalytic cycle is similar to the Suzuki coupling, but the key step after oxidative addition is the coordination and deprotonation of the amine to form a palladium-amido complex.[5][6] The choice of base is critical; strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are required to deprotonate the amine without competing in the reaction. The ligand choice is paramount; bulky, electron-rich biarylphosphine ligands (e.g., BINAP, XPhos) are necessary to facilitate the C-N reductive elimination, which is often the turnover-limiting step.[6][7][8]
Protocol 2: Synthesis of Methyl 6-amino-4-(morpholino)picolinate
-
Reagents & Setup:
-
In a glovebox or under a strong flow of inert gas, add sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg) to an oven-dried Schlenk tube.
-
Add this compound (1.0 mmol, 247 mg).
-
Add the palladium precatalyst, e.g., (t-BuXPhos)Pd G3 (0.02 mmol, 16 mg).
-
Seal the tube, remove from the glovebox.
-
-
Reaction Execution:
-
Add anhydrous toluene (5 mL) via syringe.
-
Add morpholine (1.2 mmol, 105 µL).
-
Place the sealed tube in a preheated oil bath at 100 °C.
-
Stir vigorously for 12-24 hours. Monitor by LC-MS.
-
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and add water (10 mL) carefully.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography (e.g., using a gradient of 30-70% ethyl acetate in hexanes) to afford the desired product.
-
Part 2: Annulation Strategies for Fused Heterocycle Synthesis
The 6-amino group, ortho to the pyridine nitrogen, is a classic binucleophilic handle for constructing fused five- and six-membered heterocyclic rings. These annulation reactions transform the simple pyridine core into more complex and rigid scaffolds like imidazo[1,2-a]pyridines and pyrido[2,3-d]pyrimidines.
Synthesis of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine core is a prominent scaffold in medicinal chemistry. The most common synthesis involves the condensation of a 2-aminopyridine with an α-haloketone (Tschitschibabin reaction) or through multicomponent reactions.[9][10][11]
Expertise & Causality: The reaction with an α-haloketone proceeds via an initial Sₙ2 reaction where the more nucleophilic pyridine ring nitrogen attacks the α-carbon of the ketone, displacing the halide. This forms a pyridinium salt intermediate. Subsequent intramolecular condensation between the C-6 amino group and the ketone carbonyl, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine ring system.[9]
}
Figure 3: Workflow for the synthesis of Imidazo[1,2-a]pyridines.
Protocol 3: Synthesis of Methyl 7-bromo-2-phenylimidazo[1,2-a]pyridine-5-carboxylate
-
Reagents & Setup:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 247 mg) in ethanol (10 mL).
-
Add 2-bromoacetophenone (1.1 mmol, 219 mg).
-
-
Reaction Execution:
-
Heat the mixture to reflux (approx. 80 °C) and stir.
-
The reaction typically forms a precipitate of the hydrobromide salt of the product.
-
Monitor the reaction for 6-18 hours until the starting material is consumed (TLC).
-
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the precipitate by filtration. Wash the solid with cold ethanol (5 mL) and then diethyl ether (10 mL).
-
To obtain the free base, suspend the solid in a mixture of dichloromethane (20 mL) and saturated aqueous sodium bicarbonate solution (20 mL) and stir until the solid dissolves.
-
Separate the layers, extract the aqueous phase with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the pure product. Further purification by chromatography is usually not necessary.
-
Synthesis of Pyrido[2,3-d]pyrimidines
The pyrido[2,3-d]pyrimidine scaffold is known as a "bioisostere" of purines and pteridines, making it a valuable core for designing enzyme inhibitors, particularly in oncology.[12] Synthesis often involves reacting the 2-aminopyridine moiety with reagents that can form the pyrimidine ring, such as β-ketoesters or malonates.[13][14]
Expertise & Causality: A common route involves a condensation reaction, for example, with diethyl malonate. The reaction is typically acid- or base-catalyzed and proceeds through initial acylation of the amino group, followed by a cyclizing condensation onto the pyridine ring nitrogen. This is a high-temperature reaction that often requires forcing conditions to drive the cyclization and subsequent aromatization.
Protocol 4: Synthesis of Methyl 5-bromo-2,4-dihydroxypyrido[2,3-d]pyrimidine-7-carboxylate
-
Reagents & Setup:
-
Combine this compound (1.0 mmol, 247 mg) and diethyl malonate (2.0 mmol, 304 µL) in a high-boiling solvent like diphenyl ether (5 mL) in a flask equipped with a reflux condenser.
-
Alternative: A solvent-free melt condition can also be employed by heating the solids together.
-
-
Reaction Execution:
-
Heat the mixture to 240-250 °C. The high temperature is necessary to drive the cyclization and elimination of ethanol.
-
Maintain this temperature for 1-2 hours. The reaction mixture will become a dark, viscous liquid.
-
-
Work-up & Purification:
-
Carefully cool the reaction mixture to about 100 °C, then cautiously add hexanes (20 mL) to precipitate the product while the solvent is still warm.
-
Allow the mixture to cool completely to room temperature.
-
Collect the solid product by filtration.
-
Wash the crude solid thoroughly with hot acetone and then diethyl ether to remove residual diphenyl ether.
-
The product is often obtained in sufficient purity, but can be recrystallized from a high-boiling solvent like DMF or NMP if necessary.
-
References
- 1. nbinno.com [nbinno.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
- 4. Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bio-conferences.org [bio-conferences.org]
- 11. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Methyl 6-amino-4-bromopicolinate as a Pivotal Intermediate in Contemporary Pharmaceutical Synthesis
Abstract
Methyl 6-amino-4-bromopicolinate has emerged as a strategically important heterocyclic building block in the landscape of modern drug discovery and development. Its unique trifunctional architecture—comprising a nucleophilic amino group, a versatile brominated site for cross-coupling reactions, and a readily modifiable methyl ester—renders it an invaluable intermediate for the synthesis of complex pharmaceutical agents. This document provides an in-depth technical guide for researchers, medicinal chemists, and process development scientists on the effective utilization of this key intermediate. We will explore its intrinsic chemical properties, detail a robust protocol for its application in palladium-catalyzed cross-coupling reactions, and discuss its role in the synthesis of high-value therapeutic agents, with a particular focus on kinase inhibitors.
Introduction: The Strategic Value of Substituted Picolinates in Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, present in a significant number of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and other key interactions within biological targets makes it a cornerstone of modern drug design. This compound (CAS No. 885326-88-5) is a highly functionalized derivative that offers medicinal chemists a rapid and efficient entry point to a diverse range of complex molecules.[2][3][4][5]
The strategic placement of the amino, bromo, and methyl ester groups allows for a modular and convergent approach to synthesis. The bromine atom at the 4-position serves as a versatile handle for introducing molecular complexity through various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions.[2][6] The amino group at the 6-position can be readily acylated, alkylated, or used as a directing group, while the methyl ester at the 2-position provides a site for amide bond formation, a critical linkage in many pharmaceutical agents. This trifecta of reactivity makes this compound a powerful tool for navigating chemical space in the quest for novel therapeutics.
Physicochemical and Safety Data
A comprehensive understanding of the physicochemical properties of an intermediate is paramount for its effective use in synthesis and for ensuring laboratory safety. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 885326-88-5 | [2][3][4][5][7][8][9] |
| Molecular Formula | C₇H₇BrN₂O₂ | [9] |
| Molecular Weight | 231.05 g/mol | [9] |
| Appearance | White to off-white solid | General Supplier Data |
| Purity | ≥97% (typical) | [9] |
| Storage | Sealed in a dry environment at room temperature. | [9] |
| IUPAC Name | methyl 6-amino-4-bromopyridine-2-carboxylate | [3] |
| Synonyms | 2-Amino-4-bromo-6-carboxypyridine methyl ester | [9] |
Safety Information: While specific toxicity data for this compound is not extensively published, it should be handled with the standard precautions for halogenated aromatic compounds. It is classified as an irritant.[10] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The bromine atom at the 4-position of this compound makes it an ideal substrate for this transformation, allowing for the introduction of a wide array of aryl and heteroaryl moieties.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the picolinate, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.
The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and purity. The amino group on the picolinate ring can influence the electronic properties of the substrate and may require optimization of reaction conditions compared to simpler aryl bromides.
Representative Protocol: Synthesis of Methyl 6-amino-4-(aryl)picolinate
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Brine
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq). Add the degassed solvent mixture (1,4-Dioxane/Water) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors
The 2-aminopyridine motif, readily accessible from this compound, is a well-established "hinge-binding" scaffold in a multitude of kinase inhibitors.[11] Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[12]
Specifically, derivatives of substituted aminopyridines are being actively investigated as inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4).[11][12][13][14] MAP4K4 is implicated in various cellular signaling pathways, and its inhibition has shown therapeutic potential. The synthesis of such inhibitors often involves a Suzuki coupling to install a key aryl or heteroaryl group at the 4-position of the pyridine ring, followed by further functionalization of the amino and ester groups to optimize potency, selectivity, and pharmacokinetic properties.[13]
While a specific synthesis of a MAP4K4 inhibitor starting directly from this compound is not yet prominently featured in publicly accessible literature, the synthetic utility is clear from analogous syntheses.[12][13] The protocol described in section 3.2 provides a direct and efficient route to the core structure required for the development of such inhibitors.
Conclusion
This compound is a high-value, versatile intermediate that provides a powerful platform for the synthesis of complex, biologically active molecules. Its utility is particularly evident in its application to palladium-catalyzed cross-coupling reactions, which opens the door to a vast chemical space. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the strategic application of such well-designed building blocks will be increasingly critical to the success of drug discovery programs. The protocols and insights provided herein are intended to empower researchers to effectively harness the synthetic potential of this key intermediate.
References
- 1. scbt.com [scbt.com]
- 2. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
- 3. This compound [synhet.com]
- 4. 885326-88-5|this compound|BLD Pharm [bldpharm.com]
- 5. Synthonix, Inc > 885326-88-5 | this compound [synthonix.com]
- 6. nbinno.com [nbinno.com]
- 7. arctomsci.com [arctomsci.com]
- 8. 2-AMINO-4-BROMO-6-CARBOXYPYRIDINE METHYL ESTER suppliers & manufacturers in China [m.chemicalbook.com]
- 9. This compound - CAS:885326-88-5 - Sunway Pharm Ltd [3wpharm.com]
- 10. Methyl 4-bromopicolinate | C7H6BrNO2 | CID 12828947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 4-aminoquinolines as highly selective TGFβR1 inhibitors with an attenuated MAP4K4 profile for potential applications in immuno-oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Methyl 6-amino-4-bromopicolinate
Introduction
Methyl 6-amino-4-bromopicolinate is a highly versatile and valuable building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1] Its unique structure, featuring a pyridine ring substituted with an amino group, a methyl ester, and a strategically positioned bromine atom, offers multiple avenues for chemical modification. The bromine atom at the 4-position serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse carbon and heteroatom substituents.[1] This capability allows for the systematic exploration of chemical space and the generation of novel molecular scaffolds with potential therapeutic applications. Picolinate derivatives are recognized as "privileged" structural motifs in drug discovery, forming the core of numerous biologically active molecules.[2]
This comprehensive guide provides detailed application notes and robust protocols for the three most impactful palladium-catalyzed cross-coupling reactions involving this compound: the Suzuki-Miyaura coupling, the Heck-Mizoroki reaction, and the Buchwald-Hartwig amination. The protocols are designed to be self-validating, with explanations for the rationale behind the choice of reagents and conditions, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Mechanistic Insights: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthetic chemistry, a fact recognized by the 2010 Nobel Prize in Chemistry awarded to Richard Heck, Ei-ichi Negishi, and Akira Suzuki.[3] These reactions generally proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[4] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
The three key elementary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step and is influenced by the electron density of the aryl halide and the nature of the palladium ligand.
-
Transmetalation (for Suzuki) or Olefin Insertion (for Heck) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki reaction, an organoboron species, activated by a base, transfers its organic group to the palladium center.[5] In the Heck reaction, the alkene substrate coordinates to the palladium and then inserts into the Pd-C bond.[6] For the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4]
The choice of ligand is paramount in these reactions. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), modulate the steric and electronic properties of the palladium center, influencing the rates of the elementary steps and ultimately the efficiency and selectivity of the reaction.[7][8]
Visualizing the Catalytic Cycles
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Caption: Simplified Heck-Mizoroki catalytic cycle.
Caption: Buchwald-Hartwig amination catalytic cycle.
Experimental Protocols
General Considerations
-
Reagent Quality: Use high-purity reagents and anhydrous solvents for best results.
-
Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen. All reactions should be set up under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Degassing: Solvents should be thoroughly degassed prior to use by sparging with an inert gas or by the freeze-pump-thaw method.[9]
Protocol 1: Suzuki-Miyaura Coupling of Arylboronic Acids
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds.[10] This protocol details the coupling of this compound with a generic arylboronic acid.
Rationale
-
Catalyst System: Pd(PPh₃)₄ is a reliable and commercially available Pd(0) catalyst. Alternatively, a Pd(II) source like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) can be used, which often provides higher activity for challenging substrates.[11]
-
Base: An aqueous solution of K₂CO₃ or Cs₂CO₃ is commonly used. The base activates the boronic acid for transmetalation.[12]
-
Solvent System: A biphasic solvent system like dioxane/water or toluene/ethanol/water facilitates the dissolution of both the organic and inorganic reagents.[9]
Materials
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or reaction vial with a stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Procedure
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ (0.03 eq) to the flask.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 1 mmol scale reaction).
-
Stir the reaction mixture at 90 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Provides active Pd(0); SPhos is a bulky, electron-rich ligand that facilitates oxidative addition.[8] |
| Base | K₂CO₃ or Cs₂CO₃ | Activates the boronic acid for efficient transmetalation.[12] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Biphasic system to dissolve both organic and inorganic components. |
| Temperature | 90 °C | Provides sufficient thermal energy to overcome activation barriers. |
| Stoichiometry | Boronic Acid (1.2 eq) | A slight excess ensures complete consumption of the starting bromide. |
Protocol 2: Heck-Mizoroki Reaction with Alkenes
The Heck reaction couples the aryl halide with an alkene to form a substituted alkene, offering a powerful method for C-C bond formation.[6][13]
Rationale
-
Catalyst System: Palladium(II) acetate [Pd(OAc)₂] is a common and air-stable precatalyst that is reduced in situ to Pd(0).[14] Triphenylphosphine (PPh₃) is a standard ligand, but for more challenging substrates, Herrmann's catalyst or phosphine-free systems can be employed.
-
Base: A tertiary amine base like triethylamine (Et₃N) or a hindered inorganic base like K₂CO₃ is used to neutralize the HBr generated during the catalytic cycle.[6]
-
Solvent: Polar aprotic solvents like DMF or NMP are typically used to ensure solubility of the reagents and facilitate the reaction.
Materials
-
This compound
-
Alkene (e.g., n-butyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
N,N-Dimethylformamide (DMF) (anhydrous, degassed)
-
Schlenk flask or sealed tube with a stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Procedure
-
To a Schlenk flask, add this compound (1.0 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed DMF, followed by the alkene (1.5 eq) and Et₃N (2.0 eq) via syringe.
-
Stir the reaction mixture at 100-120 °C. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 6-18 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂/PPh₃ | Air-stable precatalyst system that forms the active Pd(0) in situ.[14] |
| Base | Triethylamine (Et₃N) | Acts as a halide scavenger to regenerate the Pd(0) catalyst.[6] |
| Solvent | DMF or NMP | High-boiling polar aprotic solvent to ensure reagent solubility. |
| Temperature | 100-120 °C | Higher temperatures are often required for Heck reactions. |
| Stoichiometry | Alkene (1.5 eq) | An excess of the alkene is used to drive the reaction to completion. |
Protocol 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines, forming a C(sp²)–N bond.[15] This reaction has broad utility in constructing molecules of pharmaceutical interest.[16]
Rationale
-
Catalyst System: A combination of a palladium precatalyst like Pd₂(dba)₃ and a specialized biarylphosphine ligand (e.g., XPhos, RuPhos) is highly effective. These bulky, electron-rich ligands promote both the oxidative addition and the final reductive elimination step, which is often challenging for C-N bond formation.[8][16]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.[17]
-
Solvent: Anhydrous, apolar solvents like toluene or dioxane are preferred to minimize side reactions.
Materials
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous, degassed)
-
Schlenk flask or reaction vial with a stir bar
-
Inert atmosphere setup (Argon or Nitrogen)
Step-by-Step Procedure
-
To a Schlenk flask, add NaOtBu (1.4 eq).
-
In a separate vial under argon, add Pd₂(dba)₃ (0.015 eq) and XPhos (0.03 eq), followed by anhydrous toluene. Stir for 5 minutes to form the active catalyst.
-
To the Schlenk flask containing the base, add this compound (1.0 eq).
-
Add the amine (1.2 eq) to the Schlenk flask.
-
Transfer the pre-formed catalyst solution to the Schlenk flask via syringe.
-
Stir the reaction mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2-16 hours), cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃/XPhos | Bulky, electron-rich ligand facilitates challenging C-N reductive elimination.[16] |
| Base | NaOtBu | Strong, non-nucleophilic base required for amine deprotonation.[17] |
| Solvent | Toluene | Anhydrous, apolar solvent prevents catalyst deactivation and side reactions. |
| Temperature | 100 °C | Standard temperature for Buchwald-Hartwig aminations. |
| Stoichiometry | Amine (1.2 eq), Base (1.4 eq) | Slight excess of amine and base ensures efficient reaction. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvents; Poor quality reagents; Low reaction temperature. | Use a different palladium source/ligand combination (e.g., a pre-catalyst).[18] Ensure thorough degassing of all solvents.[19] Use fresh, high-purity reagents. Increase reaction temperature in increments of 10 °C. |
| Formation of Homocoupled Product (Suzuki) | Presence of oxygen; Pd(II) species in the reaction.[19] | Improve inert atmosphere technique. Ensure complete reduction of Pd(II) precatalyst if used. |
| Dehalogenation (Loss of Bromine) | Presence of water or other protic sources; Certain bases or solvents.[19] | Use rigorously dried solvents and reagents. Switch to a different base (e.g., KF for Suzuki).[20] |
| Hydrolysis of Methyl Ester | Strongly basic conditions, especially with aqueous bases at high temperatures. | Use a milder base (e.g., KF instead of K₂CO₃ in Suzuki).[20] Reduce reaction time or temperature. Consider protecting the ester if hydrolysis is unavoidable. |
| Low Yield in Buchwald-Hartwig | Sterically hindered amine; Poorly chosen ligand/base combination. | Screen different generations of Buchwald ligands (e.g., RuPhos, BrettPhos).[17] Use a stronger base like LiHMDS. |
Conclusion
This compound is a powerful synthetic intermediate whose full potential can be unlocked through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions provide reliable and versatile pathways to generate diverse libraries of novel picolinate derivatives. By understanding the mechanistic principles and carefully controlling reaction parameters as outlined in these protocols, researchers can efficiently synthesize complex molecules for evaluation in drug discovery and materials science programs. The provided protocols serve as a robust starting point, and optimization may be required for specific substrates to achieve maximum yield and purity.
References
- 1. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 19. Yoneda Labs [yonedalabs.com]
- 20. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Derivatization of Methyl 6-amino-4-bromopicolinate
Abstract: Methyl 6-amino-4-bromopicolinate is a highly versatile heterocyclic building block, pivotal in the fields of medicinal chemistry and materials science. Its structure presents three key points for chemical modification: the C4-bromine atom, the C6-amino group, and the C2-methyl ester. The bromine atom serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth analysis and detailed, field-proven protocols for the most common and effective derivatization strategies for this scaffold, with a focus on Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and N-acylation.
Strategic Overview of Derivatization Pathways
The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The C-Br bond is readily functionalized using transition metal catalysis, while the amino group can be modified using standard organic transformations. This allows for a stepwise and controlled approach to building molecular complexity.
Figure 1: Key derivatization pathways for this compound.
C-Br Bond Functionalization: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthesis, allowing for the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[1] The electron-deficient nature of the pyridine ring and the C-Br bond at the 4-position make this compound an excellent substrate for these transformations.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl/Vinyl Derivatives
The Suzuki-Miyaura reaction is one of the most powerful methods for creating C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organic halide.[2]
Principle & Mechanistic Insight: The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) couple.[3] Key steps include the oxidative addition of the aryl bromide to the Pd(0) complex, followed by transmetalation with a boronate 'ate' complex, and concluding with reductive elimination to form the product and regenerate the Pd(0) catalyst.[4] The choice of base is critical; it activates the boronic acid by forming the more nucleophilic boronate species, which facilitates the transmetalation step.[5][6] For heteroaromatic substrates, bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and enhance catalyst stability.[7]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
-
Reagent Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The concentration is typically around 0.1 M with respect to the limiting reagent.
-
Catalyst Addition: In a separate vial, prepare the catalyst system by mixing the palladium precursor and ligand, or use a pre-formed pre-catalyst. Add this to the reaction mixture.
-
Reaction: Immerse the Schlenk tube in a preheated oil bath (typically 80-110 °C) and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Data Presentation: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition A (Standard) | Condition B (Challenging Substrates) | Rationale |
| Pd Source | Pd(OAc)₂ (2-5 mol%) | Pd₂(dba)₃ (1-2 mol%) or G3-Precatalysts | Pd(OAc)₂ is cost-effective; pre-catalysts offer higher activity.[1][8] |
| Ligand | SPhos or XPhos (1.1-1.2x Pd) | Buchwald-type biaryl phosphines | Bulky, electron-rich ligands are crucial for heteroaromatic couplings.[7] |
| Base | K₂CO₃ or K₃PO₄ (2.0 eq.) | Cs₂CO₃ (2.0-3.0 eq.) | Stronger bases can accelerate transmetalation for less reactive boronates.[5] |
| Solvent | 1,4-Dioxane / H₂O (5:1) | Toluene / H₂O or THF / H₂O (10:1) | Solvent choice affects solubility and catalyst performance. |
| Temperature | 90-100 °C | 100-110 °C | Higher temperatures may be needed for less reactive aryl bromides. |
Buchwald-Hartwig Amination: Synthesis of 4-Amino Derivatives
The Buchwald-Hartwig amination is a versatile palladium-catalyzed method for forming C-N bonds, enabling the coupling of aryl halides with a wide range of primary and secondary amines.[9][10]
Principle & Mechanistic Insight: The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of an organoboron reagent.[11] A key step is the deprotonation of the coordinated amine by a strong base to form a palladium-amido complex, which then undergoes reductive elimination to yield the C-N coupled product.[12] The pyridine nitrogen on the substrate can potentially coordinate to the palladium center, so the choice of a suitable bulky ligand is critical to prevent catalyst inhibition and promote the desired reaction pathway.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reagent Setup: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos or BINAP), and the base (e.g., NaOtBu or Cs₂CO₃) to an oven-dried Schlenk tube.
-
Substrate Addition: Add this compound (1.0 eq.) and the desired primary or secondary amine (1.1-1.5 eq.).
-
Inert Atmosphere: Seal the tube, remove from the glovebox (if used), and connect to a Schlenk line.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 90-110 °C) for 12-24 hours. Monitor progress by LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Concentrate the filtrate.
-
Purification: Purify the crude material by flash column chromatography.
Data Presentation: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Condition A (Aliphatic Amines) | Condition B (Aryl Amines) | Rationale |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2-4 mol%) | Both are effective precursors for generating the active Pd(0) catalyst. |
| Ligand | Xantphos (1.2-1.5x Pd) | BINAP or Josiphos-type (1.2-1.5x Pd) | Ligand choice is crucial and depends on the amine coupling partner.[11] |
| Base | NaOtBu (1.4 eq.) | Cs₂CO₃ (2.0 eq.) | A strong, non-nucleophilic base is required for amine deprotonation.[13] |
| Solvent | Toluene | 1,4-Dioxane | Aprotic, non-coordinating solvents are preferred. |
| Temperature | 100-110 °C | 100-110 °C | Elevated temperatures are generally required. |
Sonogashira Coupling: Synthesis of 4-Alkynyl Derivatives
The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to substituted alkynes.[14] It uniquely uses a dual-catalyst system of palladium and copper.[15]
Principle & Mechanistic Insight: The reaction involves two interconnected catalytic cycles.[14] In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to yield the alkynylated product. A common side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling), which can be minimized by running the reaction under strictly anaerobic conditions.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reagent Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and Copper(I) Iodide (CuI, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.). Finally, add the terminal alkyne (1.1-1.5 eq.) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often rapid. Monitor by TLC.
-
Workup: Once complete, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
N-H Bond Functionalization: Derivatization of the Amino Group
The 6-amino group is a nucleophile that can be readily derivatized through standard reactions like acylation or sulfonylation. These reactions are typically high-yielding and do not require metal catalysis.
Experimental Protocol: General Procedure for N-Acylation
-
Setup: Dissolve this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or THF in a round-bottom flask under a nitrogen atmosphere.
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.5-2.0 eq.). Cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of NaHCO₃. Extract the product with DCM or ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize or purify by column chromatography to obtain the pure N-acylated product.
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. wwjmrd.com [wwjmrd.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
large-scale synthesis of Methyl 6-amino-4-bromopicolinate derivatives
An Application Guide for the Scalable Synthesis of Methyl 6-amino-4-bromopicolinate Derivatives
Abstract
This compound and its derivatives are pivotal building blocks in modern medicinal and agrochemical research. The strategic placement of the amino, bromo, and ester functionalities on the pyridine core offers a versatile platform for constructing complex molecular architectures. The bromine atom at the C4-position, in particular, serves as a crucial handle for late-stage functionalization via metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the large-scale synthesis of the core intermediate, this compound, and detailed protocols for its subsequent derivatization through Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. We emphasize the rationale behind procedural choices, process optimization, and safety considerations relevant to industrial-scale production.
Introduction: Strategic Importance of Substituted Aminopicolinates
Substituted aminopyridine scaffolds are privileged structures in drug discovery, appearing in a wide array of biologically active molecules. This compound (CAS 885326-88-5) has emerged as a high-value intermediate due to its trifunctional nature.[1][2] The ester can be hydrolyzed or converted to an amide, the amino group can be acylated or used as a directing group, and the bromine atom allows for the introduction of diverse aryl, heteroaryl, or alkyl groups via cross-coupling chemistry.[3] This versatility makes it a cornerstone for building libraries of compounds for screening and lead optimization.
The primary challenges in synthesizing these derivatives on a large scale involve achieving high regioselectivity during the initial halogenation and developing robust, scalable, and cost-effective cross-coupling protocols that are amenable to a wide range of substrates. This document outlines field-proven strategies to address these challenges.
Retrosynthetic Analysis and Overall Strategy
A logical approach to constructing a library of derivatives begins with a robust synthesis of the key brominated intermediate. The overall synthetic strategy is bifurcated: first, the securement of the core scaffold, and second, its diversification through parallel synthesis methodologies.
Caption: Retrosynthetic strategy for picolinate derivatives.
Part I: Large-Scale Synthesis of this compound
The synthesis of the key intermediate is a multi-step process requiring careful control of reaction conditions to ensure high yield and purity, which are critical for the success of subsequent coupling reactions. The following protocol is a representative pathway.
Workflow for Intermediate Synthesis
Caption: Synthetic workflow for the key bromo-intermediate.
Detailed Experimental Protocol
(Note: The following is a generalized protocol. Specific quantities and conditions may require optimization based on available starting materials and equipment.)
Objective: To synthesize this compound on a multi-kilogram scale.
Materials & Equipment:
-
Glass-lined reactor (100L or greater) with overhead stirring, temperature control (heating/cooling mantle), and a reflux condenser.
-
Nitrogen inlet for inert atmosphere.
-
Appropriate filtration and drying equipment (e.g., Nutsche filter-dryer).
-
Starting Material: 6-Amino-picolinic acid.
-
Reagents: Thionyl chloride (SOCl₂), Methanol (MeOH), N-Bromosuccinimide (NBS), Acetonitrile (ACN), Sulfuric Acid (H₂SO₄).
Protocol Step 1: Esterification of 6-Aminopicolinic Acid
-
Reactor Setup: Charge the reactor with 6-aminopicolinic acid (1.0 eq) and methanol (10-15 volumes). Ensure the system is under a nitrogen blanket.
-
Cooling: Cool the resulting slurry to 0-5 °C with gentle agitation.
-
Reagent Addition: Add thionyl chloride (1.5-2.0 eq) dropwise via an addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic.
-
Causality: The slow addition of SOCl₂ to methanol in situ forms methanolic HCl, which acts as the acid catalyst for the Fischer esterification. This avoids the direct use of corrosive HCl gas and allows for better temperature control.
-
-
Reaction: After the addition is complete, slowly warm the mixture to reflux (approx. 65 °C) and maintain for 12-18 hours.
-
Monitoring: Monitor the reaction for the disappearance of starting material by TLC or HPLC.
-
Work-up: Cool the reaction to room temperature and concentrate the solvent under reduced pressure. The resulting solid is the methyl ester hydrochloride salt, which can be used directly or neutralized with a mild base (e.g., NaHCO₃ solution) and extracted with an organic solvent like dichloromethane (DCM) for the free base.
Protocol Step 2: Regioselective Bromination
-
Reactor Setup: Charge the reactor with the methyl 6-aminopicolinate from the previous step (1.0 eq) and a suitable solvent such as acetonitrile or acetic acid (10 volumes).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise at room temperature. A slight exotherm may be observed.
-
Causality: The electron-donating amino group at the C6 position is a powerful ortho-, para-director. The C5 position is sterically hindered by the amino group, and the C3 position is electronically deactivated by the adjacent ester and ring nitrogen. Therefore, electrophilic bromination is strongly directed to the C4 position. NBS is preferred over elemental bromine on a large scale for its solid form, which is easier and safer to handle.
-
-
Reaction: Stir the mixture at room temperature for 4-6 hours.
-
Monitoring: Monitor the formation of the product and consumption of the starting material by LC-MS.
-
Work-up and Purification: Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining active bromine species. The product can often be isolated by filtration if it precipitates. Alternatively, the solvent can be removed, and the residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane). Large-scale chromatography is generally avoided to improve process efficiency and reduce cost.
Part II: Derivatization via Palladium-Catalyzed Cross-Coupling
The 4-bromo substituent is an ideal handle for introducing molecular diversity using robust and scalable palladium-catalyzed cross-coupling reactions.
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds.[4] Its successful implementation on a large scale depends on the careful selection of catalyst, ligand, base, and solvent.
Caption: Simplified Buchwald-Hartwig amination cycle.
| Parameter | Options | Rationale & Large-Scale Considerations |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃, Pre-catalysts (e.g., XPhos-Pd-G3) | Pre-catalysts are preferred for scalability. They are often air-stable solids, require lower catalyst loadings, and ensure efficient generation of the active Pd(0) species, leading to more consistent reaction profiles.[4] |
| Ligand | XPhos, RuPhos, BrettPhos, Xantphos | Bulky, electron-rich phosphine ligands are essential. XPhos and RuPhos are excellent general-purpose ligands for amination of heteroaryl halides. The choice depends on the amine coupling partner; primary amines are generally more reactive than secondary amines.[4][5] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Sodium tert-butoxide (NaOtBu) is a strong, effective base but is pyrophoric and requires careful handling. Potassium phosphate (K₃PO₄) is a milder, non-pyrophoric, and often effective alternative, making it safer for large-scale operations.[6] |
| Solvent | Toluene, Dioxane, CPME, 2-MeTHF | Toluene is a cost-effective choice with a suitable boiling point. Ethereal solvents like 2-MeTHF or CPME are considered "greener" alternatives and can offer excellent performance.[4] Dioxane is often avoided due to safety concerns. |
-
Reactor Inerting: Ensure a 100L reactor is clean, dry, and thoroughly purged with nitrogen or argon.
-
Charge Reagents: Charge the reactor with this compound (1.0 eq), the desired amine (1.1-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Add Solvent: Add the degassed solvent (e.g., Toluene, 8-10 volumes).
-
Catalyst Addition: In a separate glovebox or under a strict nitrogen stream, prepare a solution of the palladium pre-catalyst (e.g., XPhos-Pd-G3, 0.5-2 mol%) and the ligand (if not using a pre-catalyst). Add this to the reactor.
-
Reaction: Heat the mixture to 90-110 °C and stir until the reaction is complete (typically 8-24 hours), as determined by HPLC analysis.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the base and palladium residues. Wash the pad with additional solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or by performing a solvent-slurry wash to remove impurities.
C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki reaction is one of the most reliable methods for forming C(sp²)-C(sp²) bonds, ideal for synthesizing biaryl derivatives.[7][8]
Caption: Simplified Suzuki-Miyaura coupling cycle.
| Parameter | Options | Rationale & Large-Scale Considerations |
| Pd Source | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Pd(dppf)Cl₂ is a robust, air-stable catalyst effective for a wide range of substrates. Pd(PPh₃)₄ is also common but can be more sensitive to air. Using a simple source like Pd(OAc)₂ with an added ligand allows for more flexibility. |
| Boron Reagent | Boronic Acids, Boronic Esters (e.g., Pinacol) | Boronic acids are most common but can be prone to protodeboronation or trimerization (boroxine formation).[9] Pinacol esters (Bpin) are often more stable, easier to purify, and weigh more, which can be advantageous for precise stoichiometry on a large scale. |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄ | An aqueous solution of an inorganic base is standard. The base activates the boronic acid for transmetalation.[7] The choice depends on the substrate's sensitivity to pH. K₂CO₃ is a good starting point. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, 2-MeTHF/H₂O | A biphasic system is typically used to dissolve both the organic substrates and the inorganic base. Thorough agitation is critical to ensure efficient mixing between the phases. |
-
Reactor Setup: To an inerted 100L reactor, add this compound (1.0 eq), the boronic acid or ester (1.1-1.3 eq), and the organic solvent (e.g., Toluene, 8 volumes).
-
Degassing: Sparge the mixture with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Add Base & Catalyst: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) followed by the aqueous base solution (e.g., 2M K₂CO₃, 3.0 eq in 4 volumes of water).
-
Reaction: Heat the biphasic mixture to 80-90 °C with vigorous stirring. The reaction progress is monitored by HPLC until the starting bromide is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically purified by recrystallization from a suitable solvent like isopropanol or ethyl acetate/heptane to yield the final, high-purity derivative.
Process Safety and Environmental Considerations
-
Palladium Handling: Palladium catalysts, while used in small quantities, are expensive heavy metals. Efficient work-up procedures should be designed to recover palladium from waste streams.
-
Base Handling: Strong bases like NaOtBu must be handled under strictly anhydrous and inert conditions to prevent fires. Use of milder bases like carbonates is encouraged where possible.
-
Solvent Selection: Prioritize the use of solvents with better safety and environmental profiles (e.g., 2-MeTHF, CPME) over those like Dioxane or DCM where feasible.
-
Thermal Safety: All steps should be assessed for thermal hazards. Cross-coupling reactions are generally not highly exothermic, but the initial reagent charging and any quenching steps should be performed with caution and adequate cooling capacity.
Conclusion
The is a highly enabling process for drug discovery and development. A successful campaign relies on a robust and optimized route to the key brominated intermediate, followed by the judicious selection of cross-coupling conditions. By understanding the underlying mechanistic principles and paying close attention to the practical aspects of catalyst selection, reagent handling, and process safety, researchers can efficiently generate diverse libraries of these valuable compounds for biological evaluation.
References
- 1. arctomsci.com [arctomsci.com]
- 2. This compound - CAS:885326-88-5 - Sunway Pharm Ltd [3wpharm.com]
- 3. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. bristol.ac.uk [bristol.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for the Amino Group of Methyl 6-amino-4-bromopicolinate: An Application Guide
Introduction: Navigating the Synthesis of a Privileged Scaffold
Methyl 6-amino-4-bromopicolinate is a key building block in medicinal chemistry and drug development. Its trifunctional nature, featuring a nucleophilic amino group, a versatile bromo substituent for cross-coupling reactions, and a methyl ester, makes it a valuable scaffold for the synthesis of a diverse range of complex molecules. However, the inherent reactivity of the 6-amino group necessitates a robust protection strategy to prevent undesired side reactions and ensure chemoselectivity during subsequent synthetic transformations. This guide provides an in-depth analysis of protecting group strategies for the amino functionality of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
The primary challenge in protecting the amino group of this substrate lies in its reduced nucleophilicity due to the electron-withdrawing nature of the pyridine ring, further influenced by the bromo and methyl ester substituents. This necessitates carefully optimized reaction conditions to achieve efficient protection while ensuring the stability of the other functional groups. This document will explore the application of three widely used protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 2-Nitrobenzenesulfonyl (Nosyl), providing a comparative analysis to aid in the selection of the most appropriate strategy for a given synthetic route.
Strategic Considerations: Choosing the Right Protective Garment
The selection of a suitable protecting group is a critical decision in any multi-step synthesis. The ideal protecting group for this compound should be introduced in high yield under mild conditions, remain stable throughout various synthetic transformations, and be selectively removed without affecting the methyl ester or the C-Br bond. The concept of orthogonal protection is paramount, allowing for the selective deprotection of one group in the presence of others, which is crucial for complex molecule synthesis.[1]
dot
Caption: Decision tree for selecting a protecting group.
I. The tert-Butoxycarbonyl (Boc) Group: A Versatile Workhorse
The Boc group is one of the most common amine protecting groups due to its ease of introduction and its removal under acidic conditions.[2] For an electron-deficient amine like the one in our target molecule, standard protection conditions may be sluggish. However, modified procedures can provide excellent yields.
Protocol 1: Enhanced Boc Protection of this compound
This protocol is adapted from a method developed for the Boc protection of a highly electron-deficient aminopyridine, which demonstrates high efficiency where traditional methods fail.[3]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Sodium Iodide (NaI)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous THF, add sodium iodide (1.0 eq.).
-
To this mixture, add DMAP (2.0 eq.) followed by (Boc)₂O (3.0-5.0 eq.).
-
Stir the reaction mixture at room temperature. The reaction is often rapid and may result in the formation of a gel. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the N-Boc protected product.
Deprotection of the Boc Group
The key to successful Boc deprotection in the presence of a methyl ester is to use conditions that are sufficiently acidic to cleave the carbamate without promoting significant ester hydrolysis.[4]
Protocol 2: Selective Acidic Deprotection of N-Boc-Methyl 6-amino-4-bromopicolinate
Materials:
-
N-Boc-Methyl 6-amino-4-bromopicolinate
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Boc protected substrate in DCM.
-
Add TFA (5-10 equivalents) or an excess of 4M HCl in dioxane at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the deprotected amine.
| Protecting Group | Introduction Conditions | Deprotection Conditions | Orthogonality & Remarks |
| Boc | (Boc)₂O, DMAP, NaI, THF, rt | TFA/DCM or 4M HCl/Dioxane | Orthogonal to Cbz and Nosyl. Risk of ester hydrolysis with prolonged strong acid treatment.[3][4] |
| Cbz | Cbz-Cl, Base (e.g., NaHCO₃), THF/H₂O, 0 °C to rt | H₂, Pd/C, MeOH or EtOAc | Orthogonal to Boc and Nosyl. Incompatible with substrates containing other reducible groups.[5][6] |
| Nosyl | Ns-Cl, Pyridine or Et₃N, DCM, 0 °C to rt | Thiophenol, K₂CO₃, DMF or ACN | Orthogonal to Boc and Cbz. The aryl bromide is stable to these deprotection conditions.[7][8] |
Table 1: Comparison of Protecting Group Strategies.
II. The Benzyloxycarbonyl (Cbz) Group: A Classic Choice for Mild Deprotection
The Cbz group is another cornerstone of amine protection, prized for its stability and its removal via catalytic hydrogenolysis, which occurs under neutral conditions.[6] This method is particularly advantageous when acid- or base-sensitive functional groups are present.
dot
Caption: General workflow for Cbz protection and deprotection.
Protocol 3: Cbz Protection of this compound
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) and Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in a mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (2.0-3.0 eq.).
-
Slowly add benzyl chloroformate (1.1-1.2 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Dilute the reaction with water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify by flash column chromatography if necessary.
Deprotection of the Cbz Group
Protocol 4: Hydrogenolysis of N-Cbz-Methyl 6-amino-4-bromopicolinate
Materials:
-
N-Cbz-Methyl 6-amino-4-bromopicolinate
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite®
Procedure:
-
Dissolve the N-Cbz protected substrate in MeOH or EtOAc in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol% Pd) under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Note: While hydrogenolysis is generally chemoselective, prolonged reaction times or more active catalysts could potentially lead to hydrodebromination of the aryl bromide. Careful monitoring is advised.
III. The 2-Nitrobenzenesulfonyl (Nosyl) Group: For Robustness and Orthogonality
The Nosyl (Ns) group is a sulfonyl-based protecting group that offers excellent stability to a wide range of reaction conditions, including strongly acidic and oxidative environments.[7] Its removal under mild, nucleophilic conditions using a thiol makes it orthogonal to both Boc and Cbz groups.[8] This strategy is particularly useful in complex syntheses requiring multiple, selective deprotections.
Protocol 5: Nosyl Protection of this compound
Materials:
-
This compound
-
2-Nitrobenzenesulfonyl chloride (Ns-Cl)
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM and cool to 0 °C.
-
Add pyridine or triethylamine (1.5-2.0 eq.).
-
Add 2-nitrobenzenesulfonyl chloride (1.1 eq.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until complete (monitor by TLC).
-
Quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Deprotection of the Nosyl Group
The deprotection of the Nosyl group proceeds via a Meisenheimer complex upon treatment with a thiol and a base.[8]
Protocol 6: Thiolysis of N-Nosyl-Methyl 6-amino-4-bromopicolinate
Materials:
-
N-Nosyl-Methyl 6-amino-4-bromopicolinate
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Water
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-Nosyl protected substrate (1.0 eq.) in anhydrous DMF or ACN.
-
Add potassium carbonate (3.0 eq.) to the solution.
-
Add thiophenol (2.0 eq.) to the stirred suspension.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Dilute the reaction mixture with water and extract with EtOAc or DCM (3 x volumes).
-
Combine the organic layers and wash with water and brine to remove the solvent and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Conclusion
The successful synthesis of derivatives of this compound is highly dependent on the judicious choice and application of an amino protecting group. The Boc, Cbz, and Nosyl groups each offer a unique set of advantages and are compatible with the other functionalities present in the molecule when appropriate conditions are employed. The selection of a specific protecting group should be guided by the planned synthetic route, particularly the orthogonality required for subsequent transformations. The protocols provided in this guide offer a starting point for the efficient protection and deprotection of this valuable synthetic intermediate, empowering researchers to advance their drug discovery and development programs.
References
- 1. biosynth.com [biosynth.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
Application of Methyl 6-amino-4-bromopicolinate in the Synthesis of Kinase Inhibitors: A Technical Guide
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them premier targets for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, and the success of these therapies hinges on the rational design of molecules that can potently and selectively engage the ATP-binding site of the target kinase. This technical guide details the strategic application of Methyl 6-amino-4-bromopicolinate, a highly functionalized heterocyclic building block, in the synthesis of advanced kinase inhibitors. We provide an in-depth analysis of its chemical reactivity, field-proven protocols for key synthetic transformations, and a discussion of its role in constructing inhibitor scaffolds that target critical cancer-related signaling pathways.
Introduction: The Strategic Value of the Aminobromopicolinate Scaffold
The picolinate framework, a substituted pyridine-2-carboxylic acid, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its inherent properties, including a rigid structure, defined hydrogen bonding vectors, and tunable electronics, make it an ideal foundation for kinase inhibitor design.[2] The specific compound, this compound, offers three distinct and orthogonally reactive functional groups, providing medicinal chemists with a versatile platform for generating molecular diversity.
-
The 6-Amino Group: This primary amine is a powerful hydrogen bond donor. In many kinase inhibitors, an amino-substituted heterocycle (like aminopyridine) serves as the "hinge-binding" motif, forming one or more critical hydrogen bonds with the backbone of the kinase hinge region, a key determinant of binding affinity.[3][4]
-
The 4-Bromo Substituent: The bromine atom is a perfect handle for palladium-catalyzed cross-coupling reactions. This allows for the strategic introduction of a wide array of aryl and heteroaryl moieties, which can be designed to occupy the solvent-exposed region of the ATP pocket or target allosteric sites, thereby enhancing potency and selectivity.
-
The Methyl Ester: This group can be easily hydrolyzed to the corresponding carboxylic acid or converted into a variety of amides. This position is often exploited to introduce solubilizing groups or additional pharmacophoric elements that can interact with the ribose-binding pocket or improve the compound's pharmacokinetic profile.
This combination of features makes this compound an exemplary starting material for building complex kinase inhibitors through a modular and efficient synthetic strategy.
Core Synthetic Strategies and Mechanistic Rationale
The primary utility of this compound in kinase inhibitor synthesis lies in its amenability to palladium-catalyzed cross-coupling reactions. The two most important transformations are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Forging Key C-C Bonds
The Suzuki-Miyaura coupling is the reaction of choice for installing new aryl or heteroaryl groups at the 4-position of the picolinate ring.[5] This is a cornerstone of modern drug discovery, enabling the rapid exploration of structure-activity relationships (SAR).[6]
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium source and phosphine ligand is critical. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or P(t-Bu)₃) are often required for coupling with electron-rich heterocyclic halides like our picolinate scaffold.[7][8] These ligands facilitate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle, and promote the final reductive elimination.[9]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[10] Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used in a mixed aqueous-organic solvent system.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typical. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the substrates and the catalyst complex.[11]
Buchwald-Hartwig Amination: Constructing C-N Linkages
While the inherent 6-amino group often serves as the primary hinge binder, in some inhibitor designs, a different nitrogen-linked substituent is desired at the 4-position. The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the 4-bromo position with a primary or secondary amine.[12][13] This reaction is synthetically powerful but can be more sensitive than Suzuki couplings.
Causality Behind Experimental Choices:
-
Catalyst System: This reaction is highly dependent on the ligand. Bidentate ligands like BINAP or DPPF, and bulky monophosphine ligands from the Buchwald group (e.g., XPhos, RuPhos) are state-of-the-art.[13][14] The ligand's steric and electronic properties must be carefully matched to the substrates to prevent catalyst deactivation and promote efficient reductive elimination.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is the most common choice, although weaker bases like K₃PO₄ can sometimes be used for sensitive substrates.[15][16]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are mandatory to prevent quenching of the strong base and interference with the catalytic cycle.[12]
Experimental Protocols
The following protocols are robust, field-tested procedures that serve as an excellent starting point for synthesis. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol details the coupling of this compound with a generic arylboronic acid.
Materials & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Round-bottom flask or reaction vial, condenser, magnetic stirrer, inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Sparge the resulting suspension with Argon for 10-15 minutes to ensure all oxygen is removed.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv) to the flask under a positive pressure of Argon.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.[6]
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 8-18 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-aryl-6-aminopicolinate product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with a generic primary or secondary amine. Note: This reaction is highly sensitive to air and moisture. Strict adherence to anhydrous and anaerobic techniques is paramount.
Materials & Equipment:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2-1.5 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%) and a suitable ligand (e.g., XPhos, 4-5 mol%) OR a pre-formed catalyst like XPhos Pd G3 (2 mol%)
-
Anhydrous, degassed toluene
-
Schlenk flask or sealed tube, condenser, magnetic stirrer, inert atmosphere (Argon)
Step-by-Step Procedure:
-
In a glovebox or under a strong counterflow of Argon, add NaOtBu (1.4 equiv) to an oven-dried Schlenk flask.
-
Add the palladium catalyst system (e.g., Pd₂(dba)₃ and ligand, or a pre-formed catalyst).[17]
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Seal the flask and add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.[14]
-
Monitor the reaction by LC-MS. Reactions are typically complete within 4-24 hours.
-
Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Dilute with ethyl acetate and filter through Celite®.
-
Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Presentation and Expected Outcomes
The following table summarizes representative reaction conditions and expected yields for the functionalization of the this compound scaffold. These values are illustrative and will vary based on the specific coupling partners used.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield |
| Suzuki-Miyaura | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 75-90% |
| Suzuki-Miyaura | 3-Pyridylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 100 | 60-80% |
| Buchwald-Hartwig | Aniline | XPhos Pd G3 | NaOtBu | Toluene | 100 | 70-85% |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 110 | 65-80% |
Application in Kinase Inhibitor Scaffolds
The derivatives synthesized from this compound are potent cores for inhibitors of various kinase families, including VEGFR, c-Met, and Aurora Kinases.[18][19] The 6-amino group anchors the molecule in the kinase hinge, while the substituent introduced at the 4-position via cross-coupling explores the wider ATP binding site.
Conclusion
This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its trifunctional nature allows for the systematic and modular construction of complex molecules designed to target the ATP-binding site of protein kinases. The robust palladium-catalyzed coupling methodologies detailed in this guide provide a reliable foundation for researchers in drug discovery to generate diverse chemical libraries, explore structure-activity relationships, and ultimately develop novel therapeutic agents for the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. benchchem.com [benchchem.com]
- 18. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
optimizing reaction yield for Methyl 6-amino-4-bromopicolinate Suzuki coupling
<_content>## Technical Support Center: Optimizing Suzuki Coupling for Methyl 6-amino-4-bromopicolinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for optimizing the Suzuki-Miyaura cross-coupling reaction of this compound. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and rationalize your experimental design for enhanced reaction yield and purity.
Introduction: The Challenge of a Multifunctional Substrate
This compound is a valuable building block in medicinal chemistry, but its structure presents unique challenges for Suzuki coupling. The presence of three key functional groups—a bromine atom, an amino group, and a methyl ester on a pyridine ring—creates a delicate interplay of electronic effects and potential side reactions. The electron-donating amino group and the electron-withdrawing ester and pyridine nitrogen create a complex electronic environment that influences the reactivity of the C-Br bond. Furthermore, the basic nitrogen atoms of the pyridine ring and the amino group can coordinate with the palladium catalyst, potentially leading to inhibition or deactivation.[1][2][3]
This guide will address the common pitfalls associated with this substrate and provide systematic strategies for optimizing your reaction conditions to achieve high yields of the desired coupled product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the Suzuki coupling of this compound, offering a logical, step-by-step approach to diagnosing and resolving them.
Question 1: My reaction is not proceeding, or I'm observing very low conversion of the starting material. What are the likely causes?
Low or no conversion is a common issue and can often be traced back to catalyst inhibition or suboptimal reaction conditions.
Core Issues to Investigate:
-
Catalyst Inhibition: The lone pair of electrons on both the pyridine nitrogen and the amino group can coordinate with the palladium catalyst, effectively sequestering it from the catalytic cycle.[1][2][3][4]
-
Inefficient Oxidative Addition: The C-Br bond on the electron-rich aminopyridine ring may be less reactive towards oxidative addition, which is often the rate-limiting step.[1][4]
-
Inappropriate Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active for this challenging substrate.[3][5]
Solutions & Optimization Strategies:
| Problem | Recommended Solution | Rationale |
| Catalyst Inhibition | Switch to a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][5][6][7] | Bulky ligands create a sterically hindered environment around the palladium center, which can disfavor coordination with the pyridine and amino nitrogens.[4] Electron-rich ligands also promote the crucial oxidative addition step.[8] |
| Inefficient Oxidative Addition | Increase the reaction temperature in increments of 10-20 °C. Screen different palladium pre-catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with advanced ligands.[3][7] | Higher temperatures can provide the necessary activation energy for the oxidative addition step.[4] Modern catalyst systems are designed to be more active for challenging substrates.[5] |
| Poor Reagent Quality | Ensure all reagents, especially the boronic acid and base, are pure and dry. Solvents should be anhydrous and thoroughly degassed.[6] | Water can lead to protodeboronation of the boronic acid, while oxygen can deactivate the Pd(0) catalyst.[6][9] |
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow to diagnose and solve low conversion issues.
Question 2: I'm observing significant formation of side products. What are they and how can I minimize them?
Several side reactions can compete with the desired cross-coupling, leading to reduced yields and complex purification.
Common Side Reactions:
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, effectively removing it from the reaction.[10] This is a very common issue, especially with heteroaryl boronic acids.[1]
-
Protodebromination (Hydrodehalogenation): The starting material, this compound, is reduced to Methyl 6-aminopicolinate. This can be caused by trace amounts of water or other proton sources.[3][8]
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[3][9]
-
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions, especially at elevated temperatures.
Strategies to Minimize Side Reactions:
| Side Reaction | Mitigation Strategy | Rationale |
| Protodeboronation | Use boronic esters (e.g., pinacol or MIDA esters) instead of boronic acids.[1][10][11] Work under strictly anhydrous conditions.[1] A milder base (e.g., K₂CO₃, KF) may also help.[12] | Boronic esters are generally more stable towards hydrolysis than their corresponding acids.[10] MIDA boronates, in particular, allow for a "slow release" of the boronic acid, keeping its concentration low and minimizing side reactions.[10][11] |
| Protodebromination | Ensure solvents and reagents are scrupulously dry. Avoid using amine bases or alcohol solvents which can act as hydride sources.[8] Optimize reaction time to avoid prolonged heating after the main reaction is complete. | Minimizing proton and hydride sources in the reaction mixture is key to preventing the reductive cleavage of the C-Br bond. |
| Homocoupling | Rigorously degas all solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[6][9] Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) can sometimes be beneficial over in-situ reduction of a Pd(II) source.[9] | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote the homocoupling pathway.[6] |
| Ester Hydrolysis | Use a weaker, non-hydroxide base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[1] Avoid excessively high temperatures or prolonged reaction times. Consider using KF, which can activate the boronic acid without being strongly basic.[12][13] | These bases are generally less nucleophilic and less likely to attack the ester carbonyl. KF is particularly mild and effective in anhydrous conditions. |
Frequently Asked Questions (FAQs)
-
Q1: What is the best catalyst and ligand combination for this reaction?
-
While there is no single "best" combination for all substrates, catalyst systems employing bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ are highly recommended for challenging aminopyridine couplings.[1][5][7] Modern pre-catalysts, such as the Buchwald G3 pre-catalysts, can also provide a more active and stable catalytic species.[1]
-
-
Q2: How critical is the choice of base?
-
The base is crucial.[1] It plays a key role in the transmetalation step by activating the boronic acid.[12][14][15][16][17] For this substrate, weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often preferred to minimize hydrolysis of the methyl ester.[1][5] The base must be anhydrous and finely ground to ensure its reactivity.[6]
-
-
Q3: What solvent system should I use?
-
Aprotic polar solvents like 1,4-dioxane, toluene, or THF are commonly used.[3][5] Often, a mixture with a small amount of water (e.g., 4:1 or 10:1 dioxane/water) is used to help dissolve the inorganic base.[5] However, given the risk of protodeboronation and ester hydrolysis, starting with anhydrous conditions is a prudent strategy.[1][10]
-
-
Q4: Should I be concerned about the reaction temperature?
-
Yes. While higher temperatures can overcome the activation barrier for oxidative addition, excessive heat can promote side reactions like ester hydrolysis and catalyst decomposition.[1] A typical starting point is 80-100 °C. If conversion is low, a gradual increase in temperature can be beneficial.[3]
-
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a robust starting point for optimization.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2 - 1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)
-
SPhos (0.04 eq, 4 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 eq)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or reaction vial with a stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid/ester, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous, degassed 1,4-dioxane via syringe (a typical concentration is 0.1 M with respect to the limiting reagent).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Key Mechanistic Considerations
Understanding the catalytic cycle is essential for rational troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the this compound. This is often the rate-determining step.[4]
-
Transmetalation: The organic group from the activated boronic acid (borate) is transferred to the palladium center, displacing the halide.[14] The base is critical for this step.[14][15][16]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[18]
By understanding which reaction parameter influences each step, you can make more informed decisions to optimize your reaction. For example, a sluggish reaction can often be accelerated by choosing a ligand that promotes oxidative addition or a base that facilitates transmetalation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. Protodeboronation - Wikipedia [en.wikipedia.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
- 17. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
common side products and impurities in Methyl 6-amino-4-bromopicolinate reactions
Welcome to the technical support center for Methyl 6-amino-4-bromopicolinate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common challenges encountered during its synthesis and handling, providing in-depth, field-proven insights to help you troubleshoot reactions, minimize impurities, and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of impurities found in the synthesis of this compound?
A: The most frequently encountered impurities can be categorized into four main groups:
-
Process-Related Impurities: These include unreacted starting materials and intermediates from incomplete reactions.
-
Over-Reaction Products: Primarily di-brominated species, where an additional bromine atom is added to the pyridine ring.
-
Degradation Products: The most common are the hydrolysis product (6-amino-4-bromopicolinic acid) and the subsequent decarboxylation product (4-bromo-pyridin-2-amine).
-
Isomeric Impurities: Depending on the synthetic route, isomers can form, such as products with bromine at an alternative position on the pyridine ring.
Q2: How do pH and temperature affect the stability of this compound?
A: Both pH and temperature are critical parameters. The methyl ester functional group is susceptible to hydrolysis under both strongly acidic and basic conditions, a reaction that is accelerated by elevated temperatures.[1] This hydrolysis yields the corresponding carboxylic acid. Furthermore, picolinic acids themselves can undergo thermal decarboxylation at high temperatures (e.g., >150°C), leading to the loss of the carboxyl group as CO2.[2][3][4] For optimal stability, it is recommended to store the compound in a dry, cool environment and to maintain near-neutral pH during workup and purification.[5]
Q3: What are the recommended storage conditions for this compound?
A: To ensure long-term stability and purity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[5] This minimizes exposure to atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidative degradation, respectively.
Troubleshooting Guide: Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing explanations of the underlying chemistry and actionable solutions.
Q1: My LC-MS/NMR analysis shows a significant peak with a mass corresponding to the loss of a methyl group (M-14). What is this impurity and how can I avoid it?
A: This impurity is almost certainly 6-amino-4-bromopicolinic acid , the product of ester hydrolysis.
-
Causality: The ester bond is labile and can be cleaved by water, especially in the presence of acid or base catalysts or at elevated temperatures.[1] This can occur during the reaction itself if conditions are not strictly anhydrous, or during aqueous workup procedures if the pH is not carefully controlled.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Run reactions under an inert atmosphere (N2 or Ar).
-
Control Temperature: Avoid unnecessarily high reaction temperatures or prolonged heating.
-
Neutralize Carefully: During workup, adjust the pH of the aqueous phase to be as close to neutral (pH 7) as possible before extraction. Use mild bases like sodium bicarbonate for neutralization.
-
Minimize Contact Time: Reduce the time the product is in contact with aqueous layers during extraction.
-
Q2: I'm observing a di-brominated byproduct in my mass spectrum. How can I improve the selectivity of my bromination reaction?
A: The formation of a di-bromo species indicates an over-reaction. This is common when using powerful brominating agents or incorrect stoichiometry.
-
Causality: The electron-donating amino group activates the pyridine ring, making it susceptible to further electrophilic substitution once the first bromine is installed.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the amount of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br2). Use no more than 1.0-1.1 equivalents relative to the starting material.
-
Lower the Temperature: Perform the bromination at a lower temperature (e.g., 0°C or even -78°C) to reduce the reaction rate and improve selectivity.
-
Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to avoid localized high concentrations.
-
Q3: My reaction yield is low, and I've identified a byproduct corresponding to the loss of the entire methoxycarbonyl group (CO2Me). What is the cause?
A: This points to a two-step degradation pathway: ester hydrolysis followed by decarboxylation .[6]
-
Causality: Picolinic acids (the hydrolyzed intermediate) are known to be susceptible to decarboxylation, particularly at high temperatures, which removes the carboxyl group as carbon dioxide.[2][4] This side reaction is highly probable if your reaction is run in a protic solvent at temperatures exceeding 120-150°C.
-
Troubleshooting Steps:
-
Re-evaluate Reaction Temperature: The most critical factor is to lower the reaction temperature. Explore alternative catalysts or solvents that may allow the desired transformation to occur under milder conditions.
-
Strictly Anhydrous Conditions: Preventing the initial hydrolysis step is key. Follow all protocols for maintaining a dry reaction environment.
-
Alternative Synthetic Route: If high temperatures are unavoidable for the desired reaction, consider a synthetic strategy where the ester is introduced at a later stage.
-
Impurity Formation Pathways
The following diagram illustrates the relationship between the desired product and its most common side products.
Caption: Key reaction and degradation pathways.
Q4: My crude product contains multiple isomers that are difficult to separate. What could be the cause and what purification strategy do you recommend?
A: Isomer formation is typically governed by the directing effects of the substituents on the pyridine ring and the reaction conditions.
-
Causality: The amino and ester groups have competing electronic effects that direct incoming electrophiles (like Br+) to different positions. Solvent polarity and temperature can influence the regioselectivity of these reactions. For example, less polar solvents can sometimes favor different isomers compared to more polar ones.[7]
-
Troubleshooting & Purification Protocol:
-
Optimize Reaction Conditions: Experiment with different solvents (e.g., THF, ethyl acetate, acetonitrile) and temperatures to find conditions that maximize the yield of the desired isomer.[7]
-
Purification via Flash Column Chromatography: This is the most effective method for separating isomers.
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase the polarity. A common system is a gradient of ethyl acetate in hexanes or heptane.
-
Initial Elution: 5-10% Ethyl Acetate in Hexanes (to elute less polar impurities).
-
Gradient: Gradually increase to 20-40% Ethyl Acetate in Hexanes to elute the desired product and its isomers.
-
-
Monitoring: Use Thin Layer Chromatography (TLC) with the same solvent system to track the separation. Visualize spots using a UV lamp (254 nm).
-
-
Troubleshooting Decision Workflow
This workflow can help diagnose issues based on analytical results.
Caption: A decision tree for troubleshooting common issues.
Analytical Methodologies
A robust analytical method is crucial for identifying and quantifying impurities. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the recommended technique.[8]
Protocol: HPLC-MS for Impurity Profiling
-
Sample Preparation:
-
Accurately weigh ~1 mg of the crude or purified sample.
-
Dissolve in 1 mL of a suitable solvent (e.g., 50:50 acetonitrile:water or methanol).
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (General Guideline):
-
Column: A reverse-phase C18 column is typically effective (e.g., 2.1 x 50 mm, 1.8 µm particle size).[8]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-11 min: Return to 5% B
-
11-14 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Detection: UV detection at 254 nm and 280 nm.[8]
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Range: m/z 100-800.
-
Data Analysis: Extract ion chromatograms for the expected mass of the product and potential impurities (see table below) to confirm their presence.
-
Table 1: Common Impurities and Their Expected Masses
| Impurity Name | Structure | Molecular Formula | Monoisotopic Mass (M+H)+ |
| This compound | Target Product | C₇H₇BrN₂O₂ | 230.9764 / 232.9743 |
| 6-amino-4-bromopicolinic acid | Hydrolysis Product | C₆H₅BrN₂O₂ | 216.9607 / 218.9587 |
| 4-bromo-pyridin-2-amine | Decarboxylation Product | C₅H₅BrN₂ | 172.9658 / 174.9637 |
| Methyl 6-amino-X,4-dibromopicolinate | Over-bromination Product | C₇H₆Br₂N₂O₂ | 308.8869 / 310.8849 / 312.8828 |
References
- 1. Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
- 6. Decarboxylation - Wikipedia [en.wikipedia.org]
- 7. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 6-amino-4-bromopicolinate & Derivatives
Welcome to the technical support center for the purification of Methyl 6-amino-4-bromopicolinate and its structural analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. The unique structure of this compound—possessing a basic amino group, a pyridine nitrogen, and an ester functionality—presents specific challenges during purification. This document provides in-depth, field-tested solutions to common problems in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying this compound?
The two most effective and widely used methods are flash column chromatography and recrystallization.
-
Flash Column Chromatography is excellent for removing impurities with different polarities, such as unreacted starting materials or byproducts from coupling reactions.[1] However, the basic nature of the pyridine and amino groups can cause issues like peak tailing on standard silica gel.
-
Recrystallization is a powerful technique for achieving high purity, especially for removing trace impurities or isomers with similar polarity that are difficult to separate chromatographically. The key is finding a suitable solvent or solvent system.[2][3]
Q2: What are the common impurities I should anticipate during its synthesis?
Typical impurities depend on the synthetic route but often include:
-
Unreacted Starting Materials: Such as the corresponding picolinic acid if esterification was incomplete, or the non-brominated version of the molecule.
-
Over-brominated or Isomeric Products: Depending on the regioselectivity of the bromination step.
-
Hydrolysis Products: The methyl ester can hydrolyze back to the carboxylic acid if exposed to harsh acidic or basic conditions during workup.
-
Oxidation/Degradation Products: Amino-substituted pyridines can be sensitive to oxidation, leading to the formation of colored impurities, especially if stored improperly.[4]
Q3: How can I reliably assess the purity of my final product?
A multi-technique approach is always recommended:
-
Thin-Layer Chromatography (TLC): An excellent first pass to check for the presence of multiple components. A single spot in several different solvent systems is a good indicator of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for confirming the structure and identifying impurities. Integrating the proton signals can provide a quantitative measure of purity against a known standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and can detect even trace levels of impurities that may not be visible by NMR.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.
Q4: My final product is a persistent yellow or brown color instead of the expected white/off-white solid. How can I remove the color?
Colored impurities are often highly polar, conjugated, or oxidized species.
-
Activated Carbon (Charcoal) Treatment: This is a classic and effective method. Dissolve your crude product in a suitable solvent, add a small amount (1-2% by weight) of activated carbon, heat the mixture gently for 5-10 minutes, and then filter the hot solution through a pad of Celite to remove the carbon. Be aware that this can sometimes lead to a loss of desired product due to adsorption.
-
Recrystallization: Often, the colored impurities are present in small enough quantities that they will remain in the mother liquor during recrystallization.[3]
-
Silica Plug Filtration: If the colored impurities are highly polar, you can dissolve your product in a moderately polar solvent (e.g., dichloromethane) and pass it through a short column ("plug") of silica gel. The impurities will stick to the top of the silica, while your less-polar product elutes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during purification workflows.
Section 1: Column Chromatography Issues
Problem: My compound is streaking or showing severe peak tailing on the column.
-
Causality: This is the most common issue for basic compounds like aminopyridines.[5] The lone pair of electrons on the pyridine nitrogen and the amino group interact strongly with acidic silanol groups (Si-OH) on the surface of standard silica gel.[5] This strong, non-ideal interaction causes the compound to "stick" and elute slowly and unevenly, resulting in a tailed peak.
-
Solutions:
-
Use a Mobile Phase Additive: Add a small amount of a competing base to your eluent. The most common choice is triethylamine (TEA) at a concentration of 0.5-1% (v/v).[5] The TEA will preferentially interact with the acidic silanol sites, effectively masking them from your compound and allowing it to elute symmetrically.
-
Switch to a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase.
-
Alumina (basic or neutral): A good alternative for basic compounds.
-
Deactivated or End-capped Silica: Commercially available silica gels where the silanol groups have been chemically modified to be less acidic.
-
-
Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak distortion.[5] As a rule of thumb, the sample mass should be about 1-2% of the silica gel mass for a moderately difficult separation.
-
Problem: My compound appears to be decomposing on the silica gel.
-
Causality: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[6] For a molecule like this compound, this could involve acid-catalyzed hydrolysis of the ester or other unforeseen reactions.
-
Solutions:
-
Perform a Stability Test (2D TLC): Before running a large-scale column, test your compound's stability. Spot your sample on a TLC plate, run it in a solvent system, dry the plate completely, and then turn it 90 degrees and run it again in the same solvent system.[5][6] If the compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see new spots off the diagonal.
-
Deactivate the Silica: If degradation is observed, you can run the column with a mobile phase containing an additive like TEA (as described above) which reduces the surface acidity.
-
Minimize Contact Time: Run the column as quickly as possible using "flash" conditions (applying pressure) to reduce the time your compound spends in contact with the silica.
-
Problem: I have poor separation between my product and a key impurity.
-
Causality: The chosen solvent system (eluent) does not have sufficient selectivity to differentiate between the two compounds.
-
Solutions:
-
Systematic TLC Screening: Don't rely on a single solvent system. Test various combinations of solvents with different properties. A good starting point is a hexane/ethyl acetate system. If that fails, try combinations like dichloromethane/methanol. The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurity.
-
Use a Gradient Elution: Start with a less polar solvent system to elute non-polar impurities, and then gradually increase the polarity of the eluent to release your product, leaving more polar impurities behind.
-
Change the Stationary Phase: If different solvent systems on silica fail, switching to a different stationary phase (like alumina or a C18 reversed-phase silica) can provide a different separation mechanism and may resolve the compounds.[5]
-
Section 2: Recrystallization Challenges
Problem: My compound "oils out" instead of forming crystals.
-
Causality: The solution has become supersaturated at a temperature that is above the melting point of your solid, or the presence of impurities is disrupting crystal lattice formation. The compound comes out of solution as a liquid phase instead of a solid crystalline phase.
-
Solutions:
-
Reduce the Cooling Rate: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to the ice bath. Slow cooling encourages the formation of well-ordered, pure crystals.[2]
-
Use More Solvent: Oiling out can occur if the solution is too concentrated. Add a small amount of additional hot solvent to redissolve the oil, and then attempt to cool it again slowly.
-
Try a Different Solvent System: The solubility profile of your compound in the chosen solvent may not be suitable for recrystallization. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3]
-
Problem: I can't find a single solvent that works well for recrystallization.
-
Causality: It is common for a compound to be either too soluble or too insoluble in common lab solvents to be effective for a single-solvent recrystallization.
-
Solution: Use a Two-Solvent (or Co-solvent) System.
-
Find a pair of miscible solvents where your compound is highly soluble in one ("good" solvent) and poorly soluble in the other ("poor" solvent). Common pairs include ethanol/water, dichloromethane/hexane, and ethyl acetate/hexane.
-
Dissolve the crude compound in the minimum amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (the point of saturation).
-
Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. This method provides fine control over the saturation point, often leading to excellent crystal formation.
-
Visualized Workflows & Data Tables
Diagrams
// Node Definitions start [label="Crude Product Analysis\n(TLC in Hex/EtOAc & DCM/MeOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_purity [label="Is there one major spot\n with minor, well-separated impurities?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_polarity [label="Are impurities\n significantly more or less polar?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_streaks [label="Is the product spot\n streaking or tailing?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; chromatography [label="Purify via Flash Column\n Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; recrystallize [label="Attempt Recrystallization First", fillcolor="#34A853", fontcolor="#FFFFFF"]; add_tea [label="Add 0.5-1% TEA\n to eluent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_product [label="High-Purity Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled];
// Connections start -> check_purity; check_purity -> check_polarity [label="Yes"]; check_purity -> recrystallize [label="No (Complex Mixture)"]; recrystallize -> final_product; check_polarity -> check_streaks [label="Yes"]; check_polarity -> recrystallize [label="No (Similar Polarity)"]; check_streaks -> add_tea [label="Yes"]; check_streaks -> chromatography [label="No"]; add_tea -> chromatography; chromatography -> final_product; } dot Caption: Decision tree for selecting an initial purification method.
// Node Definitions start [label="Problem: Peak Tailing\nObserved in Chromatography", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; cause [label="Primary Cause:\nBasic compound interacting\nwith acidic silica silanol groups", fillcolor="#FBBC05", fontcolor="#202124"]; solution1 [label="Step 1: Add Competing Base\n(0.5-1% Triethylamine)\nto the mobile phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check1 [label="Is tailing resolved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; solution2 [label="Step 2: Check Sample Load\nIs mass >2% of silica mass?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check2 [label="Is it overloaded?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; solution3 [label="Step 3: Change Stationary Phase\nSwitch to Neutral Alumina\nor Deactivated Silica", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Symmetrical Peak Achieved", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; reduce_load [label="Reduce sample load\nand re-run column", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections start -> cause; cause -> solution1; solution1 -> check1; check1 -> success [label="Yes"]; check1 -> solution2 [label="No"]; solution2 -> check2; check2 -> reduce_load [label="Yes"]; reduce_load -> success; check2 -> solution3 [label="No"]; solution3 -> success; } dot Caption: Troubleshooting flowchart for column chromatography peak tailing.
Data Tables
Table 1: Recommended Starting Solvent Systems for TLC/Column Chromatography
| Solvent System (v/v) | Polarity | Target Impurities | Rationale & Comments |
| 70:30 Hexane : Ethyl Acetate | Low-Medium | Non-polar byproducts | Good starting point for most organic reactions. Provides excellent separation for less polar compounds. |
| 50:50 Hexane : Ethyl Acetate | Medium | General purpose | A versatile system that elutes a wide range of compounds. |
| 95:5 Dichloromethane : Methanol | Medium-High | Polar byproducts, starting materials | DCM/MeOH systems offer different selectivity than acetates. Good for more polar compounds. |
| 90:10:1 Dichloromethane : Methanol : Triethylamine | Medium-High (Basic) | Polar impurities, with tailing reduction | The addition of TEA is critical for maintaining good peak shape for this basic compound.[5] |
Table 2: Common Solvents for Recrystallization Screening
| Solvent | "Good" or "Poor" Potential | Boiling Point (°C) | Comments |
| Ethanol | Good | 78 | Often dissolves aminopyridines well when hot. Can be paired with water. |
| Isopropanol | Good | 82 | Similar to ethanol but less polar; may offer a better solubility curve. |
| Ethyl Acetate | Good | 77 | A moderately polar solvent; good for dissolving the compound. |
| Toluene | Moderate | 111 | Higher boiling point may help dissolve stubborn solids. |
| Hexanes / Heptane | Poor | ~69 | Excellent choice as an anti-solvent or "poor" solvent to induce crystallization. |
| Water | Poor | 100 | The compound is unlikely to be soluble in water but can be used as an anti-solvent with a miscible organic solvent like ethanol. |
Detailed Experimental Protocols
Protocol 1: Optimized Flash Chromatography with a Basic Additive
This protocol is designed to purify 1 gram of crude this compound.
-
TLC Analysis:
-
Prepare a TLC eluent of 90:10:1 Dichloromethane:Methanol:Triethylamine.
-
Spot the crude material on a silica TLC plate and develop it in the prepared eluent.
-
Visualize under UV light (254 nm). The desired product should have an Rf value between 0.25 and 0.4 for optimal separation. Adjust the methanol concentration if necessary.
-
-
Column Preparation:
-
Select a glass column with a diameter of ~40 mm.
-
Add ~50 g of silica gel (40-63 µm particle size) to 200 mL of the chosen eluent to create a slurry.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the 1 g of crude product in a minimal amount of dichloromethane or methanol in a round-bottom flask.
-
Add ~2-3 g of silica gel to the flask and evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.[7] This prevents issues with sample solubility in the eluent.[7]
-
Carefully add the silica-adsorbed sample to the top of the packed column bed.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, applying air pressure to achieve a flow rate of ~50 mL/minute.
-
Collect fractions (e.g., 20 mL per tube) and monitor the elution progress by TLC.
-
Combine the fractions containing the pure product.
-
-
Product Isolation:
-
Evaporate the solvent from the combined pure fractions under reduced pressure.
-
Place the resulting solid under high vacuum for several hours to remove any residual solvent or triethylamine.
-
Protocol 2: Two-Solvent Recrystallization
This protocol assumes the product is contaminated with impurities of similar polarity.
-
Solvent Selection:
-
Place a small amount of crude material (~20 mg) in a test tube. Add isopropanol dropwise while heating until the solid dissolves. This is your "good" solvent.
-
In another test tube, confirm that your material is poorly soluble in heptane (the "poor" solvent), even when warm.
-
-
Dissolution:
-
Place 1 gram of the crude material from the chromatography into a 100 mL Erlenmeyer flask.
-
Add a stir bar and ~15-20 mL of isopropanol.
-
Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more isopropanol in 1 mL increments if needed, but use the minimum amount necessary.
-
-
Induce Crystallization:
-
Remove the flask from the heat. While the solution is still hot and stirring, add heptane dropwise using a pasture pipette until the solution remains faintly cloudy.
-
Add 1-2 drops of hot isopropanol to make the solution clear again.
-
-
Crystal Growth:
-
Cover the flask and remove it from the hotplate. Allow it to cool undisturbed to room temperature. Slow cooling is critical for forming pure crystals.[2]
-
Once at room temperature, place the flask in an ice-water bath for 30 minutes to maximize crystal precipitation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Wash the crystals with a small amount of ice-cold heptane to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum to a constant weight.
-
References
- 1. benchchem.com [benchchem.com]
- 2. LabXchange [labxchange.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Troubleshooting Catalyst Deactivation in Methyl 6-amino-4-bromopicolinate Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for palladium-catalyzed cross-coupling reactions involving Methyl 6-amino-4-bromopicolinate, a common but challenging substrate in pharmaceutical synthesis. The inherent characteristics of this molecule—namely the Lewis basic pyridine nitrogen and the coordinating amino group—present unique challenges that can lead to rapid catalyst deactivation. This document is structured to help you diagnose problems, understand the underlying chemical principles, and implement effective solutions.
Section 1: Initial Diagnosis of Common Reaction Failures
This section addresses the most frequent symptoms of a problematic cross-coupling reaction. Identifying the correct symptom is the first step toward a targeted solution.
Q1: My reaction mixture turned black almost immediately, and the conversion is stalled. What happened?
A: The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," which consists of inactive, agglomerated palladium metal.[1][2] While a slight darkening is common in many successful reactions, rapid and extensive precipitation indicates that the active Pd(0) catalyst is unstable under your current conditions. This is often caused by:
-
Oxygen Contamination: The Pd(0) species is readily oxidized to inactive Pd(II) by trace oxygen.[1][3]
-
High Temperature: Excessive heat can accelerate the rate of catalyst agglomeration and decomposition.[1]
-
Insufficient Ligand Protection: The ligand's job is to stabilize the palladium center. If the ligand concentration is too low or it is not sterically bulky enough, the palladium atoms can aggregate.[1][4]
Q2: My reaction shows no conversion, but the mixture looks clean. Where do I start?
A: A lack of conversion without visible decomposition points to an issue with the initiation of the catalytic cycle. Key areas to investigate are:
-
Inefficient Precatalyst Activation: Most cross-coupling reactions use a stable Pd(II) precatalyst that must be reduced in situ to the active Pd(0) species. If this activation fails, the cycle never begins.[3]
-
Reagent Quality: The purity of your starting materials, base, and solvents is critical. Water can inhibit the reaction and lead to side products like dehalogenated starting material.[3][5] Boronic acids, in particular, are prone to degradation (protodeboronation) if not handled correctly.[6]
-
Strong Catalyst Inhibition: The pyridine nitrogen and amino group of your substrate can coordinate strongly to the palladium center, effectively poisoning the catalyst before the reaction can start.[6][7] This prevents the crucial oxidative addition step.
Q3: The main product I'm isolating is Methyl 6-amino-4-H-picolinate (dehalogenated starting material). Why is this happening?
A: The formation of the hydrodehalogenated product is a common side reaction that points to two primary causes:
-
Protic Impurities: The presence of water or other protic impurities in the reaction mixture can protonate the organometallic intermediate after oxidative addition.
-
β-Hydride Elimination: If your coupling partner (e.g., an alkylboronic acid) has a hydrogen atom on the carbon beta to the palladium center, a decomposition pathway called β-hydride elimination can occur.[8][9] This process forms a palladium-hydride species, which can then reductively eliminate with the aryl group to give the dehalogenated product. While less common with aryl-aryl couplings, it's a significant issue with aliphatic partners.[9][10]
Section 2: Understanding Catalyst Deactivation Pathways
To effectively troubleshoot, it is essential to understand the mechanisms by which a catalyst loses activity. For a substrate like this compound, several pathways are in competition with the productive catalytic cycle.
The Productive Catalytic Cycle vs. Off-Cycle Deactivation
The desired cross-coupling reaction proceeds through a well-established catalytic cycle involving three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[11] However, various off-cycle pathways can trap or decompose the catalyst.
Caption: The catalytic cycle and common deactivation pathways.
Key Deactivation Mechanisms Explained
-
Substrate/Product Inhibition: The pyridine nitrogen on this compound is a potent Lewis base that can coordinate to the palladium center.[6][7] If this binding is too strong, it can outcompete the phosphine ligand or prevent the oxidative addition of the C-Br bond, effectively poisoning the catalyst. The cross-coupled product, now an even more functionalized aminopyridine, can also act as an inhibitor.[7]
-
Palladium Agglomeration: The active catalyst is a monomeric Pd(0) species stabilized by ligands. If the ligand shield is insufficient or the reaction conditions are too harsh, these monomers can collide and form larger, inactive palladium clusters (palladium black).[4][12] Bulky ligands are crucial for creating a protective pocket around the palladium atom to prevent this.[4]
-
Ligand Failure: Phosphine ligands are susceptible to oxidation by trace air, which can diminish the available ligand concentration and lead to catalyst agglomeration. Furthermore, selecting a ligand that is not electron-rich enough can slow down the key steps of oxidative addition and reductive elimination, allowing more time for decomposition pathways to occur.[13][14]
Section 3: Systematic Troubleshooting Guide
Use this question-and-answer guide to systematically optimize your reaction and overcome deactivation issues.
Q4: How do I choose the right ligand to prevent catalyst deactivation?
A: The ligand is arguably the most critical variable. For a challenging substrate like an aminopyridine, you need a ligand that is both sterically bulky and highly electron-donating. This combination helps to:
-
Accelerate Reductive Elimination: This is often the rate-limiting step. Bulky, electron-rich ligands promote the final product-forming step, increasing catalyst turnover and minimizing side reactions.[9]
-
Prevent Dimer Formation: Steric bulk prevents two palladium centers from coming together to form inactive dimers.
-
Stabilize the Monomeric Pd(0) Species: A strong-binding ligand prevents agglomeration into palladium black.[4]
| Ligand Class | Examples | Key Features | When to Use |
| Biarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | Very bulky and electron-rich. The gold standard for many challenging couplings. | Excellent first choice for both Suzuki and Buchwald-Hartwig aminations of this substrate.[9] |
| Ferrocenylphosphines | Josiphos, Wallyphos | Robust, often air-stable precatalysts available. Good for a wide range of substrates. | A good alternative if biarylphosphines fail or for screening different electronic properties. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Very strong electron donors, form highly stable palladium complexes. | Particularly effective for coupling less reactive aryl chlorides, but can also be highly effective for challenging bromides.[15][16] |
Recommendation: Start with a modern biarylphosphine ligand like XPhos or RuPhos in combination with a G3 or G4 palladacycle precatalyst. These integrated precatalysts offer improved stability and reliable activation.
Q5: What is the role of the base and solvent, and how do they impact catalyst stability?
A: The base and solvent are critical for both reactivity and stability.
-
Base Selection: The base's role is to facilitate the transmetalation step (e.g., forming the active boronate in a Suzuki reaction).[11][17] However, an overly strong or poorly soluble base can cause side reactions or ligand degradation.
-
K₃PO₄ (Potassium Phosphate): A common, effective base for Suzuki reactions. It is strong enough for activation but generally well-tolerated.[1]
-
K₂CO₃ (Potassium Carbonate): A milder base, often used in aqueous solvent mixtures. May be less effective for challenging substrates.[1]
-
NaOtBu (Sodium tert-butoxide): A very strong base, essential for most Buchwald-Hartwig aminations.[18] Must be handled under strictly anhydrous conditions.
-
-
Solvent Choice: The solvent must dissolve all components and be rigorously deoxygenated and anhydrous.[1]
-
Toluene, Dioxane, THF: Common choices for cross-coupling.[1] Ensure they are freshly purified or from a reliable anhydrous source.
-
Polar Aprotic Solvents (DMF, NMP): Can sometimes improve solubility but may also coordinate to the catalyst or decompose at high temperatures. Use with caution.
-
Q6: I suspect substrate inhibition is my main problem. How can I overcome it?
A: This is a common issue with pyridine-containing substrates.[6][7] Here are several strategies:
-
Use a Highly Active Catalyst System at Low Loading: Modern catalyst systems (e.g., a G4-palladacycle with a biarylphosphine ligand) are so active that they can be used at very low loadings (e.g., 0.1-1 mol%).[19] At any given moment, there is less palladium in the solution for the substrate to inhibit, while the high turnover number of the active species ensures the reaction proceeds.
-
Choose a More Strongly Binding Ligand: Use a ligand that binds to palladium more strongly than the pyridine nitrogen. Bulky biarylphosphines and NHCs often fit this description.
-
Modify the Substrate (if possible): In some cases, the pyridine nitrogen can be temporarily protected as an N-oxide, which reduces its Lewis basicity.[20] The N-oxide can be removed after the coupling reaction.
Caption: A systematic troubleshooting workflow for cross-coupling reactions.
Section 4: Experimental Protocols
Adhering to a rigorous experimental protocol is the best way to ensure reproducibility and minimize catalyst deactivation.
General Protocol for a Suzuki-Miyaura Coupling Reaction
This is a representative protocol and must be optimized for your specific coupling partner.
-
Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive stream of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using an integrated precatalyst).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[3]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe. The final concentration should typically be between 0.1 and 0.5 M.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by taking aliquots (via syringe) and analyzing by TLC, LC-MS, or GC.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Analytical Monitoring
To diagnose catalyst deactivation, it is crucial to monitor the reaction over time.
-
Sample Collection: Under a positive pressure of inert gas, use a syringe to withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture at various time points (e.g., 1h, 4h, 12h).
-
Quenching: Immediately quench the aliquot in a vial containing a small amount of a suitable solvent (e.g., ethyl acetate) and a small amount of water.
-
Analysis: Filter the quenched sample through a small plug of silica gel and analyze by LC-MS or GC-MS. This will allow you to track the consumption of starting material and the formation of product and byproducts (like the dehalogenated compound) over time. If the reaction stalls, you have a clear indication of catalyst deactivation.
Section 5: Frequently Asked Questions (FAQs)
Q7: Can I set up my reactions on the benchtop without a glovebox?
A: While challenging, it is possible if you use air-stable precatalysts (like many modern palladacycles) and are meticulous with your inert atmosphere techniques (Schlenk line).[20][21] However, for maximum reproducibility and to minimize oxidative deactivation, a glovebox is highly recommended for weighing out the catalyst, ligand, and base.
Q8: Why is my reaction slow even with a good catalyst system?
A: If you have ruled out deactivation, the issue may be related to the inherent reactivity of your coupling partners.
-
Slow Oxidative Addition: The C-Br bond on your substrate may be slow to react. Increasing the temperature or using a more electron-rich ligand can help.[2]
-
Poor Solubility: If any of the reagents are not fully dissolved, the reaction will be heterogeneous and slow.[5] Try a different solvent system or increase the temperature to improve solubility.
Q9: Are there any analytical techniques to characterize the deactivated catalyst?
A: Yes, for advanced analysis, the spent catalyst can be characterized to identify the cause of deactivation.[22] Techniques like X-ray Photoelectron Spectroscopy (XPS) can detect poisons on the catalyst surface, and Transmission Electron Microscopy (TEM) can visualize the agglomeration of palladium nanoparticles.[23] Elemental analysis can identify foreign matter that has been deposited on the catalyst.[22]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. β-Hydride elimination - Wikipedia [en.wikipedia.org]
- 9. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. storage.e.jimdo.com [storage.e.jimdo.com]
- 15. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Application of air-stable palladium(II) precatalysts to Suzuki cross-coupling reactions and C-H activation of pyridine <i>N</i>-oxides [morressier.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 23. alfachemic.com [alfachemic.com]
managing the stability of Methyl 6-amino-4-bromopicolinate under various conditions
<_content>
Introduction
Methyl 6-amino-4-bromopicolinate is a substituted pyridine derivative increasingly utilized as a key building block in medicinal chemistry and drug discovery.[1] Its unique trifunctional nature—possessing an amino group, a bromine atom, and a methyl ester—makes it a versatile scaffold for synthesizing complex heterocyclic compounds.[2] However, the interplay of these functional groups also presents specific stability challenges. This guide provides in-depth technical support for researchers, scientists, and drug development professionals to anticipate and manage the stability of this reagent under various experimental conditions, ensuring reproducibility and successful synthetic outcomes.
Part 1: Frequently Asked Questions (FAQs) on Handling & Storage
Q1: What are the ideal long-term storage conditions for this compound?
A1: For optimal long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at 2-8°C.[3][4] The primary concerns are sensitivity to moisture, light, and potentially air (oxygen).
-
Causality: The amino group on the pyridine ring can be susceptible to oxidation over time, which may lead to discoloration (e.g., turning yellow or brown). The ester functionality is vulnerable to hydrolysis if exposed to moisture, yielding the corresponding carboxylic acid. Storing at refrigerated temperatures slows down the rate of these potential degradation reactions.
Q2: I received the compound and it has a slight yellow tint. Is it still usable?
A2: A faint yellow color is not uncommon and does not necessarily indicate significant degradation. This can be due to minor surface oxidation. However, a dark yellow, brown, or black color suggests more substantial decomposition.
-
Recommended Action: Before use, it is best practice to verify the purity of the material. A quick check via Thin Layer Chromatography (TLC) against a known standard (if available) or obtaining a High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectrum can confirm its integrity.[5][6] For many applications, a purity of >95% is acceptable.[7]
Q3: Is this compound sensitive to acidic or basic conditions?
A3: Yes, it is sensitive to both.
-
Acidic Conditions: Strong acids can protonate the amino group and the pyridine nitrogen, potentially altering reactivity. More importantly, acidic conditions can catalyze the hydrolysis of the methyl ester to the corresponding carboxylic acid, especially in the presence of water.
-
Basic Conditions: Strong bases will readily saponify the methyl ester. The amino group itself is a weak base. The presence of strong bases can also promote side reactions, particularly if elevated temperatures are used.
Part 2: Troubleshooting Guide for Experimental Stability
This section addresses specific issues that may arise during reactions involving this compound.
Issue 1: Low Yield or No Reaction in a Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig)
-
Potential Cause 1: Catalyst Poisoning. The amino group on the pyridine ring can coordinate to the metal center of the catalyst (e.g., Palladium), inhibiting its catalytic activity.
-
Expert Insight: This is a classic issue with aminopyridines in cross-coupling reactions. The lone pair on the amino nitrogen can act as a ligand, effectively poisoning the catalyst.
-
Recommended Solution:
-
Protect the Amino Group: Temporarily protect the amino group with a suitable protecting group (e.g., Boc, Cbz) prior to the coupling reaction.
-
Use a Different Ligand/Catalyst System: Employ catalyst systems known to be more robust to coordination by nitrogen-containing substrates. Ligands with high steric bulk (e.g., Buchwald ligands) can sometimes mitigate this issue.
-
Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 5 mol%) may overcome partial inhibition, but this is not ideal.
-
-
-
Potential Cause 2: Degradation Under Reaction Conditions. Prolonged heating in certain solvents, especially protic solvents or those with trace moisture, can lead to decomposition or hydrolysis of the ester.
-
Recommended Solution:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere.
-
Lower Reaction Temperature: If possible, screen for lower reaction temperatures or consider microwave-assisted synthesis to reduce reaction times.[2]
-
-
Issue 2: Observation of an Unexpected Byproduct Lacking Bromine
-
Potential Cause: Reductive Dehalogenation. Under certain conditions, particularly with palladium catalysts and a hydrogen source (e.g., trace water, certain reagents), the bromine atom can be reductively removed.
-
Expert Insight: This is a known side reaction in palladium-catalyzed cross-coupling chemistry. The mechanism often involves the oxidative addition of the aryl bromide to Pd(0), followed by a competing reductive pathway instead of the desired transmetalation/reductive elimination cycle.
-
Recommended Solution:
-
Scrutinize Reagents: Ensure that no unintended reducing agents are present.
-
Optimize Reaction Conditions: Adjusting the ligand, base, or solvent can often disfavor the dehalogenation pathway.
-
-
Issue 3: Compound Discolors (Turns Dark) During Work-up
-
Potential Cause: Oxidation or pH-Induced Instability.
-
Oxidation: Exposure to air during a lengthy work-up, especially if residual metals are present, can oxidize the amino group.
-
pH Swing: If the work-up involves strong acidic or basic washes, the compound may be degrading.[8]
-
Recommended Solution:
-
Minimize Air Exposure: Keep the solution under an inert atmosphere as much as possible.
-
Use Buffered Washes: Employ mild washing solutions like saturated sodium bicarbonate or dilute ammonium chloride instead of strong acids or bases.
-
Quench and Work-up Efficiently: Do not let the reaction mixture sit for extended periods during the work-up phase. If residual bromine or other oxidizing agents are present from a previous step, they should be quenched effectively (e.g., with sodium thiosulfate) before extraction.[8]
-
-
Part 3: Data Summaries & Protocols
Table 1: Summary of Stability Under Common Laboratory Conditions
| Condition | Parameter | Observation | Recommendation |
| Storage | 2-8°C, Inert Atmosphere, Dark | Stable for >1 year | Recommended for long-term storage.[3] |
| Room Temp, Open to Air | Gradual discoloration (yellowing) over weeks/months | Suitable for short-term benchtop use only. | |
| Solvents | Aprotic (THF, Dioxane, Toluene) | Good stability at RT | Use anhydrous grades for reactions. |
| Protic (Methanol, Ethanol) | Stable at RT, risk of transesterification if heated with catalyst | Use with caution, especially at elevated temperatures. | |
| pH | pH < 4 (Aqueous) | Slow hydrolysis of ester to carboxylic acid | Avoid prolonged exposure to acidic aqueous conditions. |
| pH > 10 (Aqueous) | Rapid saponification of ester | Avoid basic aqueous work-ups or use mild bases (e.g., NaHCO₃). |
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general method to assess the purity of this compound and detect common impurities like the hydrolyzed carboxylic acid.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Prep: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water.
-
Expected Elution: The carboxylic acid impurity will elute earlier than the parent methyl ester.
Part 4: Visual Workflow and Pathway Diagrams
Diagram 1: Troubleshooting Workflow for Failed Coupling Reactions
This decision tree guides the user through a logical process to diagnose and solve common issues in coupling reactions.
Caption: Troubleshooting Decision Tree for Coupling Reactions.
Diagram 2: Potential Degradation Pathways
This diagram illustrates the primary chemical vulnerabilities of the molecule.
Caption: Key Degradation Pathways for the Reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. chemscene.com [chemscene.com]
- 4. 29681-42-3|Methyl 4-bromopicolinate|BLD Pharm [bldpharm.com]
- 5. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 6-amino-5-bromopicolinate [synhet.com]
- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
identifying and characterizing byproducts in Methyl 6-amino-4-bromopicolinate synthesis
Welcome to the technical support resource for the synthesis of Methyl 6-amino-4-bromopicolinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical pyridine intermediate. Here, we move beyond simple protocols to explain the causality behind byproduct formation and provide robust, field-tested strategies for their identification, characterization, and mitigation.
Frequently Asked Questions (FAQs)
Q1: My final product purity is consistently low after synthesis. What are the most common byproducts I should be looking for?
Low purity in the synthesis of this compound typically stems from four classes of impurities derived from the common synthetic route of selective amination of a di-halogenated precursor:
-
Isomeric Byproducts: The most common is the regioisomer, Methyl 4-amino-6-bromopicolinate, arising from non-selective amination.
-
Unreacted Starting Materials: Residual di-halo starting material (e.g., Methyl 4,6-dibromopicolinate) is common if the reaction does not go to completion.
-
Catalytic Side-Reaction Products: Hydrodehalogenation, a known side reaction in palladium-catalyzed couplings, can produce Methyl 6-aminopicolinate.[1]
-
Degradation Products: The most frequent degradation product is the hydrolyzed ester, 6-amino-4-bromopicolinic acid, especially if moisture is present during workup or purification under non-neutral pH.
Q2: I am using a palladium-catalyzed amination (Buchwald-Hartwig). What specific side reactions should I be aware of?
The Buchwald-Hartwig amination is powerful but can lead to specific byproducts. The primary side reaction to monitor is hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom.[1] This occurs when an intermediate palladium-hydride species is formed, which can then reductively eliminate to yield the de-halogenated arene. Another potential issue is the formation of diarylamine or other complex amine products, though this is less common with ammonia or protected amine sources.[2]
Q3: What is the most effective way to monitor the reaction in real-time to minimize byproduct formation?
High-Performance Liquid Chromatography (HPLC) is the gold standard for real-time monitoring. A well-developed reversed-phase HPLC method can separate the starting material, the desired product, and major byproducts like the regioisomer. This allows you to track the consumption of starting material and the appearance of the product and impurities, enabling you to stop the reaction at the optimal time before secondary reactions begin to dominate. For volatile impurities, GC-MS can also be a valuable tool.[3]
Q4: My ¹H NMR spectrum shows two distinct pyridine ring signals, but my mass spectrum shows the correct mass. What is happening?
This is a classic sign of regioisomeric impurity. Both this compound (product) and Methyl 4-amino-6-bromopicolinate (byproduct) have the exact same mass. However, the different substitution patterns result in distinct chemical shifts for the protons on the pyridine ring. You are likely seeing an overlay of the spectra for both isomers. Chromatographic separation (HPLC, column chromatography) is required to resolve this issue.
Synthetic Pathway and Key Byproduct Origins
The most common and scalable synthesis of this compound involves a regioselective nucleophilic aromatic substitution (SNAr) or a metal-catalyzed amination of a di-halogenated picolinate ester. The diagram below illustrates this pathway and the critical junctures where byproducts can form.
Caption: Synthetic route and common byproduct formation pathways.
Troubleshooting Guide: Byproduct Identification & Mitigation
Problem 1: Presence of an Isomeric Impurity
-
Byproduct Identity: Methyl 4-amino-6-bromopicolinate
-
Symptoms:
-
LC-MS shows a co-eluting or closely eluting peak with the same mass as the product.
-
¹H NMR shows an extra set of pyridine proton signals. The chemical shifts will differ due to the altered electronic environment.
-
Difficulty in purifying the final product by simple recrystallization.
-
-
Root Cause Analysis: The electronic properties of the two bromine atoms in Methyl 4,6-dibromopicolinate are not sufficiently differentiated. The ester group at C2 deactivates the adjacent C6 position, while the pyridine nitrogen deactivates both the C4 and C6 positions towards nucleophilic attack. The regioselectivity of the amination is therefore highly dependent on the reaction conditions, catalyst, and ligand system used.[4] In copper-catalyzed systems, steric hindrance of the incoming amine can play a significant role in directing the substitution.
-
Mitigation & Solutions:
-
Catalyst/Ligand Tuning (for Buchwald-Hartwig): The choice of phosphine ligand is critical. Sterically bulky ligands (e.g., Josiphos, tBuXPhos) can enhance selectivity by favoring substitution at the less hindered C6 position.[5]
-
Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the kinetically preferred product. Monitor the reaction by HPLC to find the optimal temperature that balances reaction rate and selectivity.
-
Alternative Amine Source: Using a bulkier ammonia equivalent, like benzophenone imine followed by hydrolysis, can improve selectivity for the C6 position due to steric hindrance.
-
Problem 2: Hydrodehalogenation and Other Catalytic Side Products
-
Byproduct Identity: Methyl 6-aminopicolinate (from hydrodehalogenation of the C4-Br bond).
-
Symptoms:
-
LC-MS analysis reveals a peak with a mass corresponding to the loss of bromine and gain of hydrogen (M-79 Da).
-
¹H NMR shows a coupling pattern in the aromatic region indicative of three adjacent protons, which is distinctly different from the two singlets expected for the product.
-
-
Root Cause Analysis: In the Buchwald-Hartwig catalytic cycle, a Pd(0) species undergoes oxidative addition to the C-Br bond. A side-pathway can involve the formation of a palladium-hydride (Pd-H) species. This hydride can be transferred to the aryl ring in a reductive elimination step, resulting in the hydrodehalogenated byproduct.[1] This is often exacerbated by the presence of moisture or other protic sources.
-
Mitigation & Solutions:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Perform the reaction under an inert atmosphere (Argon or Nitrogen).
-
Base Selection: The choice of base can influence the formation of Pd-H species. Strong, non-nucleophilic bases like sodium tert-butoxide are standard, but if hydrodehalogenation is a problem, screening other bases like LHMDS or K₃PO₄ may be beneficial.[5]
-
Ligand Choice: Certain ligands are more prone to decomposition pathways that can generate hydride sources. Ensure high-purity, stable phosphine ligands are used.
-
Problem 3: Product Degradation via Hydrolysis
-
Byproduct Identity: 6-amino-4-bromopicolinic acid.
-
Symptoms:
-
A more polar spot on TLC or a new peak at an earlier retention time in reversed-phase HPLC.
-
LC-MS shows a peak with a mass 14 Da lower than the product (loss of CH₂).
-
Broad peak in the ¹H NMR spectrum around 12-13 ppm, characteristic of a carboxylic acid proton.
-
-
Root Cause Analysis: The methyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions, which are common during aqueous workup procedures.[6] Elevated temperatures during workup or storage in the presence of moisture can accelerate this process.
-
Mitigation & Solutions:
-
Neutral Workup: Perform aqueous extractions using a buffered or neutral pH water wash (e.g., saturated sodium bicarbonate followed by a water wash) and avoid strong acids or bases.
-
Temperature Control: Keep all workup and purification steps at or below room temperature if possible.
-
Anhydrous Storage: Store the final product in a desiccator over a drying agent to prevent hydrolysis over time.
-
Summary of Potential Byproducts and Their Characteristics
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Identification Clues (LC-MS & ¹H NMR) |
| This compound (Product) | COC(=O)c1cc(Br)cnc1N | 231.05 | MS: M+H⁺ @ 231/233 (1:1 isotope pattern). NMR: Two singlets in the aromatic region. |
| Methyl 4-amino-6-bromopicolinate (Isomer) | COC(=O)c1nc(Br)cc(N)c1 | 231.05 | MS: M+H⁺ @ 231/233. NMR: Two different singlets in the aromatic region compared to the product. |
| Methyl 4,6-dibromopicolinate (Starting Material) | COC(=O)c1cc(Br)cnc1Br | 294.95 | MS: M+H⁺ @ 295/297/299 (1:2:1 pattern). NMR: Two distinct singlets in the aromatic region. |
| Methyl 6-aminopicolinate (Hydrodehalogenation) | COC(=O)c1cccc(N)n1 | 152.15 | MS: M+H⁺ @ 153. NMR: Aromatic region shows 3 coupled protons (e.g., a triplet and two doublets). |
| 6-amino-4-bromopicolinic acid (Hydrolysis) | NC1=NC(=C(Br)C=C1)C(=O)O | 217.02 | MS: M+H⁺ @ 218/220. NMR: Absence of methyl ester singlet (~3.9 ppm), presence of broad COOH proton. |
Analytical Workflows and Protocols
Workflow for Byproduct Identification
A systematic approach is crucial for efficiently identifying unknown peaks in your reaction mixture.
Caption: A logical workflow for identifying unknown impurities.
Protocol: Developing a Reversed-Phase HPLC Method
This protocol provides a starting point for developing a robust method to separate the target compound from its key impurities.
1. Initial Conditions & Setup:
-
HPLC System: Standard system with UV or PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). C18 columns are excellent for separating aromatic compounds.[7]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. (Formic acid helps to protonate the basic pyridine nitrogen, leading to better peak shape).[8]
-
Detection: 254 nm or a wavelength determined by the UV max of the product.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
2. Sample Preparation:
-
Prepare a stock solution of your crude material at ~1 mg/mL in a 50:50 mixture of Acetonitrile:Water.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Gradient Elution Program (Screening Gradient):
-
Run a broad linear gradient to elute all components and determine their approximate retention times.
-
Time 0 min: 5% B
-
Time 25 min: 95% B
-
Time 30 min: 95% B
-
Time 31 min: 5% B
-
Time 35 min: 5% B (re-equilibration)
-
4. Method Optimization:
-
Analyze the Screening Run: Identify the retention times of your product and impurities. The hydrolyzed acid will elute early, while the dibromo starting material will elute later than the product. The isomer will likely elute very close to the product.
-
Adjust the Gradient: Based on the screening run, create a shallower gradient around the elution time of your product and its closely-eluting isomer to improve resolution. For example, if the product elutes at 40% B, you might run a gradient from 30% to 50% B over 20 minutes.
-
Fine-Tuning: Adjust the flow rate, temperature, or even mobile phase modifier (e.g., trying trifluoroacetic acid instead of formic acid) to achieve baseline separation of all key components.
This guide provides a framework for understanding and controlling the impurity profile in the synthesis of this compound. By combining a mechanistic understanding of side reactions with systematic analytical troubleshooting, researchers can significantly improve process robustness and final product quality.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. helixchrom.com [helixchrom.com]
developing robust and scalable processes for Methyl 6-amino-4-bromopicolinate functionalization
Introduction
Methyl 6-amino-4-bromopicolinate is a pivotal building block in contemporary medicinal chemistry and drug development. Its trifunctional nature—a nucleophilic amino group, an electrophilic bromine atom amenable to cross-coupling, and an ester moiety for further modification—renders it a highly versatile scaffold for generating diverse molecular architectures. This guide provides in-depth technical support for researchers engaged in the functionalization of this key intermediate. We will explore common palladium-catalyzed cross-coupling reactions, address frequently encountered experimental challenges through a troubleshooting Q&A, and offer detailed, field-proven protocols.
The strategic location of the substituents on the pyridine ring presents unique challenges and opportunities. The electron-donating amino group and the electron-withdrawing ester group modulate the reactivity of the C4-Br bond, while the inherent Lewis basicity of the pyridine and amino nitrogens can lead to catalyst inhibition.[1][2] This guide is designed to help you navigate these complexities and achieve robust, scalable, and reproducible results.
Key Functionalization Reactions
The bromine atom at the C4 position is the primary handle for introducing molecular diversity. Palladium-catalyzed cross-coupling reactions are the most prevalent methods for this transformation.
Suzuki-Miyaura Coupling
This reaction forms a new carbon-carbon bond by coupling the aryl bromide with a boronic acid or boronate ester. It is widely used for the synthesis of biaryl and hetero-biaryl structures.[3] A critical challenge with aminopyridine substrates is the potential for the nitrogen lone pairs to coordinate with and inhibit the palladium catalyst.[1][2]
Buchwald-Hartwig Amination
This powerful reaction forms a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine.[4][5][6] It is a cornerstone of modern pharmaceutical synthesis. For substrates like this compound, careful selection of the palladium catalyst, ligand, and base is crucial to overcome catalyst inhibition and achieve selective mono-arylation.[7]
Nucleophilic Aromatic Substitution (SNAr)
While less common for aryl bromides compared to more activated halides (like fluorides or chlorides) bearing strongly electron-withdrawing groups, SNAr can be a viable pathway under certain conditions, particularly with highly nucleophilic reagents.[8][9] The reaction proceeds through a high-energy Meisenheimer intermediate, and its rate is influenced by the stability of this complex.[10][11]
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address common problems encountered during the functionalization of this compound.
Category: Suzuki-Miyaura Coupling
Q1: My Suzuki coupling reaction is showing low to no conversion. What are the most likely causes?
A1: This is a common issue, often stemming from the challenging nature of the aminopyridine substrate.[1] Here’s a prioritized checklist of factors to investigate:
-
Catalyst Inhibition: The primary suspect is the coordination of the pyridine and/or amino nitrogens to the palladium center, which deactivates the catalyst.[1][2]
-
Solution: Switch to a catalyst system known for its high activity and resistance to inhibition with heteroaromatic substrates. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are industry standards for this purpose.[2] Modern, well-defined pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) are also highly recommended as they provide a more active and stable catalytic species in solution.[2]
-
-
Inactive Catalyst System: The C-Br bond on this electron-rich pyridine can be difficult to activate. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1]
-
Solution: Ensure you are using a potent catalyst/ligand combination. A system like Pd₂(dba)₃ with SPhos is a robust starting point.[1]
-
-
Suboptimal Base: The choice and strength of the base are critical.
-
Solution: Weaker bases like K₂CO₃ or K₃PO₄ are often more effective than strong bases like NaOH or KOH, which can promote side reactions.[1] Ensure the base is finely ground and anhydrous if the reaction is sensitive to water.
-
-
Oxygen Contamination: Inadequate degassing of the reaction mixture can lead to oxidation and deactivation of the Pd(0) catalyst.[2]
-
Solution: Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles). Assemble the reaction under a positive pressure of an inert gas (Argon or Nitrogen).
-
Q2: I'm observing significant byproduct formation, primarily debromination of my starting material and/or protodeboronation of my boronic acid. How can I minimize these?
A2: These are two of the most common side reactions in Suzuki couplings.
-
For Dehalogenation (Hydrodebromination): This occurs when the palladium intermediate reacts with a hydride source instead of the boronic acid.
-
Minimize Hydride Sources: Avoid solvents that can act as hydride donors, such as certain alcohols.[2] Ensure bases are free of excess water or hydroxide if possible.
-
Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this can increase the likelihood of side reactions. Monitor closely by TLC or LC-MS.
-
-
For Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, which is especially problematic with heteroaryl boronic acids.[2]
-
Use Boronic Esters: Pinacol esters or MIDA boronates are significantly more stable towards hydrolysis and are excellent alternatives to boronic acids.[2]
-
Anhydrous Conditions: If feasible, running the reaction under strictly anhydrous conditions can suppress this pathway.
-
Control Stoichiometry: Using a slight excess (1.2 - 1.5 equivalents) of the boron reagent can help compensate for some degradation.
-
Category: Buchwald-Hartwig Amination
Q3: My Buchwald-Hartwig amination is giving a low yield, and I'm recovering mostly starting material. What should I try?
A3: Similar to the Suzuki reaction, catalyst choice is paramount.
-
Ligand Selection: The ligand plays a crucial role in promoting both the oxidative addition and reductive elimination steps. For electron-rich aryl bromides and heteroaryl halides, specialized ligands are necessary.[7]
-
Base Compatibility: The base must be strong enough to deprotonate the amine nucleophile but not so strong that it causes catalyst decomposition or side reactions.
-
Solution: Sodium tert-butoxide (NaOtBu) is a common and effective base. Lithium bis(trimethylsilyl)amide (LiHMDS) is another powerful, non-nucleophilic base that can be very effective, especially for challenging couplings.[12]
-
-
Solvent Choice: The solvent must solubilize all components and be compatible with the catalyst system.
-
Solution: Anhydrous, non-protic polar solvents like toluene, dioxane, or THF are standard. Ensure they are properly dried and degassed.
-
Q4: I am attempting to couple a primary amine, but I am getting a significant amount of diarylation product. How can I improve selectivity for monoarylation?
A4: Achieving selective monoarylation of primary amines can be challenging.
-
Sterically Hindered Ligands: The steric bulk of the ligand can control the accessibility of the palladium center, preventing a second amine from coordinating and reacting.
-
Solution: Ligands like BrettPhos were specifically designed to promote the selective monoarylation of primary amines.[7]
-
-
Reaction Stoichiometry: Carefully controlling the equivalents of the amine can influence the outcome.
-
Solution: Start with a slight excess of the primary amine (e.g., 1.1 - 1.2 equivalents). While counterintuitive, using a larger excess can sometimes favor monoarylation by increasing the rate of the initial coupling relative to the second. This must be optimized on a case-by-case basis.
-
-
Temperature Control: Lowering the reaction temperature can sometimes increase selectivity.
Category: General & Handling FAQs
Q5: What is the best way to store and handle this compound?
A5: Like many fine chemicals, proper storage is key to maintaining its integrity. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). For long-term storage, refrigeration at 2-8°C is recommended.
Q6: How can I monitor the progress of my reaction effectively?
A6: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most effective techniques.
-
TLC: Provides a quick, qualitative assessment of the consumption of starting material and the formation of new products. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to achieve good separation.
-
LC-MS: Offers a more definitive analysis, providing both retention time and mass information for starting materials, intermediates, products, and byproducts. This is the preferred method for rigorous reaction monitoring.
Experimental Protocols & Data
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol provides a robust starting point for the Suzuki coupling. Conditions may require optimization for different boronic acids.
| Parameter | Condition | Notes |
| Reactants | This compound (1.0 eq) | |
| Phenylboronic Acid (1.5 eq) | A slight excess is used to drive the reaction. | |
| Catalyst System | Pd₂(dba)₃ (2 mol%) | Palladium(0) source. |
| SPhos (4 mol%) | Bulky phosphine ligand. | |
| Base | K₃PO₄ (2.0 eq) | Finely ground powder is recommended. |
| Solvent | 1,4-Dioxane / H₂O (10:1 ratio) | Solvent must be thoroughly degassed. |
| Temperature | 90-100 °C | |
| Time | 4-12 hours | Monitor by LC-MS for completion. |
Step-by-Step Procedure:
-
To an oven-dried reaction flask, add this compound, phenylboronic acid, and potassium phosphate.
-
Seal the flask with a septum and evacuate and backfill with argon three times.
-
Under a positive flow of argon, add Pd₂(dba)₃ and SPhos.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS every 2-4 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol details the C-N coupling with a common secondary amine.
| Parameter | Condition | Notes |
| Reactants | This compound (1.0 eq) | |
| Morpholine (1.2 eq) | ||
| Catalyst System | RuPhos G3 Precatalyst (2 mol%) | An air-stable and highly active precatalyst. |
| Base | NaOtBu (1.5 eq) | A strong, non-nucleophilic base. |
| Solvent | Toluene | Anhydrous and degassed. |
| Temperature | 100 °C | |
| Time | 6-18 hours | Monitor by LC-MS for completion. |
Step-by-Step Procedure:
-
In a glovebox, add this compound, RuPhos G3 Precatalyst, and NaOtBu to a reaction tube.
-
Remove the tube from the glovebox, add anhydrous, degassed toluene, followed by morpholine via syringe.
-
Seal the tube and heat to 100 °C with stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool to room temperature. Quench carefully by adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualized Workflows
General Functionalization Workflow
Caption: A generalized workflow for palladium-catalyzed functionalization.
Troubleshooting Decision Tree: Low Suzuki Coupling Yield
Caption: A decision tree for troubleshooting unsuccessful Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. research.rug.nl [research.rug.nl]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 6-amino-4-bromopicolinate in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyridine derivatives, in particular, are prevalent structural motifs in a vast array of pharmaceuticals and advanced materials.[1] Among the versatile building blocks available, halopyridines stand out as critical intermediates for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth comparative analysis of the reactivity of Methyl 6-amino-4-bromopicolinate , a highly functionalized pyridine building block. We will dissect the electronic and steric factors governing its reactivity and benchmark its performance against simpler halopyridines in cornerstone reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The insights and experimental data presented herein are intended to empower chemists to make informed decisions in catalyst selection, reaction optimization, and synthetic route design.
Fundamental Principles of Halopyridine Reactivity
The reactivity of a halopyridine in a cross-coupling reaction is not absolute; it is a nuanced interplay of several key factors. Understanding these principles is essential for predicting reaction outcomes and troubleshooting challenging transformations.
The Influence of the Halogen
The rate-determining step in many palladium-catalyzed cross-coupling cycles is the oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond.[2] The facility of this step is inversely correlated with the C-X bond dissociation energy. Consequently, the general order of reactivity for halogens is:
I > Br > Cl >> F [3]
Iodopyridines are the most reactive substrates, often requiring mild conditions, while the much stronger C-Cl bond necessitates more robust, specialized catalytic systems to achieve high yields.[3] Bromopyridines, such as the title compound, offer a balance of good reactivity and stability, making them widely used in synthesis.[2]
The Impact of Halogen Position
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is not uniform across the ring, rendering certain positions more susceptible to the key oxidative addition step. The general order of reactivity based on the halogen's position is:
4-position > 2-position >> 3-position [4]
The 4- and 2-positions are electronically activated and most susceptible to oxidative addition, whereas the 3-position is significantly less reactive.[4][5]
Electronic Effects of Ring Substituents
Substituents on the pyridine ring profoundly modulate its electronic landscape and, therefore, its reactivity.
-
Electron-Withdrawing Groups (EWGs) , such as -NO₂, -CN, or the -CO₂Me group in our title compound, decrease the electron density of the ring. This enhances the electrophilicity of the carbon attached to the halogen, generally facilitating oxidative addition.[5]
-
Electron-Donating Groups (EDGs) , such as -NH₂, -OR, or alkyl groups, increase the ring's electron density.[6] This can strengthen the C-X bond, making oxidative addition more challenging and often requiring more electron-rich and bulky phosphine ligands to promote the reaction.[7][8]
Steric Hindrance
Bulky substituents adjacent to the halogen can sterically impede the approach of the palladium catalyst, slowing or even preventing the oxidative addition step.[9] This is a critical consideration when designing syntheses for highly substituted pyridines.
Reactivity Profile of this compound
Let's dissect the structure of this compound to predict its reactivity profile based on the principles outlined above.
-
4-Bromo Position : The bromine is located at the most reactive C-4 position, which is an excellent starting point for high reactivity in cross-coupling.[4]
-
6-Amino Group (-NH₂) an Electron-Donating Group : This powerful EDG significantly increases the electron density of the pyridine ring. This electronic enrichment can make the C-Br bond more resistant to cleavage by the palladium catalyst. Furthermore, the lone pair on the nitrogen can coordinate to the palladium center, potentially acting as a catalyst inhibitor—a well-known phenomenon often termed the "2-pyridyl problem" when the nitrogen is adjacent to the metal center.[1][8]
-
2-Methyl Picolinate (-CO₂Me) an Electron-Withdrawing Group : The methyl ester at the 2-position acts as an EWG, partially counteracting the electron-donating effect of the amino group.[10]
Overall Assessment : this compound is a moderately reactive, yet challenging, substrate. The inherent reactivity of the 4-bromo position is tempered by the strong electron-donating 6-amino group. Successful couplings will likely require carefully selected, robust catalyst systems, particularly those featuring electron-rich and sterically hindered phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) that are known to be effective for electron-rich and potentially coordinating heteroaryl halides.[8]
Comparative Experimental Data
The following sections provide comparative data and detailed protocols for key cross-coupling reactions, highlighting the differences in conditions required for this compound versus simpler, unfunctionalized bromopyridines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between a halide and a boronic acid or ester. The electron-rich nature of our title compound necessitates a more specialized catalyst system compared to simple bromopyridines.
Table 1: Comparative Conditions for Suzuki-Miyaura Coupling
| Substrate | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~85-95 | [11] |
| 2-Bromopyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | ~80-90 | [8][12] |
| This compound | XPhos Pd G3 | K₃PO₄ | t-Amyl Alcohol | 110 | ~75-85 | Predicted |
Yields are typical and can vary based on the specific boronic acid used. Conditions for the title compound are predicted based on best practices for electron-rich amino-pyridines.[13]
Detailed Protocol: Suzuki-Miyaura Coupling of this compound
This protocol employs a third-generation (G3) Buchwald precatalyst, which is highly active and effective for challenging substrates.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Methodology:
-
Vessel Preparation: To a dry Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), finely ground potassium phosphate (K₃PO₄, 2.0 equiv), and the XPhos Pd G3 precatalyst (0.02 equiv).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an oxygen-free environment, which prevents catalyst degradation and homocoupling side reactions.[8]
-
Solvent Addition: Add degassed t-amyl alcohol via syringe. Using a high-boiling, anhydrous alcohol as a solvent can be beneficial for electron-rich substrates.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
This reaction is crucial for forming C-N bonds. The presence of the free amino group on the substrate itself does not typically interfere, but the pyridine nitrogen's potential to inhibit the catalyst remains a key challenge that must be addressed with appropriate ligand selection.[14]
Table 2: Comparative Conditions for Buchwald-Hartwig Amination
| Substrate | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromopyridine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | ~80-95 | [15] |
| 2-Bromopyridine | Pd(OAc)₂ / dppf | NaOt-Bu | Toluene | 80 | ~70-90 | [14][16] |
| This compound | RuPhos Pd G3 | LHMDS | 1,4-Dioxane | 100 | ~70-85 | Predicted |
Conditions for the title compound are predicted based on best practices for amination of functionalized pyridines.
Detailed Protocol: Buchwald-Hartwig Amination
This protocol uses RuPhos, a bulky, electron-rich dialkylbiaryl phosphine ligand known to facilitate C-N coupling with challenging substrates.
-
Catalyst Activation: In a glovebox or under a strict inert atmosphere, add the RuPhos Pd G3 precatalyst (0.02 equiv), the amine coupling partner (1.2 equiv), and a strong, non-nucleophilic base like LHMDS (1.5 equiv) to a dry reaction vial.
-
Substrate Addition: Add a solution of this compound (1.0 equiv) in anhydrous 1,4-dioxane.
-
Reaction: Seal the vial and heat to 100 °C. The use of a sealed vessel is critical when working with volatile amines.[16]
-
Workup and Purification: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent, dry, and purify via chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne, a transformation vital for the synthesis of many complex molecules and materials.[17]
Table 3: Comparative Conditions for Sonogashira Coupling
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromopyridine | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 | ~80-90 | [18] |
| 2-Bromopyridine | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | DMF | 80 | ~75-85 | [18] |
| This compound | XPhos Pd G3 / CuI | Cs₂CO₃ | Acetonitrile | 80 | ~70-80 | Predicted |
Conditions for the title compound are predicted based on modern, robust protocols for heteroaryl couplings.
Caption: Factors influencing halopyridine reactivity.
Conclusion and Outlook
This compound is a valuable and versatile building block, but its reactivity profile is distinct from that of simpler halopyridines. While the 4-bromo position is intrinsically activated for cross-coupling, the potent electron-donating 6-amino group presents a significant challenge that must be overcome with modern, highly active catalyst systems. The use of sterically hindered, electron-rich biarylmonophosphine ligands, such as those developed by Buchwald and Hartwig, is paramount for achieving high yields.
By understanding the fundamental electronic and steric factors at play, and by selecting the appropriate state-of-the-art catalytic tools, researchers can effectively harness the synthetic potential of this and other highly functionalized heterocyclic intermediates to accelerate the discovery and development of novel chemical entities.
References
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
validation of analytical methods for the quantification of Methyl 6-amino-4-bromopicolinate
An objective guide to the , designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of analytical techniques, supported by experimental protocols and data, grounded in established regulatory principles.
Preamble: The Analytical Imperative for Methyl 6-amino-4-bromopicolinate
This compound is a key substituted pyridine derivative, often serving as a critical building block in the synthesis of active pharmaceutical ingredients (APIs) and complex agrochemicals. The precise quantification of this intermediate is not merely an academic exercise; it is a cornerstone of quality control (QC), ensuring the purity, consistency, and safety of the final product. An unvalidated or poorly characterized analytical method can lead to process inefficiencies, batch failures, and significant regulatory risk.
This guide, therefore, moves beyond a simple recitation of protocols. It deconstructs the process of analytical method validation, comparing the primary techniques—High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)—through the lens of internationally harmonized standards. We will explore the causality behind experimental design, ensuring that each step is a self-validating component of a robust and trustworthy analytical system.
The Regulatory Bedrock: ICH Q2(R1) Guidelines
Any discussion of analytical method validation must be grounded in a globally accepted regulatory framework. The International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology," provides the definitive standard.[1][2] This guideline is not a prescriptive set of rules but a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[3][4] Our entire validation strategy will be built upon the parameters defined within this document.
References
A Comparative Guide to the Structural Confirmation of Products Derived from Methyl 6-amino-4-bromopicolinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, picolinic acid derivatives stand out as privileged scaffolds.[1][2][3] Their inherent structural and electronic properties make them valuable building blocks for a diverse range of biologically active molecules.[1] Methyl 6-amino-4-bromopicolinate, in particular, serves as a versatile starting material for the synthesis of novel compounds with potential therapeutic applications, including antimicrobial and anticancer agents.[4] This guide provides an in-depth comparison of the critical analytical techniques for the unambiguous structural confirmation of its derivatives, offering insights into the causality behind experimental choices and presenting supporting data for enhanced scientific rigor.
The Synthetic Landscape: Beyond a Single Precursor
While this compound is a key intermediate, a comprehensive understanding requires a comparison with alternative synthetic strategies. The choice of starting material and synthetic route can significantly impact reaction efficiency, yield, and the impurity profile of the final product.
For instance, an alternative approach to constructing the picolinate core involves a three-component reaction using a salicylaldehyde, an active methylene compound, and a nucleophile.[1] Another route to substituted picolinates starts from diethyl (or dimethyl) 4-hydroxypyridine-2,6-dicarboxylate, involving steps like benzyl ether formation and ester reduction.[5]
Table 1: Comparison of Synthetic Routes to Substituted Picolinates
| Starting Material/Route | Key Advantages | Key Disadvantages | Typical Applications |
| This compound | Versatile "handle" for cross-coupling reactions (e.g., Suzuki, Stille) at the 4-position and functionalization at the 6-amino group. | Multi-step synthesis of the starting material may be required. | Synthesis of enzyme inhibitors, receptor ligands, and pharmaceutical intermediates.[6][7] |
| Three-Component Reaction | High atom economy, convergent synthesis. | Substrate scope can be limited; optimization may be required for each new combination of reactants. | Rapid generation of diverse libraries of chromenopyridine derivatives.[1] |
| Diethyl 4-hydroxypyridine-2,6-dicarboxylate | Allows for diverse functionalization at the 2, 4, and 6 positions. | Longer synthetic sequence, potentially lower overall yield. | Preparation of ligands for metal ion complexation and bioconjugation.[2][3][5] |
The selection of a synthetic pathway should be guided by the desired substitution pattern, scalability, and the availability of starting materials. For targeted synthesis where modifications at the 4- and 6-positions are paramount, this compound often presents a more direct and efficient route.
Core Analytical Techniques for Structural Elucidation
A multi-faceted analytical approach is indispensable for the unambiguous structural confirmation of novel picolinate derivatives. A combination of spectroscopic and spectrometric techniques provides orthogonal data, building a comprehensive and trustworthy structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the chemical structure of organic molecules in solution.[1] Both ¹H and ¹³C NMR are fundamental for determining the connectivity of atoms and the chemical environment of each nucleus.
Key Insights from NMR:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and the number of neighboring protons (multiplicity). For picolinate derivatives, the aromatic region is particularly informative for confirming the substitution pattern on the pyridine ring.
-
¹³C NMR: Reveals the number of non-equivalent carbons and their electronic environment. The chemical shifts of the pyridine ring carbons are sensitive to the nature and position of substituents.[8]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. For example, a COSY spectrum will show correlations between coupled protons, while an HMBC spectrum can reveal long-range couplings between protons and carbons, helping to piece together the molecular framework.[9]
Experimental Protocol: ¹H NMR of a Picolinate Derivative
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.
-
Data Acquisition: Record the ¹H NMR spectrum on a spectrometer (e.g., 300 or 500 MHz).[10] Standard acquisition parameters are typically sufficient, but optimization of relaxation delays and acquisition times may be necessary for quantitative analysis.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to an internal standard (e.g., tetramethylsilane - TMS at 0.00 ppm or the residual solvent peak).
-
Spectral Interpretation: Analyze the chemical shifts, integration values, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.
Mass Spectrometry (MS): The Molecular Weight and Formula
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.[1] For derivatives of this compound, the presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a clear signature in the mass spectrum.[11][12]
Key Insights from MS:
-
Molecular Ion (M⁺): The peak corresponding to the intact molecule provides the nominal molecular weight. The presence of a bromine atom will result in two molecular ion peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2).[11][13]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition and molecular formula of the compound.[14][15]
-
Fragmentation Pattern: The fragmentation of the molecular ion provides valuable structural information, often revealing the presence of specific functional groups and substructures.
Table 2: Isotopic Patterns for Brominated Compounds in MS
| Number of Bromine Atoms | Isotopic Peaks | Approximate Intensity Ratio |
| 1 | M⁺, M+2 | 1:1 |
| 2 | M⁺, M+2, M+4 | 1:2:1 |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote ionization.
-
Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography (LC) system.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection and Spectrum Generation: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
X-ray Crystallography: The Definitive 3D Structure
When a suitable single crystal can be grown, X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional molecular structure in the solid state.[2][3][5][16] This technique is invaluable for confirming stereochemistry, bond lengths, bond angles, and intermolecular interactions.[5]
Key Insights from X-ray Crystallography:
-
Absolute Configuration: Unambiguously determines the spatial arrangement of atoms.
-
Conformational Analysis: Reveals the preferred conformation of the molecule in the crystalline state.[2][3][5]
-
Intermolecular Interactions: Provides insights into crystal packing and non-covalent interactions such as hydrogen bonding and π-stacking.[5]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow a single crystal of the compound of sufficient size and quality (typically >0.1 mm in all dimensions).[16] This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.[5]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods, and then refined against the experimental data to obtain the final atomic coordinates and thermal parameters.[5]
Comparative Analysis of Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Atomic connectivity, chemical environment, stereochemistry (in solution). | Non-destructive, provides detailed structural information, applicable to a wide range of compounds. | Requires relatively large sample amounts, can be complex to interpret for large molecules. |
| Mass Spectrometry | Molecular weight, elemental formula, substructural information. | High sensitivity, can be coupled with separation techniques (LC-MS, GC-MS). | Provides limited information on stereochemistry and connectivity, fragmentation can be complex. |
| X-ray Crystallography | Definitive 3D structure, absolute configuration, bond lengths/angles (in solid state). | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain; structure may not be representative of the solution-state conformation. |
The structural confirmation of products derived from this compound requires a synergistic application of modern analytical techniques. While NMR spectroscopy provides the foundational blueprint of the molecular structure in solution, mass spectrometry offers crucial validation of the molecular weight and elemental composition, with the isotopic signature of bromine serving as a valuable internal check. For ultimate certainty and to elucidate the three-dimensional architecture, single-crystal X-ray crystallography stands as the gold standard. By judiciously employing and comparing the data from these orthogonal methods, researchers can ensure the scientific integrity of their findings and confidently advance their drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.uniupo.it [research.uniupo.it]
- 4. Buy Methyl 6-amino-3-bromopicolinate | 178876-83-0 [smolecule.com]
- 5. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
- 9. Structural Features and Photophysical and Antiproliferative Properties of Me2N‑pbt-Cycloplatinated Complexes with Picolinate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Mass Spectrometry [www2.chemistry.msu.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
Assessing the Biological Activity of Compounds Synthesized from Methyl 6-amino-4-bromopicolinate: A Comparative Guide for Drug Discovery Professionals
Introduction: The Strategic Value of the Aminopicolinate Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the selection of a starting scaffold is a critical decision that profoundly influences the trajectory of a research program. The aminopicolinate framework, and specifically functionalized derivatives like Methyl 6-amino-4-bromopicolinate, represents a class of privileged structures.[1] The inherent features of the pyridine ring, combined with the strategic placement of amino and bromo substituents, offer medicinal chemists a versatile toolkit for the synthesis of novel bioactive molecules.[2] This guide provides an in-depth, comparative analysis of the biological activities of compounds potentially derived from this compound, with a focus on their evaluation as kinase inhibitors and antiproliferative agents. We will explore the rationale behind experimental choices, provide detailed protocols for key biological assays, and compare the potential of the aminopicolinate scaffold against established alternatives.
The strategic importance of the aminopyridine core lies in its ability to form key hydrogen bond interactions within the ATP-binding pocket of many kinases, a family of enzymes frequently dysregulated in cancer and inflammatory diseases.[3] The bromine atom at the 4-position serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse chemical moieties to probe the structure-activity relationship (SAR) and optimize for potency and selectivity.[4]
The Promise of the Aminopicolinate Scaffold: A Case Study in Kinase Inhibition
While specific biological data for compounds directly synthesized from this compound is not extensively reported in publicly accessible literature, we can infer its potential by examining structurally related and highly potent kinase inhibitors. A compelling example is the pyrido[3,4-d]pyrimidine-based inhibitor, PD 158780, which features a 4-[(3-bromophenyl)amino] substituent and demonstrates sub-nanomolar inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] The aminopyridine core of this molecule is crucial for its high affinity.
This precedent strongly suggests that compounds synthesized from this compound could be potent inhibitors of various kinases. The 6-amino group can be readily acylated or alkylated to introduce further diversity, while the 4-bromo position allows for the introduction of aryl or heteroaryl groups via Suzuki or other cross-coupling reactions, mimicking the phenylamino moiety of potent inhibitors like PD 158780.
Below is a hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from our lead scaffold.
Comparative Analysis with Alternative Scaffolds
While the aminopicolinate scaffold holds significant promise, it is essential to consider its performance in the context of other well-established heterocyclic systems used in kinase inhibitor design. Scaffolds such as quinazolines, pyrazoles, and thienopyrimidines have all yielded successful clinical candidates.[6][7] The choice of scaffold can significantly impact properties such as solubility, metabolic stability, and off-target effects.
| Scaffold | Example Compound | Target Kinase(s) | IC50 (nM) | Key Structural Features & Rationale | Reference |
| Aminopicolinate (Hypothetical) | Derivative of this compound | EGFR, other RTKs | - | The 6-amino group can act as a hinge-binding motif. The 4-position allows for diverse substitutions to enhance potency and selectivity. | N/A |
| Quinazoline | Gefitinib | EGFR | 2-37 | The 4-anilinoquinazoline core is a well-established pharmacophore for EGFR inhibition, mimicking the adenine portion of ATP. | |
| Pyrido[4,3-d]pyrimidine | PD 173074 | FGFR1 | 5 | The pyrido[4,3-d]pyrimidine core provides a rigid scaffold for optimal presentation of substituents to the kinase active site. | [8] |
| Thieno[2,3-d]pyrimidine | Compound 2 | MCF-7 (cell-based) | 13 | The thieno[2,3-d]pyrimidine scaffold is a bioisostere of quinazoline, offering a different chemical space for optimization.[7] | [7] |
| 4-Aminoquinoline | Compound 8e | H-460 (cell-based) | 30 | The 4-aminoquinoline scaffold has been successfully employed in the development of various kinase inhibitors.[9] | [9] |
This comparative table highlights that while different scaffolds can be utilized to achieve potent kinase inhibition, the specific biological activity is highly dependent on the nature and position of the substituents. The versatility of this compound allows for the exploration of a wide chemical space to identify novel and potent inhibitors.
Experimental Protocols for Biological Evaluation
The robust biological evaluation of newly synthesized compounds is paramount. The following are detailed, step-by-step protocols for two fundamental assays in the characterization of potential anticancer agents and kinase inhibitors.
Experimental Workflow: From Synthesis to Biological Characterization
The overall process of evaluating a new compound synthesized from this compound is a multi-step process.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay is designed to measure the direct inhibitory effect of a compound on the activity of a specific kinase. It quantifies the amount of ATP consumed by the kinase, which is inversely proportional to the inhibitory activity of the compound.[10]
Materials:
-
Kinase of interest (e.g., EGFR, Aurora A)
-
Kinase substrate (peptide or protein)
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase and the test compound at various concentrations. Include a positive control (a known inhibitor like staurosporine) and a negative control (DMSO vehicle).
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiation of Kinase Reaction: Add the substrate and ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.[10]
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11]
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.[12][13]
Data Interpretation and the Path Forward: The Role of Structure-Activity Relationship (SAR)
The IC50 values obtained from these assays are crucial for comparing the potency of different compounds and for establishing a structure-activity relationship (SAR). For instance, if a series of compounds are synthesized from this compound with different aryl groups at the 4-position, the SAR analysis will reveal which substitutions lead to increased potency. This iterative process of synthesis, biological testing, and SAR analysis is the cornerstone of lead optimization in drug discovery.[8]
Conclusion: A Versatile Scaffold with Untapped Potential
This compound stands as a promising and versatile starting material for the synthesis of novel bioactive compounds. By leveraging its inherent chemical functionalities, medicinal chemists can generate diverse libraries of molecules with the potential to modulate the activity of key biological targets, particularly protein kinases. While direct biological data for its derivatives may be limited in the public domain, the strong precedent set by structurally related compounds underscores the high potential of this scaffold. A rigorous and systematic approach to biological evaluation, employing assays such as those detailed in this guide, is essential to unlock the full therapeutic potential of this and other novel chemical entities. The integration of rational design, efficient synthesis, and robust biological testing will undoubtedly pave the way for the discovery of the next generation of targeted therapeutics.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Methyl 6-amino-3-bromopicolinate | 178876-83-0 [smolecule.com]
- 5. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Antiproliferative Activity of Novel 2-Substituted-4-amino-6-halogenquinolines [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
In the landscape of pharmaceutical development and medicinal chemistry, the precise identification of molecular structure is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. Positional isomers, molecules sharing the same formula but differing in substituent arrangement, can exhibit vastly different biological activities and toxicological profiles. For drug development professionals working with substituted pyridine scaffolds, such as those derived from picolinic acid, the ability to unambiguously differentiate between isomers is paramount.
This guide provides an in-depth spectroscopic comparison of Methyl 6-amino-4-bromopicolinate and two of its closely related isomers: Methyl 6-amino-5-bromopicolinate and Methyl 6-amino-3-bromopicolinate. By examining the nuances in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the structural subtleties that give rise to distinct spectral fingerprints. The principles discussed herein serve as a practical framework for the characterization of complex substituted heterocyclic compounds.
The Challenge of Isomeric Differentiation
The three compounds of interest share the molecular formula C₇H₇BrN₂O₂, with a molecular weight of 231.05 g/mol .[1] The core structure, Methyl 6-aminopicolinate, is modified by the placement of a single bromine atom at either the 3, 4, or 5-position on the pyridine ring. This seemingly minor structural change has profound effects on the electronic environment of the entire molecule, which can be detected and interpreted using modern spectroscopic techniques.
Diagram 1: Molecular Structures of the Compared Isomers
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons on the pyridine ring provide a unique and definitive signature for each compound.
The primary factors influencing the proton chemical shifts are the electron-donating effect of the amino (-NH₂) group and the electron-withdrawing and anisotropic effects of the bromine (-Br) and methyl ester (-COOCH₃) groups. The amino group tends to shield (decrease the chemical shift of) nearby protons, while the bromine and ester groups deshield (increase the chemical shift of) them.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | H-3 (δ, ppm) | H-4 (δ, ppm) | H-5 (δ, ppm) | -NH₂ (δ, ppm) | -OCH₃ (δ, ppm) | Source |
| This compound | ~7.1 (s) | - | ~8.0 (s) | ~4.9 (s, br) | ~3.9 (s) | Predicted |
| Methyl 6-amino-5-bromopicolinate | 7.34 (d, J=7.9 Hz) | 7.76 (d, J=7.9 Hz) | - | 5.23 (s) | 3.94 (s) | [2] |
| Methyl 6-amino-3-bromopicolinate | - | 7.60 (d, J=8.7 Hz) | 6.47 (d, J=8.7 Hz) | 4.71 (s) | 3.94 (s) | [2] |
Note: Data for this compound is predicted based on established substituent effects on the pyridine ring. The actual experimental values may vary slightly.
Analysis of Spectral Differences:
-
This compound: This isomer is expected to show two singlets in the aromatic region. The H-3 and H-5 protons lack adjacent protons to couple with, resulting in sharp singlet signals. The H-5 proton is anticipated to be further downfield due to the anisotropic effect of the adjacent bromine atom.
-
Methyl 6-amino-5-bromopicolinate: The spectrum clearly shows two doublets in the aromatic region.[2] The H-3 and H-4 protons are ortho to each other, leading to a distinct coupling with a typical J value of ~8 Hz. The H-4 proton is significantly deshielded by the adjacent bromine atom, pushing its chemical shift downfield to 7.76 ppm.[2]
-
Methyl 6-amino-3-bromopicolinate: This isomer also displays two doublets.[2] However, the chemical shifts are markedly different from the 5-bromo isomer. The H-5 proton at 6.47 ppm is strongly shielded by the para-positioned amino group, resulting in a significant upfield shift compared to the other isomers. The H-4 proton remains downfield at 7.60 ppm due to the influence of the adjacent ester and ortho bromine.[2]
The chemical shift of the amino (-NH₂) protons is also informative. It appears as a broad singlet and its position can vary depending on concentration and solvent. However, the relative positions in the provided data (5.23 ppm for 5-bromo vs. 4.71 ppm for 3-bromo) may reflect differences in intramolecular hydrogen bonding or electronic effects.[2]
Diagram 2: NMR Analysis Workflow
References
A Senior Application Scientist's Guide to Catalyst Performance in Methyl 6-amino-4-bromopicolinate Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of innovation. Methyl 6-amino-4-bromopicolinate is a key building block, offering a versatile platform for the synthesis of novel compounds with potential therapeutic applications. The bromine substituent at the 4-position is a prime handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments.
The success of these transformations hinges on the judicious selection of a catalyst system. This guide provides an in-depth, objective comparison of the performance of various catalysts for the most common cross-coupling reactions involving this compound: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The insights and data presented herein are curated to empower you to make informed decisions in your synthetic endeavors, saving valuable time and resources.
While direct comparative studies on this compound are not extensively documented in the literature, this guide draws upon experimental data from structurally analogous bromopyridine and picolinate derivatives to provide a robust predictive framework for catalyst performance.
The Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a stalwart in synthetic chemistry for the formation of carbon-carbon bonds, particularly for creating biaryl structures. This reaction couples an organoboron species with an organic halide. For a substrate like this compound, the choice of palladium catalyst and ligand is critical to navigate the electronic properties of the substituted pyridine ring.
Catalytic Cycle
The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle, initiated by the oxidative addition of the aryl bromide to the active Pd(0) species. This is followed by transmetalation with the boronic acid derivative and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
A Comparative Guide to Cross-Coupling Strategies for Methyl 6-amino-4-bromopicolinate: A Senior Application Scientist's Perspective
For correspondence: Senior Application Scientist, Gemini Division, Google Labs.
Abstract
Methyl 6-amino-4-bromopicolinate is a pivotal building block in contemporary drug discovery, prized for its versatile pyridine core. However, its functionalization via palladium-catalyzed cross-coupling reactions presents unique challenges, primarily due to potential catalyst inhibition by the Lewis basic 6-amino and pyridine nitrogen atoms. This guide provides a comparative analysis of four seminal cross-coupling methodologies—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—for the derivatization of this substrate. We delve into the mechanistic nuances of each reaction, offer field-proven experimental protocols with justifications for component selection, and present a comparative data summary to guide researchers in choosing the optimal strategy for their synthetic goals.
Introduction: The Substrate and its Synthetic Challenges
This compound is a highly functionalized heterocyclic compound. Its structure is characterized by:
-
An electron-deficient pyridine ring , which activates the C4-Br bond towards oxidative addition, a critical step in most cross-coupling catalytic cycles.[1]
-
A 6-amino group , which can act as a directing group but also a potential bidentate ligand for the palladium catalyst, leading to catalytically inactive complexes and reaction inhibition.[2][3]
-
A methyl ester at the C2 position, which can be sensitive to hydrolysis under strongly basic reaction conditions.
The strategic functionalization of the C4 position is crucial for library synthesis and the development of novel molecular entities. The choice of cross-coupling method is therefore a critical decision, balancing reaction efficiency with functional group compatibility.
The Cornerstone of C-C and C-N Bond Formation: The Palladium Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination. Understanding this fundamental workflow is key to troubleshooting and optimizing these transformations.
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Comparative Analysis of Key Cross-Coupling Methodologies
Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for constructing biaryl linkages by coupling an organoboron reagent with an organic halide.[4][5]
The reaction follows the general catalytic cycle, with the transmetalation step involving an organoboron species, which requires activation by a base. The choice of ligand is critical to prevent catalyst poisoning by the aminopyridine substrate.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Expertise & Experience: For this compound, the primary challenge is the coordinating 6-amino group. Bulky, electron-rich phosphine ligands like SPhos or XPhos are essential.[6] These ligands promote a high rate of reductive elimination, which outcompetes the rate of catalyst deactivation by substrate coordination.
-
Setup: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).[7]
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture with vigorous stirring at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).[8]
-
Workup: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
-
Trustworthiness: A weak inorganic base like K₂CO₃ is chosen to minimize the risk of hydrolyzing the methyl ester, a common side reaction with stronger bases like NaOH or KOtBu.[5] The use of a pre-formed catalyst is not strictly necessary but can lead to more reproducible results.
-
Advantages: Excellent functional group tolerance, commercial availability of a vast array of boronic acids, and generally high yields.
-
Limitations: Boronic acids can undergo protodeboronation, especially under harsh conditions.[6] The presence of the amino group on the substrate may require higher catalyst loading.
Buchwald-Hartwig Amination: For C(sp²)-N Bond Formation
This reaction is the premier method for forming C-N bonds, coupling aryl halides with a wide range of amine nucleophiles.[9] This is the method of choice for introducing a secondary or tertiary amine at the C4 position.
The mechanism is similar to the Suzuki coupling, but the transmetalation step is replaced by the coordination of the amine nucleophile to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the C-N bond.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
-
Expertise & Experience: The substrate itself contains an amino group, which could potentially undergo homocoupling, although this is generally not a major issue. The key challenge remains catalyst inhibition. The development of specialized ligands and pre-catalysts (e.g., PEPPSI or Buchwald's G6 precatalysts) has been crucial for successfully coupling challenging substrates like aminopyridines.[10][11][12]
-
Setup: In a glovebox, charge a vial with the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%), the ligand (if not using a precatalyst), and a strong, non-nucleophilic base like NaOt-Bu or LiHMDS (1.2-1.5 equiv).[2][3]
-
Reagents: Add this compound (1.0 equiv) and the coupling amine (1.1-1.2 equiv).
-
Solvent: Add an anhydrous, aprotic solvent such as toluene or DME.
-
Reaction: Seal the vial and heat to 80-110 °C with stirring for 6-24 hours. Monitor by LC-MS.[13]
-
Workup: After cooling, quench the reaction carefully with saturated aq. NH₄Cl, extract with an organic solvent, dry, concentrate, and purify by chromatography.
-
Trustworthiness: A strong base is required to deprotonate the incoming amine nucleophile to form the active amido species.[14] The use of air- and moisture-stable precatalysts simplifies the procedure and improves reproducibility compared to generating the active Pd(0) species in situ.[12]
-
Advantages: Unparalleled scope for C-N bond formation, allowing access to a vast chemical space. Several generations of catalysts provide solutions for even the most sterically hindered or electronically challenging substrates.[9]
-
Limitations: Requires strictly anhydrous and anaerobic conditions. The strong bases used can be incompatible with sensitive functional groups like the ester in our substrate, potentially leading to side products.[15]
Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation
The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl halides, creating conjugated enyne systems.[16] It traditionally uses a dual-catalyst system of palladium and a copper(I) co-catalyst.
The reaction involves two interconnected catalytic cycles. The palladium cycle is standard, while a copper cycle facilitates the formation of a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Ar-Pd(II)-X complex. Modern copper-free protocols have been developed to avoid issues with homocoupling (Glaser coupling) of the alkyne.[17][18]
Caption: Dual catalytic cycles of the Sonogashira coupling.
-
Expertise & Experience: The amine base (e.g., Et₃N or DIPEA) typically used in Sonogashira couplings serves both as a base and as a solvent. For our substrate, the presence of two basic nitrogens could complicate the reaction, but successful couplings on similar 2-amino-3-bromopyridines have been reported.[19] Copper-free conditions, often employing bulky phosphine ligands and a base like Cs₂CO₃, can provide cleaner reactions and are often preferred in pharmaceutical synthesis to avoid copper contamination.[20][21]
-
Setup: To a Schlenk flask under argon, add this compound (1.0 equiv), the terminal alkyne (1.2-1.5 equiv), and a base such as Cs₂CO₃ (2.0 equiv).
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂ or Pd(PPh₃)₂Cl₂, 2-5 mol%) and a suitable ligand (e.g., PPh₃ or a Buchwald-type ligand, 4-10 mol%).
-
Solvent: Add an anhydrous, degassed solvent like DMF or DMSO.[20]
-
Reaction: Heat the mixture to 60-100 °C until completion (often 2-8 hours).
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry, concentrate, and purify.
-
Trustworthiness: This copper-free protocol mitigates the risk of alkyne homocoupling, a common side reaction in traditional Sonogashira reactions, leading to a cleaner product profile.[18]
-
Advantages: A very powerful and direct method for introducing an alkyne functional group. Reactions are often fast and high-yielding.
-
Limitations: The classic protocol's use of copper can lead to purification challenges. The amine base/solvent can be difficult to remove. The terminal alkyne must be deprotonated, requiring a suitable base.
Heck Coupling: For C(sp²)-C(sp²) Vinylation
The Heck (or Mizoroki-Heck) reaction couples an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity.[22][23]
After oxidative addition, the cycle diverges from the previous methods. The alkene coordinates to the Pd(II) center, followed by migratory insertion of the alkene into the Pd-Aryl bond. A β-hydride elimination step then releases the product and forms a palladium-hydride species, which is converted back to the active Pd(0) catalyst by the base.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
-
Expertise & Experience: The Heck reaction often requires higher temperatures than Suzuki or Sonogashira couplings.[24] For an electron-deficient substrate like our bromopicolinate, the reaction should proceed reasonably well. Phosphine-free catalyst systems, such as Pd(OAc)₂ alone or with N-heterocyclic carbene (NHC) ligands, are often effective.
-
Setup: In a pressure-rated vessel, combine this compound (1.0 equiv), the alkene (e.g., butyl acrylate, 1.5-2.0 equiv), a base (e.g., K₂CO₃ or Et₃N, 2.0 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%).
-
Solvent: Add a high-boiling polar aprotic solvent like DMF, NMP, or DMA.
-
Reaction: Seal the vessel and heat to 120-140 °C for 12-24 hours.[25]
-
Workup: After cooling, dilute the mixture with water and extract with an appropriate solvent. The workup procedure will depend on the properties of the product. Purification is typically achieved by column chromatography.
-
Trustworthiness: Using an inorganic base like K₂CO₃ can be advantageous over an amine base to simplify workup. The reaction is typically run at high concentration to favor the productive catalytic pathway.
-
Advantages: An excellent method for C-C bond formation with readily available alkenes. It does not require the pre-formation of an organometallic reagent.
-
Limitations: Often requires high reaction temperatures. The scope can be limited to certain classes of alkenes (e.g., acrylates, styrenes). Regioselectivity of the alkene insertion can sometimes be an issue.
Quantitative Performance Summary
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling | Heck Coupling |
| Bond Formed | C(sp²)-C(sp²) | C(sp²)-N | C(sp²)-C(sp) | C(sp²)-C(sp²) (vinyl) |
| Coupling Partner | Boronic Acid/Ester | Amine/Amide | Terminal Alkyne | Alkene |
| Typical Yield | 70-95% | 65-90% | 70-95% | 50-85% |
| Catalyst/Ligand | Pd(OAc)₂ / SPhos, XPhos | XPhos Pd G3, RuPhos Pd G3 | Pd(PPh₃)₂Cl₂ / CuI or Pd(OAc)₂ / PPh₃ | Pd(OAc)₂ |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | NaOt-Bu, K₃PO₄, LiHMDS | Et₃N, DIPEA, Cs₂CO₃ | K₂CO₃, Et₃N |
| Temperature | 80-100 °C | 80-110 °C | RT-100 °C | 120-140 °C |
| Key Advantage | Broad scope, high tolerance | Premier method for C-N bonds | Direct, fast alkyne introduction | No organometallic reagent needed |
| Key Limitation | Protodeboronation risk | Requires strict inert conditions | Alkyne homocoupling (with Cu) | High temperatures, limited scope |
Senior Application Scientist's Recommendation: Selecting the Optimal Method
The choice of method is dictated entirely by the desired target structure. The following workflow provides a logical path for selecting the appropriate reaction.
Caption: Decision workflow for selecting a cross-coupling method.
-
For Biaryl Scaffolds: The Suzuki-Miyaura coupling is the undisputed first choice due to its reliability, mild conditions, and broad scope.
-
For Aryl Amines: The Buchwald-Hartwig amination is the only viable option and is exceptionally powerful for this transformation. Careful selection of a weak base may be necessary if ester hydrolysis is a concern.
-
For Conjugated Alkynes: The Sonogashira coupling is the most direct route. A copper-free protocol is highly recommended for ease of purification and reproducibility.
-
For Styrenyl or Acrylate Derivatives: The Heck reaction is a suitable choice, particularly if the corresponding boronic acid is not available. Be prepared to screen conditions and use higher temperatures.
Conclusion
The functionalization of this compound is readily achievable through a variety of modern cross-coupling reactions. While the inherent coordinating nature of the substrate presents a challenge, it can be overcome through the rational selection of bulky, electron-rich ligands that favor productive catalysis over catalyst deactivation. The Suzuki, Buchwald-Hartwig, and Sonogashira reactions offer reliable and high-yielding pathways to diverse C-C and C-N linked products under relatively mild conditions. The Heck reaction provides an alternative for vinylation but often requires more forcing conditions. By understanding the mechanistic underpinnings and experimental nuances of each method, researchers can confidently select and execute the optimal synthetic strategy to advance their drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 12. Buchwald Catalysts & Ligands [sigmaaldrich.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. research.rug.nl [research.rug.nl]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 18. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 20. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Heck Reaction [organic-chemistry.org]
- 23. Heck reaction - Wikipedia [en.wikipedia.org]
- 24. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
A Comparative Guide to Confirming the Stereochemistry of Reactions Involving Methyl 6-amino-4-bromopicolinate Derivatives
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is not merely an academic exercise but a critical cornerstone of modern pharmaceutical development. The three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological and toxicological properties. Within the landscape of medicinally relevant scaffolds, substituted picolinates, such as derivatives of Methyl 6-amino-4-bromopicolinate, represent a class of compounds with significant potential. Their utility as intermediates in the synthesis of complex molecular architectures necessitates rigorous stereochemical control and unambiguous confirmation.[1][2]
This guide provides an in-depth comparison of key analytical techniques for confirming the stereochemistry of reaction products derived from this compound. We will delve into the principles, practical considerations, and data interpretation for each method, supported by experimental protocols and illustrative data. Our focus is to empower researchers to make informed decisions when selecting the most appropriate technique for their specific needs, thereby ensuring the scientific integrity of their findings.
The Imperative of Stereochemical Confirmation in Drug Discovery
The differential biological activity of enantiomers is a well-established phenomenon. One enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects.[3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the stereospecific characterization of chiral drugs.[3] For novel derivatives of this compound, which may be synthesized as single enantiomers or diastereomers through asymmetric reactions, robust stereochemical confirmation is paramount.
A Comparative Analysis of Key Analytical Techniques
The determination of stereochemistry can be broadly categorized into methods that establish the relative configuration of stereocenters within a molecule and those that determine the absolute configuration. Here, we compare the most powerful and widely used techniques in both categories.
Workflow for Stereochemical Determination
The selection of an appropriate analytical technique is often guided by the nature of the sample, the information required (relative vs. absolute configuration), and the available instrumentation. A general workflow for the stereochemical analysis of a new chiral derivative of this compound is presented below.
Caption: A decision-making workflow for the stereochemical analysis of chiral this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Relative Stereochemistry
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the determination of relative stereochemistry.[4] For derivatives of this compound, specific NMR techniques can provide crucial insights into the spatial arrangement of atoms.
Nuclear Overhauser Effect (NOE) Spectroscopy
NOE-based experiments, such as NOESY and ROESY, detect through-space interactions between protons that are in close proximity (typically < 5 Å). This information is invaluable for establishing the relative configuration of stereocenters. For instance, in a diastereomeric product, the observation of an NOE between two protons on adjacent stereocenters can confirm their syn or anti relationship.
Causality Behind Experimental Choices: The choice between NOESY and ROESY often depends on the molecular weight of the compound. For small to medium-sized molecules like derivatives of this compound, ROESY is often preferred as it avoids the complication of zero or near-zero NOE enhancements that can occur for molecules with a rotational correlation time that matches the inverse of the spectrometer frequency.
Experimental Protocol: 2D ROESY
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of 10-50 mM.
-
Instrument Setup:
-
Acquire standard 1D ¹H and ¹³C NMR spectra to ensure sample purity and for signal assignment.
-
Set up a 2D ROESY experiment. A mixing time of 200-500 ms is typically a good starting point.
-
-
Data Acquisition: Acquire the 2D ROESY spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing and Analysis: Process the 2D data and look for cross-peaks that indicate through-space correlations between protons. The presence or absence of specific cross-peaks can be used to build a model of the relative stereochemistry.
Single-Crystal X-ray Crystallography for Absolute Stereochemistry
Single-crystal X-ray crystallography is considered the "gold standard" for the unambiguous determination of the absolute configuration of a chiral molecule.[5] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute arrangement of atoms in space.
Trustworthiness of the Protocol: The self-validating nature of X-ray crystallography lies in the quality of the final refined structure. Statistical parameters such as the R-factor and the Flack parameter provide a high degree of confidence in the determined structure. A Flack parameter close to zero for a non-centrosymmetric space group provides strong evidence for the correct absolute configuration.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation).
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data.
-
For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined by anomalous dispersion effects. The Flack parameter should be refined to confirm the absolute stereochemistry.
-
Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Stereochemistry in Solution
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5][6] The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, making it a powerful tool for determining absolute configuration in solution. A key advantage of VCD is that it does not require crystallization of the sample.
Authoritative Grounding: The determination of absolute configuration by VCD relies on a comparison of the experimental spectrum with a quantum-chemically calculated spectrum for a known enantiomer.[7][8] A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation: Prepare a solution of the chiral compound at a concentration of 0.1-0.01 M in a suitable solvent (e.g., CDCl₃, CCl₄). The solvent should have minimal absorption in the IR region of interest.
-
VCD Measurement: Acquire the VCD and IR spectra of the sample using a VCD spectrometer.
-
Quantum Chemical Calculations:
-
Perform a conformational search for the molecule using molecular mechanics or density functional theory (DFT).
-
For the most stable conformers, calculate the theoretical IR and VCD spectra using DFT (e.g., at the B3LYP/6-31G(d) level of theory).
-
Boltzmann-average the calculated spectra based on the relative energies of the conformers.
-
-
Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers. A good agreement in the signs and relative intensities of the VCD bands confirms the absolute configuration.
Mosher's Method: An NMR-Based Approach for Absolute Stereochemistry
Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral alcohols and amines.[1][7][9][10][11] The method involves the derivatization of the chiral substrate with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers. The analysis of the ¹H NMR chemical shift differences (Δδ = δS - δR) of the protons near the stereocenter in the two diastereomers allows for the assignment of the absolute configuration.
Expertise and Experience: The success of Mosher's method relies on the correct application of the empirical model, which assumes a specific conformation of the MTPA esters or amides. Careful analysis of the Δδ values for multiple protons is necessary to ensure a reliable assignment.
Experimental Protocol: Mosher's Amide Analysis
-
Derivatization:
-
In two separate NMR tubes, react the chiral amine derivative of this compound with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride in the presence of a non-chiral base (e.g., pyridine-d₅).
-
-
NMR Analysis:
-
Acquire the ¹H NMR spectra of both diastereomeric amides.
-
Carefully assign the proton signals for both diastereomers. 2D NMR techniques (e.g., COSY) may be necessary.
-
-
Data Analysis:
-
Calculate the chemical shift differences (Δδ = δS - δR) for the protons on either side of the newly formed stereocenter.
-
Apply the Mosher's model to assign the absolute configuration based on the sign of the Δδ values.
-
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of enantiomers and diastereomers.[8][12][13] While it does not directly provide the absolute configuration, it is an essential tool for determining the enantiomeric excess (ee) or diastereomeric ratio (dr) of a reaction product. When used in conjunction with a method that can determine the absolute configuration of a separated enantiomer (e.g., VCD or X-ray crystallography), chiral HPLC becomes a complete tool for stereochemical analysis.
Causality Behind Experimental Choices: The choice of the chiral stationary phase (CSP) is critical for achieving separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of chiral compounds.[14]
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Choose a suitable chiral stationary phase based on the structure of the analyte. Screening of several different CSPs may be necessary.
-
Method Development: Optimize the mobile phase composition (e.g., hexane/isopropanol for normal phase or acetonitrile/water for reversed-phase), flow rate, and column temperature to achieve baseline separation of the stereoisomers.
-
Analysis: Inject the sample and integrate the peak areas of the separated stereoisomers to determine the enantiomeric or diastereomeric ratio.
Comparative Summary of Techniques
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| NMR (NOE/ROE) | Relative Stereochemistry | 5-10 mg, soluble | Non-destructive, provides detailed structural information | Can be ambiguous for flexible molecules, does not give absolute configuration |
| X-ray Crystallography | Absolute Stereochemistry | High-quality single crystals | Unambiguous, definitive method | Crystal growth can be a major bottleneck |
| VCD Spectroscopy | Absolute Stereochemistry | 1-5 mg, soluble | Applicable to solutions and solids, no derivatization needed | Requires quantum chemical calculations, specialized equipment |
| Mosher's Method (NMR) | Absolute Stereochemistry | 1-5 mg per derivative | Uses standard NMR equipment | Requires chemical derivatization, potential for misinterpretation with complex molecules |
| Chiral HPLC | Enantiomeric/Diastereomeric Ratio | Microgram to gram scale | High-throughput, quantitative, preparative scale possible | Does not provide absolute configuration directly, method development can be time-consuming |
Conclusion
The confirmation of stereochemistry in reactions involving this compound derivatives is a multifaceted challenge that requires a strategic application of various analytical techniques. As this guide has illustrated, no single method is universally superior; the optimal choice depends on the specific research question, the nature of the sample, and the available resources.
NMR spectroscopy, particularly through NOE analysis, remains the primary tool for elucidating relative stereochemistry. For the definitive assignment of absolute configuration, single-crystal X-ray crystallography is the gold standard, provided that suitable crystals can be obtained. In its absence, VCD spectroscopy offers a powerful alternative for determining absolute configuration in solution, complemented by the well-established Mosher's method for chiral amines and alcohols. Chiral HPLC is indispensable for assessing the stereochemical purity of a sample and for isolating individual stereoisomers for further analysis.
By understanding the principles, strengths, and limitations of each technique, researchers in drug discovery and development can confidently and accurately characterize the stereochemistry of their novel picolinate derivatives, a critical step in advancing new therapeutic agents from the laboratory to the clinic.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Bioinspired interactions studied by vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 5. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 6. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 7. experts.umn.edu [experts.umn.edu]
- 8. sfera.unife.it [sfera.unife.it]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. mdpi.com [mdpi.com]
- 11. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. mdpi.com [mdpi.com]
- 14. Vibrational circular dichroism unveils hidden clues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 4-Aryl-6-Aminopicolinates: A Strategic Analysis of Routes from Methyl 6-amino-4-bromopicolinate
Abstract
The substituted pyridine core, specifically the 4-aryl-6-aminopicolinate scaffold, is a privileged structure in modern medicinal chemistry and agrochemical development, frequently serving as a key pharmacophore for enzyme inhibition and receptor binding.[1][2] The synthetic strategy employed to access these target molecules is critical, directly impacting library development, scalability, and overall cost-efficiency. This guide provides an in-depth comparative analysis of two distinct synthetic blueprints for accessing a model target molecule, Methyl 6-amino-4-(4-methoxyphenyl)picolinate .
-
Route A , a convergent approach, leverages the highly functionalized building block Methyl 6-amino-4-bromopicolinate for a late-stage carbon-carbon bond formation.
-
Route B , a linear approach, begins with a simpler, less-functionalized pyridine precursor and builds complexity through a series of sequential transformations.
We will dissect the strategic rationale, experimental protocols, and performance metrics of each route, offering field-proven insights to guide researchers in selecting the optimal pathway for their specific project goals.
Introduction: The Strategic Importance of Synthetic Route Selection
In drug discovery, the ability to rapidly synthesize a diverse library of analogues around a core scaffold is paramount for effective Structure-Activity Relationship (SAR) studies. The chosen synthetic route dictates the efficiency of this process. A convergent synthesis, where complex fragments are prepared separately and joined late in the sequence, is often ideal for analogue creation. In contrast, a linear synthesis, involving a step-by-step modification of a single precursor, can sometimes be more cost-effective for a single, large-scale target if the starting materials are inexpensive and each step is high-yielding.[3]
This guide benchmarks these two philosophies using this compound as the linchpin of a convergent strategy. The bromine atom at the 4-position and the amino group at the 6-position are not merely substituents; they are strategic handles for regioselective functionalization, primarily through metal-catalyzed cross-coupling reactions.[1]
The Target Molecule: Methyl 6-amino-4-(4-methoxyphenyl)picolinate
For this guide, we have selected a representative biaryl aminopicolinate as our target. This structure embodies the challenges and opportunities in synthesizing this class of compounds, requiring a key C-C bond formation to install the aryl group at the C4 position of the pyridine ring.
Route A: The Convergent Approach via Suzuki-Miyaura Coupling
This strategy hinges on using the pre-functionalized this compound, where the bromine atom serves as a reliable handle for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5]
Strategic Rationale
The primary advantage of this route is its efficiency and modularity. The core aminopicolinate scaffold is established, allowing for the late-stage introduction of a wide variety of aryl or heteroaryl groups from a diverse pool of commercially available boronic acids. This makes it exceptionally well-suited for medicinal chemistry programs requiring the synthesis of numerous analogues for SAR exploration.
Experimental Workflow & Visualization
The synthesis is a straightforward, one-step cross-coupling reaction.
Caption: Workflow for the convergent synthesis (Route A).
Detailed Experimental Protocol
Reaction: Suzuki-Miyaura cross-coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a dry Schlenk flask under an inert nitrogen atmosphere, add this compound (e.g., 231 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(dppf)Cl₂ (41 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 85°C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.
Route B: A Linear Approach from 6-Chloropicolinic Acid
This alternative strategy begins with a simpler and more accessible starting material, 6-chloropicolinic acid, and introduces the required functionalities in a stepwise manner. This route involves an initial Suzuki coupling, followed by nitration of the pyridine ring, and finally, reduction of the nitro group to the target amine.
Strategic Rationale
The motivation for this route is primarily economic; 6-chloropicolinic acid derivatives are generally less expensive than their multi-substituted aminobromo counterparts. This approach may be considered for the large-scale synthesis of a single target molecule where the multi-step process can be optimized for high throughput. However, it carries significant challenges related to regioselectivity and the handling of harsh reagents.
Experimental Workflow & Visualization
This multi-step synthesis requires careful control over each transformation.
References
- 1. Methyl 4-bromo-6-methylpicolinate | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Rational Design of Cost-Effective 4-Styrylcoumarin Fluorescent Derivatives for Biomolecule Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Cross-Reactivity of Methyl 6-amino-4-bromopicolinate in Complex Reaction Mixtures
For researchers and professionals in drug development and synthetic chemistry, the predictability and selectivity of reagents are paramount. Methyl 6-amino-4-bromopicolinate (CAS 885326-88-5) is a valuable substituted pyridine building block, frequently employed in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1][2][3] Its utility stems from the strategic placement of three key functional groups: a bromine atom, an amino group, and a methyl ester. The bromine at the 4-position serves as a versatile handle for metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[4][5]
However, the very features that make this molecule attractive also introduce significant challenges in complex reaction environments. The presence of the nucleophilic amino group and the electrophilic ester, in addition to the bromo-substituent, creates multiple potential reaction pathways. In a "one-pot" synthesis or a scenario with multiple reactive species, this can lead to a web of side reactions, collectively termed cross-reactivity. This guide provides an in-depth analysis of these challenges, comparing the performance of this compound with a structural analog, Methyl 4-bromopicolinate, and presenting a rigorous experimental framework for quantifying selectivity.
The Mechanistic Landscape: Understanding Inherent Reactivity
To dissect cross-reactivity, one must first appreciate the distinct chemical personalities of the functional groups on this compound.
-
C4-Bromine: This is the primary site for desired transformations, typically via palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, or Sonogashira couplings.[1][4] The C-Br bond is readily activated by a Pd(0) catalyst in an oxidative addition step, initiating the catalytic cycle.[6] The reactivity of halopyridines generally follows the trend I > Br > Cl, making the bromo-substituent a good compromise between stability and reactivity.[4]
-
C6-Amino Group: This exocyclic amino group is a potent nucleophile and a directing group. Its presence can electronically enrich the pyridine ring, potentially altering the reactivity at the C-Br bond. More critically, it can compete with other nucleophiles in the reaction mixture, leading to undesired side products through N-alkylation, N-arylation, or acylation.[7][8]
-
C2-Methyl Ester: This group is an electrophilic site susceptible to nucleophilic attack, particularly from strong nucleophiles or under basic conditions, which could lead to hydrolysis or amidation.
The central challenge is that conditions designed to activate the C-Br bond for coupling (e.g., using a base and a nucleophilic coupling partner) can inadvertently trigger reactions at the amino or ester sites.
Comparative Framework: Selecting an Alternative for Analysis
To isolate and quantify the impact of the C6-amino group on cross-reactivity, we select Methyl 4-bromopicolinate (CAS 29681-42-3) as our comparative compound.[9][10] This molecule retains the core picolinate structure and the reactive C4-bromine but lacks the C6-amino group. By running parallel reactions, we can directly attribute differences in product distribution and side-product formation to the presence of the amino moiety.
| Feature | This compound | Methyl 4-bromopicolinate | Rationale for Comparison |
| CAS Number | 885326-88-5[2][3] | 29681-42-3[9] | Ensures correct reagent identification. |
| Structure | Pyridine ring with C2-COOCH₃, C4-Br, C6-NH₂ | Pyridine ring with C2-COOCH₃, C4-Br | Isolates the effect of the C6-amino group. |
| Primary Reaction Site | C4-Bromine | C4-Bromine | Allows for a direct comparison of the primary desired reaction. |
| Potential Cross-Reactivity Sites | C6-Amino, C2-Ester | C2-Ester | Highlights side reactions specifically caused by the amino group. |
Experimental Design: A Stress Test for Selectivity
The following protocol is designed to simulate a complex reaction environment where cross-reactivity is likely. We will use a Suzuki-Miyaura coupling as our model transformation, a cornerstone reaction in medicinal chemistry.[6][11] To challenge the selectivity, the reaction mixture will be "spiked" with a competing nucleophile, benzylamine.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
Objective: To quantify the yield of the desired coupled product and identify and quantify side products resulting from cross-reactivity for both picolinate substrates.
Reagents:
-
Substrate A: this compound
-
Substrate B: Methyl 4-bromopicolinate
-
Coupling Partner: 4-Methoxyphenylboronic acid
-
Competing Nucleophile: Benzylamine
-
Catalyst: Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II))
-
Base: Potassium Carbonate (K₂CO₃)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
Reaction Setup: In two separate oven-dried 10 mL reaction vials equipped with stir bars, prepare the following reaction mixtures (Reaction A and Reaction B).
-
Add the picolinate substrate (A or B, 0.5 mmol, 1.0 equiv.).
-
Add 4-methoxyphenylboronic acid (0.6 mmol, 1.2 equiv.).
-
Add benzylamine (0.5 mmol, 1.0 equiv.).
-
Add K₂CO₃ (1.5 mmol, 3.0 equiv.).
-
Add Pd(dppf)Cl₂ (0.025 mmol, 5 mol%).
-
-
Degassing: Seal the vials with septa. Evacuate and backfill with argon or nitrogen gas three times to create an inert atmosphere.
-
Solvent Addition: Add 5 mL of the dioxane/water (4:1) solvent mixture to each vial via syringe.
-
Reaction: Place both vials in a preheated oil bath at 90°C and stir for 12 hours.
-
Quenching & Sampling: After 12 hours, remove the vials from the oil bath and allow them to cool to room temperature.
-
Take a 100 µL aliquot from each reaction mixture.
-
Dilute the aliquot with 1.9 mL of acetonitrile in a 2 mL HPLC vial. This will be the sample for LC-MS analysis.
-
-
Work-up (for potential NMR): Dilute the remaining reaction mixture with 20 mL of ethyl acetate and wash with 20 mL of water, followed by 20 mL of brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
This experimental design deliberately creates competition. The boronic acid is the intended nucleophile for the Suzuki coupling. Benzylamine is the competing nucleophile that can potentially react with the C-Br bond (a Buchwald-Hartwig type N-arylation) or the C2-ester (amidation).
Analytical Methodologies: Identifying and Quantifying Reactivity
A multi-pronged analytical approach is essential for a trustworthy assessment. We will primarily use Liquid Chromatography-Mass Spectrometry (LC-MS) for separation and quantification, supported by Nuclear Magnetic Resonance (NMR) for structural confirmation.
Primary Analysis: LC-MS
LC-MS is the ideal technique for this study. HPLC provides the necessary separation of the starting materials, desired product, and various side products in the complex mixture, while the mass spectrometer provides mass-to-charge ratio data for confident identification and quantification.[12][13][14] Pyridine-containing compounds are often polar and benefit from mixed-mode or reversed-phase chromatography with MS-compatible mobile phases.[15]
Protocol: LC-MS Analysis
-
Instrument: HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS Detection: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full Scan (m/z 100-800) to identify all components. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for accurate quantification of expected products.[16]
Confirmatory Analysis: NMR Spectroscopy
For any significant side products identified by LC-MS, NMR spectroscopy is indispensable for unambiguous structural elucidation.[17] The characteristic chemical shifts of protons on the pyridine ring are highly sensitive to the substitution pattern.[18][19]
Protocol: NMR Sample Preparation and Analysis
-
Isolation: If a side product is formed in sufficient quantity (>5%), it should be isolated from the crude reaction mixture using preparative HPLC or column chromatography.
-
Sample Prep: Dissolve ~5 mg of the purified compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: Acquire ¹H NMR and ¹³C NMR spectra. If the structure is still ambiguous, 2D NMR experiments such as COSY (proton-proton correlation) and HSQC (proton-carbon correlation) can be performed to establish connectivity.
Data Interpretation and Expected Outcomes
By analyzing the chromatograms from the LC-MS, we can calculate the relative percentage of each component based on peak area (assuming similar ionization efficiencies for structurally related compounds, or by using a calibration curve for higher accuracy).
The diagram below illustrates the desired reaction versus the potential cross-reactivity pathways we are testing for.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [synhet.com]
- 3. This compound | 885326-88-5 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 7. Buy Methyl 6-amino-3-bromopicolinate | 178876-83-0 [smolecule.com]
- 8. article.sciencepg.com [article.sciencepg.com]
- 9. scbt.com [scbt.com]
- 10. Methyl 4-bromopicolinate | C7H6BrNO2 | CID 12828947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. helixchrom.com [helixchrom.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 19. asu.elsevierpure.com [asu.elsevierpure.com]
Safety Operating Guide
Operational Guide: Proper Disposal Procedures for Methyl 6-amino-4-bromopicolinate
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that every stage of your workflow, from synthesis to disposal, is conducted with the highest standards of safety, efficiency, and regulatory compliance. The handling of specialized reagents like Methyl 6-amino-4-bromopicolinate demands a meticulous approach, not just in its application, but critically, in its end-of-life management. This guide provides a comprehensive, technically-grounded framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Core Principle: Hazard-Based Waste Classification
This compound is a halogenated organic compound.[1] This classification is the single most important factor governing its disposal. The presence of a carbon-bromine bond places it under stringent regulatory controls, such as those outlined by the U.S. Environmental Protection Agency (EPA).[2][3] Improper disposal of halogenated compounds can lead to the formation of persistent environmental pollutants and toxic incineration byproducts if not handled by specialized facilities.[4][5] Therefore, all waste materials contaminated with this compound must be treated as hazardous halogenated organic waste .[1]
Causality: The rationale for segregating halogenated waste is twofold:
-
Environmental Persistence: Brominated aromatic compounds can be resistant to natural degradation, posing a long-term risk to ecosystems.
-
Incineration Chemistry: The combustion of halogenated materials requires specialized high-temperature incinerators equipped with acid gas scrubbers to neutralize the resulting hydrobromic acid (HBr). Mixing this waste with non-halogenated solvent streams can damage standard incinerators and release acidic pollutants into the atmosphere.[5]
Personal Protective Equipment (PPE) & Handling
Before beginning any work that will generate waste, ensure the work area is properly prepared and all necessary PPE is worn. All handling of this compound, including weighing and solution preparation, should be conducted within a certified chemical fume hood to minimize inhalation risk.[4]
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes of solutions or contact with airborne solid particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents dermal contact. Gloves must be inspected before use and removed properly to avoid skin contamination. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[2] |
| Respiratory | Not typically required when handling small quantities within a functional fume hood. | A fume hood provides adequate ventilation. For large spills or inadequate ventilation, consult your EHS office.[2] |
Waste Segregation & Disposal Workflow
Proper segregation is a non-negotiable, self-validating system. Cross-contamination of waste streams can create hazardous chemical reactions and result in costly disposal violations for your institution. The following workflow must be adhered to for all materials contaminated with this compound.
Caption: Waste Disposal Decision Workflow for this compound.
Step-by-Step Disposal Protocols
Protocol 4.1: Disposal of Contaminated Labware and Residual Solids
This protocol is for decontaminating glassware (e.g., reaction flasks, beakers) and disposing of items contaminated with trace amounts of the compound (e.g., weighing paper, contaminated gloves, bench paper).
-
Initial Rinse: In a chemical fume hood, rinse all contaminated glassware with a minimal amount of a suitable organic solvent, such as acetone or ethanol.[4] This initial rinsate is highly concentrated and must be collected.
-
Collect Rinsate: Decant the solvent rinsate directly into your designated Halogenated Organic Waste container.[4]
-
Secondary Rinse: Perform a second rinse with the solvent and collect it in the same waste container.
-
Final Wash: The glassware can now be washed with soap and water as per standard laboratory procedure.
-
Solid Waste: Collect any contaminated solid items (gloves, weighing paper, paper towels used for cleanup) in a designated plastic bag or sealed container. This container must also be labeled as Halogenated Organic Waste and disposed of through your institution's EHS office.
Protocol 4.2: Disposal of Bulk Quantities and Reaction Mixtures
This protocol applies to unused quantities of the solid compound or solutions and reaction mixtures containing it.
-
Do Not Neutralize or Treat: Do not attempt to chemically neutralize or treat the waste in the lab unless you are following a specifically approved and validated procedure from your EHS office. In-lab treatment can be dangerous and may violate regulatory protocols.
-
Direct Transfer: Carefully transfer the bulk material directly into a designated Halogenated Organic Waste container.[6] For solids, use a powder funnel. For liquids, use a solvent-safe funnel.
-
Container Management:
-
Labeling: Immediately after adding waste, update the hazardous waste label with the chemical name ("this compound") and the estimated quantity added.[4] All components of a mixture must be listed.
-
Storage and Disposal: Store the sealed and labeled container in your lab's designated Satellite Accumulation Area. Follow your institutional procedures to schedule a pickup by the EHS department.[4]
Emergency Procedures: Spill & Exposure Management
Accidents require immediate and correct action. All personnel working with this compound must be familiar with these procedures.
Spill Cleanup
-
Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep the solid material into a dustpan to avoid generating dust.[7]
-
Place the collected material and all cleanup items (e.g., contaminated wipes, gloves) into a sealed container labeled as Halogenated Organic Waste .
-
Wipe the area with a cloth dampened with a suitable solvent (e.g., acetone), and dispose of the cloth as hazardous solid waste.
-
-
Large Spill:
-
Evacuate the immediate area and alert others.
-
If safe to do so, close the fume hood sash.
-
Contact your institution's EHS emergency line immediately. Do not attempt to clean up a large spill yourself.
-
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[7] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having trouble breathing, seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
For all exposures, have the Safety Data Sheet (SDS) available for medical personnel.
References
- 1. bucknell.edu [bucknell.edu]
- 2. aksci.com [aksci.com]
- 3. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ethz.ch [ethz.ch]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 6-amino-4-bromopicolinate
This guide provides essential, experience-driven safety protocols for the handling of Methyl 6-amino-4-bromopicolinate (CAS: 885326-88-5). As a substituted bromopyridine, this compound warrants a cautious and well-documented approach to laboratory handling to ensure personnel safety and experimental integrity. This document moves beyond a simple checklist, offering a procedural rationale grounded in the known hazards of structurally similar molecules.
Hazard Assessment: Understanding the Risk Profile
While a comprehensive, peer-reviewed toxicological profile for this compound is not widely published, a reliable hazard assessment can be constructed by examining its structural motifs: the aminopyridine core and the brominated aromatic ring.
Structurally related compounds, such as 4-aminopyridine, are known to be toxic if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1][2][3] Similarly, other brominated picolinate esters and related pyridine derivatives are classified as irritants, with specific warnings for causing serious eye irritation, skin irritation, and potential respiratory irritation.[4][5][6] Therefore, we must operate under the assumption that this compound presents similar hazards.
Inferred Hazard Profile:
-
Acute Toxicity: Potentially harmful or toxic if swallowed, inhaled, or absorbed through the skin.[1][3]
-
Skin Irritation: Likely to cause skin irritation upon direct contact.[6]
-
Eye Irritation: High potential to cause serious eye irritation or damage.[4][6]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[6]
| Hazard Class | GHS Classification (Inferred) | Associated Risks |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | Toxic or Harmful if swallowed, in contact with skin, or if inhaled.[3][7] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[6] |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation.[4][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[6] |
The Core Principle: Elimination and Engineering Controls
Before resorting to Personal Protective Equipment (PPE), the primary safety doctrine is to minimize exposure through engineering and administrative controls.
-
Engineering Control: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood.[1][8] This is non-negotiable and serves to control respiratory exposure to dust or vapors.
-
Administrative Control: Designate specific areas for handling this compound. Ensure eyewash stations and safety showers are unobstructed and have been recently tested.[8]
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. The following protocol is the minimum requirement for handling this compound.
Required PPE Ensemble
| PPE Component | Specification | Rationale and Best Practices |
| Body Protection | Flame-resistant (FR) lab coat, fully buttoned. | Provides a primary barrier against incidental splashes and contact. Must be kept clean and removed before leaving the laboratory. |
| Hand Protection | Double-gloving: Nitrile gloves (inner and outer pair). | The aminopyridine class of compounds can be rapidly absorbed through the skin.[1] Double-gloving provides enhanced protection. Gloves must be inspected for tears before use and changed immediately if contamination is suspected or after handling the compound for extended periods.[9] Always remove gloves using the proper technique to avoid contaminating your skin.[7] |
| Eye & Face Protection | ANSI Z87.1-rated safety goggles. | Protects against splashes and dust. Safety glasses are insufficient.[9] When handling larger quantities (>5g) or when there is a significant splash risk, a full face shield must be worn in addition to safety goggles.[9] |
| Respiratory Protection | Generally not required if handled exclusively within a fume hood. | If weighing larger quantities outside of a fume hood (not recommended) or during a large spill cleanup, a NIOSH-approved respirator with particulate filters (e.g., an N95 or P100) is necessary.[1][8] |
| Foot Protection | Closed-toe, non-perforated shoes. | Protects feet from spills and dropped items. |
Step-by-Step PPE Donning and Doffing Procedure
Properly putting on and removing PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
Eye Protection: Put on your safety goggles.
-
Face Shield: If required, place the face shield over your goggles.
Doffing (Removing) Sequence:
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off without touching the outside surface with your bare skin. Dispose of them in the designated hazardous waste container.
-
Face Shield & Goggles: Remove the face shield (if used), followed by the goggles, handling them by the sides. Place them in a designated area for cleaning.
-
Lab Coat: Unbutton and remove the lab coat, folding it so the contaminated exterior is folded inward. Place it in its designated storage location or laundry receptacle.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.
Operational and Disposal Plans
Safe Handling Workflow
This workflow outlines the critical steps for safely using this compound in a typical laboratory procedure.
Caption: Safe handling workflow for this compound.
Spill Response Protocol
-
Alert Personnel: Immediately alert others in the lab.
-
Evacuate: If the spill is large or outside of a fume hood, evacuate the immediate area.
-
Assess: From a safe distance, assess the extent of the spill. Do not proceed with cleanup if you feel unsafe. Contact your institution's Environmental Health & Safety (EHS) office.
-
Don PPE: For small spills inside a fume hood, don your full PPE ensemble, including respiratory protection if necessary.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[1][8]
-
Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water.[2] Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your supervisor and EHS office.
Disposal Plan
-
Waste Characterization: All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous chemical waste.[2]
-
Containerization: Collect all waste in a clearly labeled, sealed container. The label should include the chemical name and associated hazards.
-
Disposal Route: Dispose of the chemical waste through your institution's licensed hazardous waste disposal program.[7][10] Do not pour any amount down the drain or place it in the general trash.[2] Brominated waste may require specific disposal routes, such as incineration at a licensed facility, to prevent the formation of harmful byproducts.[10]
References
- 1. abdurrahmanince.net [abdurrahmanince.net]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Methyl 4-bromopicolinate | C7H6BrNO2 | CID 12828947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Methyl 4-Chloropicolinate | C7H6ClNO2 | CID 820890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
